molecular formula C8H4N2 B052192 Terephthalonitrile CAS No. 623-26-7

Terephthalonitrile

カタログ番号: B052192
CAS番号: 623-26-7
分子量: 128.13 g/mol
InChIキー: BHXFKXOIODIUJO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Terephthalonitrile is a high-purity organic compound that serves as a critical building block in advanced materials and chemical synthesis research. Its primary research value lies in its role as a key monomer for the production of high-performance polymers, particularly polyphthalocyanines and related macrocyclic compounds. These polymers are investigated for their exceptional thermal stability, chemical resistance, and unique electronic properties, making them suitable for applications in organic electronics, gas separation membranes, and heterogeneous catalysis. Furthermore, this compound's rigid, aromatic dinitrile structure is exploited in pharmaceutical research as a precursor for the synthesis of various heterocyclic compounds, including phthalocyanines and porphyrin analogs, which are studied for their potential in photodynamic therapy and as molecular sensors. Its mechanism of action in polymerization involves cyclotetramerization to form extended, conjugated macrocyclic networks, which imbue the resulting materials with their distinctive functional characteristics. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

benzene-1,4-dicarbonitrile
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InChI

InChI=1S/C8H4N2/c9-5-7-1-2-8(6-10)4-3-7/h1-4H
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InChI Key

BHXFKXOIODIUJO-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1C#N)C#N
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Molecular Formula

C8H4N2
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Related CAS

33411-58-4
Record name 1,4-Dicyanobenzene homopolymer
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DSSTOX Substance ID

DTXSID1060768
Record name 1,4-Benzenedicarbonitrile
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Molecular Weight

128.13 g/mol
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Physical Description

Light yellow powder; [Sigma-Aldrich MSDS]
Record name 1,4-Dicyanobenzene
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Vapor Pressure

0.00569 [mmHg]
Record name 1,4-Dicyanobenzene
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CAS No.

623-26-7
Record name 1,4-Dicyanobenzene
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Record name 1,4-Benzenedicarbonitrile
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Record name 1,4-BENZENEDICARBONITRILE
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Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Terephthalonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terephthalonitrile, also known as 1,4-dicyanobenzene, is an aromatic organic compound with the chemical formula C₈H₄N₂. It presents as a white to off-white crystalline powder.[1] This symmetrical molecule, featuring two nitrile groups in the para position on a benzene (B151609) ring, serves as a critical building block and intermediate in the synthesis of a wide array of commercially significant products. Its applications span from the production of high-performance polymers and electronic materials to its use as a precursor in the synthesis of pharmaceuticals and agrochemicals.[2] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for their determination, and insights into its metabolic pathways, offering a valuable resource for professionals in research and development.

Physical Properties

The physical characteristics of this compound are fundamental to its handling, processing, and application in various chemical syntheses. A summary of these properties is presented in Table 1.

PropertyValueReference
Molecular Formula C₈H₄N₂[1]
Molecular Weight 128.13 g/mol [1]
Appearance White to pale yellow or pale cream powder/crystal[1]
Melting Point 221-228 °C[1][3]
Boiling Point 289.6 °C at 760 mmHg[1]
Density 1.3 g/cm³ at 25 °C[1]
Vapor Pressure 2.5 hPa at 100 °C[3]
Solubility in Water 0.08 g/L at 23 °C (Insoluble)[1]
Solubility in Organic Solvents Soluble in polar organic solvents such as DMSO and DMF.
Refractive Index 1.565[1]

Chemical Properties and Reactivity

This compound's chemical behavior is dictated by its aromatic ring and the two electron-withdrawing nitrile functional groups. This structure imparts both stability and reactivity, making it a versatile intermediate.

3.1 Stability and Incompatibility: this compound is stable under normal storage conditions.[1] However, it is incompatible with strong acids, strong bases, strong oxidizing agents, and strong reducing agents.[1][3] It should be stored in a cool, dry, well-ventilated area away from these substances.[4]

3.2 Key Chemical Reactions:

  • Hydrolysis: The nitrile groups of this compound can be hydrolyzed to carboxylic acid groups, yielding terephthalic acid. This reaction is a key step in the synthesis of polyesters. The hydrolysis can be catalyzed by acids or bases.

  • Hydrogenation: Catalytic hydrogenation of the nitrile groups in this compound yields p-phenylenediamine, an important monomer for the production of high-strength polymers like aramids. Common catalysts for this reaction include palladium on carbon (Pd/C) or platinum on carbon (Pt/C).

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physical and chemical properties of this compound.

4.1 Melting Point Determination (Capillary Method):

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is attached to a thermometer with the sample aligned with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube filled with mineral oil or a Mel-Temp apparatus).

  • Heating: The heating bath is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range represents the melting point. For pure compounds, this range is typically narrow (0.5-1 °C).

4.2 Boiling Point Determination (Distillation Method):

  • Apparatus Setup: A small quantity (e.g., 5-10 mL) of molten this compound (if applicable, or a high-boiling point solvent in which it is soluble for demonstration) is placed in a distillation flask with a few boiling chips. A thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm leading to the condenser.

  • Heating: The flask is heated gently to bring the liquid to a boil.

  • Observation: The temperature is recorded when the vapor condensation ring on the thermometer remains constant. This stable temperature is the boiling point at the measured atmospheric pressure.

4.3 Solubility Determination:

  • Procedure: A small, measured amount of this compound (e.g., 10 mg) is added to a test tube containing a measured volume of the solvent (e.g., 1 mL) at a specific temperature (e.g., 25 °C).

  • Observation: The mixture is agitated vigorously for a set period. The solubility is determined by visual inspection:

    • Soluble: The solid completely dissolves.

    • Partially soluble: A portion of the solid dissolves.

    • Insoluble: The solid does not appear to dissolve.

  • Quantification: For a more precise measurement, the saturated solution can be filtered, and the concentration of the dissolved this compound can be determined using a suitable analytical technique like UV-Vis spectroscopy or HPLC.

4.4 Spectroscopic Analysis:

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Sample Preparation: A small amount of solid this compound is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

    • Analysis: The sample is placed in the IR beam of the spectrometer, and the spectrum is recorded.

    • Interpretation: The resulting spectrum is analyzed for characteristic absorption bands. For this compound, key peaks include:

      • C≡N stretch: A sharp, strong band around 2230 cm⁻¹.

      • Aromatic C-H stretch: Peaks above 3000 cm⁻¹.

      • Aromatic C=C stretch: Bands in the 1600-1450 cm⁻¹ region.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: A small amount of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Analysis: The solution is placed in an NMR tube and analyzed in an NMR spectrometer. Both ¹H and ¹³C NMR spectra are typically acquired.

    • Interpretation:

      • ¹H NMR: Due to the symmetry of the molecule, all four aromatic protons are chemically equivalent, resulting in a single sharp peak in the aromatic region (around 7.8-8.0 ppm).[5]

      • ¹³C NMR: The spectrum will show peaks corresponding to the different carbon environments in the molecule, including the nitrile carbons and the aromatic carbons.

  • Mass Spectrometry (MS):

    • Sample Introduction and Ionization: this compound is introduced into the mass spectrometer and ionized, typically using Electron Ionization (EI).

    • Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured.

    • Interpretation: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (m/z = 128).[6] Fragmentation patterns, resulting from the breakdown of the molecular ion, can provide further structural information. A common fragment would be the loss of a cyanide radical (•CN), leading to a peak at m/z = 102.

Metabolic Pathways and Toxicological Profile

For drug development professionals, understanding the metabolic fate and potential toxicity of a molecule is paramount. While this compound is primarily an industrial chemical, its nitrile functional groups are present in numerous pharmaceutical compounds.

5.1 Metabolism of Aromatic Nitriles:

Aromatic nitriles can be metabolized in biological systems through several pathways. The primary routes of biotransformation involve the enzymatic conversion of the nitrile group.

  • Cytochrome P450-mediated Oxidation: The nitrile group can undergo oxidation catalyzed by cytochrome P450 enzymes, particularly CYP3A4, to form an amide.[7][8] This amide can then be further hydrolyzed by amidases to the corresponding carboxylic acid (terephthalic acid in this case).

  • Nitrilase-mediated Hydrolysis: Certain microorganisms possess nitrilase enzymes that can directly hydrolyze the nitrile group to a carboxylic acid and ammonia, without the formation of an amide intermediate.[9][10]

  • Biodegradation: The final product of these metabolic pathways, terephthalic acid, can be further degraded by various microorganisms through ring-cleavage pathways.[11][12][13][14]

Metabolic_Pathway_of_this compound This compound This compound Amide_Intermediate 4-Cyanobenzamide This compound->Amide_Intermediate Cytochrome P450 Terephthalic_Acid Terephthalic Acid This compound->Terephthalic_Acid Nitrilase Amide_Intermediate->Terephthalic_Acid Amidase Ring_Cleavage_Products Ring Cleavage Products Terephthalic_Acid->Ring_Cleavage_Products Microbial Degradation

Metabolic Pathway of this compound.

5.2 Toxicological Data:

This compound is classified as an irritant, causing skin and serious eye irritation.[1][4] Acute toxicity data indicates a relatively low oral toxicity in rats (LD50: >20,800 mg/kg), but higher toxicity via intraperitoneal injection in mice (LD50: 699 mg/kg).[1] It is important to handle this compound with appropriate personal protective equipment, including gloves and eye protection, in a well-ventilated area.[1][4]

Visualization of Experimental Workflow

The general workflow for the characterization of an organic compound like this compound is depicted below.

Experimental_Workflow Sample This compound Sample Physical_Tests Physical Property Tests (Melting Point, Boiling Point, Solubility) Sample->Physical_Tests Spectroscopic_Analysis Spectroscopic Analysis (FTIR, NMR, Mass Spec) Sample->Spectroscopic_Analysis Chemical_Reactivity Chemical Reactivity Studies (Hydrolysis, Hydrogenation) Sample->Chemical_Reactivity Data_Analysis Data Analysis and Structure Confirmation Physical_Tests->Data_Analysis Spectroscopic_Analysis->Data_Analysis Chemical_Reactivity->Data_Analysis Report Technical Report Data_Analysis->Report

General Experimental Workflow.

Conclusion

This compound is a fundamentally important chemical intermediate with well-defined physical and chemical properties. Its symmetric structure and reactive nitrile groups make it a versatile precursor for a variety of materials and fine chemicals. A thorough understanding of its properties, reactivity, and metabolic fate, as outlined in this guide, is essential for its safe and effective use in research, development, and industrial applications. The provided experimental protocols offer a solid foundation for the characterization of this and similar aromatic nitrile compounds.

References

Terephthalonitrile: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides a detailed overview of Terephthalonitrile (TPN), a pivotal chemical intermediate in the synthesis of various high-value organic compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering in-depth information on its chemical identity, structural properties, and key synthetic protocols.

Core Chemical Identifiers and Properties

This compound, also known by its systematic IUPAC name benzene-1,4-dicarbonitrile, is an aromatic dinitrile that serves as a versatile precursor in organic synthesis.[1][2] Its rigid structure and the reactivity of its nitrile groups make it a valuable building block for pharmaceuticals, agrochemicals, and high-performance polymers.[1]

The fundamental identifiers for this compound are summarized below:

IdentifierValue
CAS Number 623-26-7
Molecular Formula C₈H₄N₂
Molecular Weight 128.13 g/mol [1][2][3]
Synonyms 1,4-Dicyanobenzene, p-Dicyanobenzene

The logical relationship between these core identifiers is illustrated in the following diagram:

Terephthalonitrile_Identifiers A This compound B CAS: 623-26-7 A->B C Formula: C₈H₄N₂ A->C D Structure: N#CC₁=CC=C(C#N)C=C₁ A->D

Core Identifiers of this compound

Physicochemical Data

A comprehensive understanding of the physicochemical properties of this compound is crucial for its application in experimental and industrial settings. The key quantitative data are presented in the table below for ease of reference.

PropertyValue
Appearance White to light yellow powder or needle-like crystals[1][3]
Melting Point 221-225 °C[1][3]
Boiling Point 289.6 °C at 760 mmHg[3]
Density 1.3 g/cm³ at 25 °C[1][3]
Water Solubility 0.08 g/L at 23 °C[1][3]
Flash Point 142.8 °C[3]
Refractive Index 1.565[3]

Experimental Protocols for Synthesis

The synthesis of this compound can be achieved through several routes. This section details a prevalent industrial method: the ammoxidation of p-xylene (B151628).

Ammoxidation of p-Xylene

This process involves the catalytic reaction of p-xylene with ammonia (B1221849) and an oxygen source, typically air, to produce this compound. This method is noted for its high efficiency and yield.

Experimental Workflow:

The general workflow for the ammoxidation of p-xylene is depicted below:

Ammoxidation_Workflow reagents Reactants: p-Xylene, Ammonia, Air reactor Fixed-Bed Quartz Reactor Catalyst: No. P-87 Temperature: 380 °C reagents->reactor reaction Ammoxidation Reaction reactor->reaction separation Product Separation & Purification reaction->separation product This compound (Purity > 99%) separation->product

Workflow for this compound Synthesis via Ammoxidation

Detailed Methodology:

The synthesis is conducted in a fixed-bed quartz reactor with an internal diameter of 30 mm.[4] The reaction is catalyzed by the P-87 catalyst.[4]

  • Reaction Conditions:

    • Temperature: 380 °C[4]

    • Ammonia to p-xylene ratio: 10[4]

    • Air to p-xylene ratio: 30[4]

    • Space Velocity: 1190 h⁻¹[4]

Under these optimized conditions, the conversion of p-xylene can reach 98.8%, with a molar yield of this compound at 91.3% and a selectivity of 92.4%.[4] The resulting this compound product typically has a purity exceeding 99%, with the mononitrile impurity being less than 0.5%.[4] The reaction temperature is a critical parameter influencing both yield and selectivity.[4]

References

Synthesis of Terephthalonitrile from p-Xylene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the synthesis of terephthalonitrile from p-xylene (B151628), focusing on the industrially significant ammoxidation process. This document provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the underlying chemistry, experimental protocols, and key process parameters.

This compound (TPN) is a valuable chemical intermediate, primarily utilized in the production of high-performance polymers, such as poly(p-phenylene terephthalamide) (Kevlar®), and as a precursor for various fine chemicals and pharmaceuticals. The most prevalent industrial method for its synthesis is the vapor-phase ammoxidation of p-xylene. This process involves the reaction of p-xylene with ammonia (B1221849) and an oxygen-containing gas at elevated temperatures over a solid catalyst.

Core Synthesis Pathway: Ammoxidation of p-Xylene

The ammoxidation of p-xylene is a highly exothermic catalytic reaction that proceeds in a stepwise manner. The methyl groups of p-xylene are sequentially oxidized and reacted with ammonia to form nitrile groups. The reaction is typically carried out in a fixed-bed or fluidized-bed reactor.

The overall reaction can be represented as follows:

p-C₆H₄(CH₃)₂ + 2 NH₃ + 3 O₂ → p-C₆H₄(CN)₂ + 6 H₂O

The process is complex and involves the formation of several intermediates, with p-tolunitrile (B1678323) being a key intermediate species. The reaction conditions, particularly temperature and the composition of the catalyst, play a crucial role in maximizing the yield and selectivity towards this compound while minimizing the formation of byproducts such as carbon oxides and benzonitrile.

Experimental Protocols

While specific industrial protocols are proprietary, the following generalized experimental procedure for the synthesis of this compound via p-xylene ammoxidation in a fixed-bed reactor is derived from published research.

Catalyst Preparation and Reactor Setup:
  • Catalyst Preparation : A common catalyst system involves vanadium and antimony oxides, often promoted with other elements like bismuth and zirconium, supported on a carrier such as γ-alumina. The catalyst is prepared by impregnating the support with a solution containing the precursor salts of the active metals, followed by drying and calcination at high temperatures.

  • Reactor Assembly : A fixed-bed reactor, typically a quartz or stainless steel tube, is used. The catalyst is packed within the reactor to form a stationary bed. The reactor is placed inside a furnace to maintain the desired reaction temperature.

  • Gas Feed System : Mass flow controllers are used to precisely regulate the flow rates of p-xylene vapor, ammonia, and air (as the oxygen source) into the reactor. The p-xylene is typically vaporized by passing the carrier gas through a heated saturator containing liquid p-xylene.

Ammoxidation Reaction Procedure:
  • Catalyst Activation : The catalyst bed is typically pre-treated in a flow of air or an inert gas at a high temperature to ensure it is in its active state.

  • Reaction Initiation : The reactor is heated to the desired reaction temperature, typically in the range of 350-450°C.

  • Reactant Feed : A gaseous mixture of p-xylene, ammonia, and air is continuously fed into the reactor over the catalyst bed. The molar ratios of the reactants are a critical parameter to control.

  • Product Collection : The gaseous effluent from the reactor, containing this compound, unreacted starting materials, intermediates, byproducts, and water, is passed through a series of condensers and traps to collect the solid product. The hot gases are cooled to allow the this compound to desublimate and be collected as a white solid.[1]

  • Product Analysis : The collected solid is weighed to determine the yield. The purity of the this compound and the composition of the product mixture are determined using analytical techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Product Purification:

The crude this compound obtained from the reaction may contain impurities such as p-tolunitrile and 4-cyanobenzamide.[2] Purification can be achieved through several methods:

  • Solvent Extraction : Traces of p-tolunitrile can be removed by extraction with paraffinic solvents like petroleum ether.[1]

  • Recrystallization : The crude product can be recrystallized from a suitable solvent to obtain high-purity this compound.

  • Sublimation : Sublimation is an effective method for purifying this compound, yielding a product with a high degree of purity.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the ammoxidation of p-xylene to this compound. It is important to note that direct comparison between studies can be challenging due to variations in catalyst composition, reactor design, and analytical methods.

CatalystReaction Temperature (°C)Molar Ratio (p-xylene:NH₃:Air)Space Velocity (h⁻¹)p-Xylene Conversion (%)This compound Yield (%)This compound Selectivity (%)Reference
No. P-873801:10:30119098.891.392.4[3]
V-Sb-Bi-Zr/γ-Al₂O₃380-4001:15:30-39.9 - 55.8-96.14 - 97.72 (with recirculation)[4]
Vanadium or Molybdenum OxidesElevated Temperature-----[5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key chemical transformations and a typical experimental workflow for the synthesis of this compound.

G pXylene p-Xylene pTolunitrile p-Tolunitrile pXylene->pTolunitrile + NH₃, + O₂ - H₂O TPN This compound pTolunitrile->TPN + NH₃, + O₂ - H₂O

Caption: Ammoxidation pathway of p-xylene to this compound.

G cluster_0 Reaction Stage cluster_1 Separation & Purification pXylene p-Xylene Vapor Reactor Fixed-Bed Reactor (Catalyst, ~400°C) pXylene->Reactor Ammonia Ammonia Gas Ammonia->Reactor Air Air (Oxygen) Air->Reactor Condenser Condenser Reactor->Condenser Gaseous Product Stream CrudeTPN Crude TPN (Solid) Condenser->CrudeTPN Desublimation Purification Purification (e.g., Sublimation) CrudeTPN->Purification PureTPN Pure this compound Purification->PureTPN

Caption: Experimental workflow for this compound synthesis.

Reaction Mechanism

The ammoxidation of p-xylene over metal oxide catalysts is believed to proceed through a free-radical mechanism. The reaction is initiated by the abstraction of a hydrogen atom from a methyl group of p-xylene by the catalyst. This generates a benzyl-type radical which then reacts with oxygen and ammonia in a series of steps to form the nitrile group. The formation of the second nitrile group follows a similar pathway starting from the intermediate, p-tolunitrile. The catalyst plays a crucial role in facilitating these redox cycles and in activating the reactants. The reaction temperature is a critical parameter, as it significantly influences the reaction rate and the selectivity towards the desired dinitrile product over complete oxidation to carbon oxides.[3]

References

An In-depth Technical Guide to the Ammoxidation of p-Xylene for Terephthalonitrile Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The vapor-phase ammoxidation of p-xylene (B151628) is a critical industrial process for the production of terephthalonitrile, a key intermediate in the synthesis of high-performance polymers, pharmaceuticals, and agricultural chemicals. This guide provides a comprehensive technical overview of this catalytic reaction, detailing experimental methodologies, summarizing key performance data, and elucidating the underlying reaction mechanisms. The information is tailored for professionals in research and development seeking a deeper understanding of this important chemical transformation.

Introduction

This compound (TPN) is a valuable dinitrile compound primarily used as a precursor for the synthesis of p-phenylenediamine, a monomer in aramid fibers, and for conversion to terephthalic acid. The direct ammoxidation of p-xylene offers an economically viable and environmentally conscious route to TPN, utilizing ammonia (B1221849) and air as reactants over a solid catalyst. This process is a prime example of selective oxidation catalysis, where achieving high selectivity to the desired dinitrile product while minimizing the formation of byproducts such as p-tolunitrile, benzonitrile, and carbon oxides is paramount.

The core of the ammoxidation process lies in the catalyst, typically a complex mixed metal oxide system. Vanadium-based catalysts, often promoted with antimony, bismuth, and other elements supported on carriers like γ-alumina, have shown significant efficacy. The reaction is typically carried out in a fixed-bed or fluidized-bed reactor at elevated temperatures. Understanding the interplay between catalyst composition, reaction conditions, and reactor design is crucial for optimizing the yield and purity of this compound.

Catalysts for p-Xylene Ammoxidation

The choice of catalyst is a determining factor in the efficiency of p-xylene ammoxidation. Two prominent classes of catalysts have demonstrated high activity and selectivity.

V-Sb-Bi-Zr/γ-Al₂O₃ Catalysts

This multi-component metal oxide catalyst supported on γ-alumina is highly effective for the ammoxidation of xylenes. The combination of vanadium and antimony oxides provides the primary catalytic function for the oxidation and amination steps, while bismuth and zirconium act as promoters, enhancing catalyst stability and selectivity.

Alkali Metal Vanadium Bronze on α-Alumina

Supported alkali metal vanadium bronzes, such as a sodium vanadium bronze on α-alumina, represent another class of effective catalysts. These materials exhibit high activity for the ammoxidation of p-xylene to this compound. The α-alumina support provides good thermal stability and mechanical strength.

Experimental Protocols

Detailed experimental procedures are essential for the successful laboratory-scale synthesis and evaluation of catalysts and for conducting the ammoxidation reaction.

Catalyst Preparation

3.1.1. Preparation of V-Sb-Bi-Zr/γ-Al₂O₃ Catalyst

A generalized impregnation method for the preparation of a V-Sb-Bi-Zr/γ-Al₂O₃ catalyst is as follows:

  • Support Preparation: Commercial γ-Al₂O₃ is calcined at a high temperature (e.g., 500-600 °C) to ensure its purity and stability.

  • Impregnation Solution: Prepare an aqueous or acidic solution containing the precursor salts of the active metals. For example, ammonium (B1175870) metavanadate (NH₄VO₃) for vanadium, antimony trichloride (B1173362) (SbCl₃) for antimony, bismuth nitrate (B79036) (Bi(NO₃)₃·5H₂O) for bismuth, and zirconium oxychloride (ZrOCl₂·8H₂O) for zirconium. The concentrations are calculated to achieve the desired metal loading on the support.

  • Impregnation: The γ-Al₂O₃ support is added to the impregnation solution and agitated for a specified time (e.g., 12-24 hours) to ensure uniform distribution of the metal precursors.

  • Drying: The impregnated support is filtered and dried in an oven at a temperature typically between 100-120 °C to remove the solvent.

  • Calcination: The dried material is then calcined in a furnace in the presence of air. The calcination temperature is gradually increased to a final temperature, typically in the range of 500-700 °C, and held for several hours. This step converts the metal precursors into their active oxide forms.

3.1.2. Preparation of Alkali Metal Vanadium Bronze on α-Alumina Catalyst

A common method for preparing supported alkali metal vanadium bronze catalysts involves the following steps:

  • Support Preparation: High-purity α-alumina is used as the support material.

  • Precursor Mixture: A solution is prepared containing an alkali metal salt (e.g., sodium nitrate, NaNO₃) and a vanadium precursor (e.g., ammonium metavanadate, NH₄VO₃).

  • Impregnation: The α-alumina support is impregnated with the precursor solution.

  • Drying: The impregnated support is dried to remove the solvent, typically at 100-120 °C.

  • Calcination: The dried material is calcined in air at a temperature range of 400-500 °C to form the vanadium bronze phase on the alumina (B75360) support.

Ammoxidation Reaction in a Fixed-Bed Reactor

The ammoxidation of p-xylene is typically conducted in a continuous flow fixed-bed reactor system.

  • Reactor Setup: A fixed-bed reactor, often made of quartz or stainless steel (e.g., 30 mm inner diameter), is packed with a known amount of the catalyst.[1] The reactor is placed inside a furnace equipped with a temperature controller.

  • Reactant Feed:

    • p-Xylene is delivered to the reactor via a high-performance liquid chromatography (HPLC) pump. It is vaporized in a preheater before entering the reactor.

    • Ammonia and air are supplied from gas cylinders, and their flow rates are controlled by mass flow controllers.

  • Reaction Execution:

    • The catalyst is typically pre-treated in a flow of air or an inert gas at the reaction temperature.

    • The vaporized p-xylene, ammonia, and air are mixed and fed into the reactor at the desired molar ratios.

    • The reaction is carried out at a specific temperature and space velocity.

  • Product Collection and Analysis:

    • The reactor effluent is passed through a series of condensers and cold traps to collect the solid and liquid products.

    • The gaseous products are analyzed online using a gas chromatograph (GC) equipped with appropriate columns and detectors (e.g., a thermal conductivity detector for permanent gases and a flame ionization detector for hydrocarbons).

    • The collected liquid and solid products are dissolved in a suitable solvent (e.g., acetone (B3395972) or methanol) and analyzed by GC or HPLC to quantify the amounts of this compound, p-tolunitrile, unreacted p-xylene, and other byproducts.[2]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the ammoxidation of p-xylene to this compound.

Table 1: Reaction Conditions and Performance Data for p-Xylene Ammoxidation

CatalystTemperature (°C)Molar Ratio (p-xylene:NH₃:Air)Space Velocity (h⁻¹)p-Xylene Conversion (%)This compound Yield (%)This compound Selectivity (%)Reference
No. P-873801:10:30119098.891.392.4[1]
V-Sb-Bi-Zr/γ-Al₂O₃380-400--High83.1 (single pass)Up to 97.7 (with recycle)
Na-V Bronze/α-Al₂O₃4301:3.0: (O₂/p-xylene=2.8)-5644.1-
Li-V Bronze/α-Al₂O₃4501:2.0:(O₂/p-xylene=2.0)-4426.7-

Reaction Mechanism and Pathways

The ammoxidation of p-xylene to this compound is a complex catalytic process involving multiple steps. While the exact mechanism can vary with the catalyst system, a generally accepted pathway involves the initial activation of a methyl group of p-xylene on the catalyst surface.

The reaction is believed to proceed through a series of oxidation and amination steps. The methyl group is first oxidized to an aldehyde or a carboxyl-like surface species. This intermediate then reacts with ammonia to form an imine or an amide, which is subsequently dehydrated and further oxidized to form the nitrile group. This process occurs sequentially for both methyl groups to yield this compound.

AmmoxidationPathway pXylene p-Xylene pTolualdehyde p-Tolualdehyde pXylene->pTolualdehyde +O₂, -H₂O pToluamide p-Toluamide pTolualdehyde->pToluamide +NH₃, +O₂, -H₂O pTolunitrile p-Tolunitrile pToluamide->pTolunitrile -H₂O terephthalaldehyde 4-Cyanobenzaldehyde pTolunitrile->terephthalaldehyde +O₂, -H₂O terephthalamide 4-Cyanobenzamide terephthalaldehyde->terephthalamide +NH₃, +O₂, -H₂O TPN This compound terephthalamide->TPN -H₂O

Experimental and Logical Workflows

A systematic approach is crucial for catalyst development and process optimization in p-xylene ammoxidation research.

ExperimentalWorkflow cluster_catalyst Catalyst Development cluster_reaction Reaction Optimization cluster_analysis Data Analysis and Modeling CatalystPrep Catalyst Preparation Characterization Physicochemical Characterization (BET, XRD, TPR, etc.) CatalystPrep->Characterization Screening Catalyst Screening Characterization->Screening ReactionSetup Fixed-Bed Reactor Setup Screening->ReactionSetup ParameterStudy Parametric Study (T, P, Molar Ratios, SV) ReactionSetup->ParameterStudy ProductAnalysis Product Analysis (GC, HPLC) ParameterStudy->ProductAnalysis DataCollection Data Collection and Tabulation ProductAnalysis->DataCollection Kinetics Kinetic Modeling DataCollection->Kinetics Optimization Process Optimization Kinetics->Optimization

Conclusion

The ammoxidation of p-xylene to this compound is a sophisticated catalytic process that holds significant industrial importance. This guide has provided a detailed technical overview, encompassing catalyst preparation, experimental procedures, quantitative performance data, and mechanistic insights. For researchers and professionals in the field, a thorough understanding of these fundamental aspects is essential for the development of more efficient and selective catalysts and for the optimization of the overall production process. Future advancements in this area will likely focus on the design of novel catalyst formulations with enhanced stability and selectivity, as well as the implementation of innovative reactor technologies to improve process efficiency and sustainability.

References

An In-depth Technical Guide to the Key Applications of Terephthalonitrile in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Terephthalonitrile, also known as 1,4-dicyanobenzene, is a versatile aromatic dinitrile that serves as a crucial building block in a multitude of organic syntheses. Its rigid, planar structure and the reactivity of its two nitrile groups make it an important precursor for a wide range of functional materials, including high-performance polymers, porous frameworks, and molecular electronics. This guide provides a detailed overview of its core applications, complete with experimental protocols and quantitative data to support further research and development.

Precursor for p-Xylylenediamine Synthesis

One of the most significant industrial applications of this compound is its conversion to p-xylylenediamine (PXDA) via catalytic hydrogenation. PXDA is a valuable monomer used in the production of polyamides and as a curing agent for epoxy resins.[1][2][3] The hydrogenation of the nitrile groups must be carefully controlled to achieve high yields and selectivity.

The overall transformation involves the reduction of the two nitrile groups to primary amine functionalities.

G This compound This compound intermediate Diimine Intermediate (Unstable) This compound->intermediate H₂ / Catalyst (e.g., Ni, Pd) pxda p-Xylylenediamine (PXDA) intermediate->pxda Further H₂

Caption: Reaction pathway from this compound to p-Xylylenediamine.

Catalyst SystemSolventTemperature (°C)Pressure (MPa)Molar Yield (%)Reference
Raney NickelTrimethylbenzene / NaOH / H₂O554.598.2[4]
Ni-Nb skeletal catalystMethanol / NH₃804.096-98[5]
Pt-Ni / Al₂O₃Xylene / NH₃120-13022.0High Yield[5]
Heterogeneous CatalystCrude p-xylylenediamine---[6]

This protocol is a representative example based on common laboratory practices for nitrile hydrogenation.[4][7][8]

Materials:

  • This compound (1.0 eq)

  • Raney Nickel (5-10 wt%)

  • Anhydrous Methanol

  • Liquid Ammonia (optional, to suppress side reactions)

  • High-pressure autoclave reactor equipped with a magnetic stirrer and temperature/pressure controls.

  • Hydrogen gas (high purity)

Procedure:

  • Reactor Preparation: Ensure the autoclave is clean and dry. Purge the reactor with an inert gas (e.g., Argon or Nitrogen) to remove any residual air.

  • Charging the Reactor: To the reactor, add this compound and methanol. If using, add liquid ammonia. Finally, add the Raney Nickel catalyst under a stream of inert gas to prevent ignition.

  • Sealing and Purging: Seal the reactor and perform several purge cycles with hydrogen gas to remove the inert atmosphere.

  • Reaction Conditions: Pressurize the reactor with hydrogen to the desired pressure (e.g., 4-5 MPa). Begin stirring and heat the reactor to the target temperature (e.g., 50-60°C).

  • Monitoring: Monitor the reaction progress by observing the hydrogen uptake from the pressure gauge. The reaction is typically complete when hydrogen consumption ceases.

  • Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen gas. Filter the reaction mixture to remove the catalyst. The resulting solution can be purified by distillation under reduced pressure to yield pure p-xylylenediamine.[4]

Building Block for Covalent Organic Frameworks (COFs)

This compound is a key linear and planar building block for the synthesis of nitrogen-rich covalent organic frameworks (COFs), particularly covalent triazine frameworks (CTFs).[9] These materials are crystalline porous polymers with applications in gas storage, separation, and catalysis.[9][10][11][12][13] The self-condensation of this compound under ionothermal or solvothermal conditions leads to the formation of a highly stable triazine-linked hexagonal network.[9]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Activation A Mix this compound & Catalyst (e.g., ZnCl₂) B Place in Pyrex Tube A->B C Seal under Vacuum B->C D Heat in Furnace (e.g., 400°C for 48h) C->D E Cool to RT D->E F Wash with HCl, H₂O, THF, Acetone (B3395972) E->F G Dry under Vacuum (e.g., 120°C) F->G H Activated COF Powder G->H

Caption: General workflow for the solvothermal synthesis of a COF.

COF NameSynthetic MethodBET Surface Area (m²/g)Pore Volume (cm³/g)Thermal Stability (°C)
CTF-1Ionothermal7980.55> 450
FCTF-1Ionothermal12870.81~ 400
TPT-COF-1Solvothermal1589--

Note: Data is representative of typical values found in the literature. Actual values depend on specific synthesis conditions.[9][11]

This protocol is a generalized procedure for the synthesis of CTF-1.[9][10][14][15][16][17]

Materials:

  • This compound

  • Zinc Chloride (ZnCl₂, anhydrous)

  • Pyrex tube

  • Tube furnace

  • Hydrochloric acid (HCl, dilute solution)

  • Deionized water, Tetrahydrofuran (THF), Acetone

Procedure:

  • Monomer and Catalyst Preparation: In a glovebox, thoroughly mix this compound and anhydrous zinc chloride in a specific molar ratio (e.g., 1:1) in a Pyrex tube.

  • Sealing: Connect the tube to a vacuum line, evacuate the air, and seal the tube with a torch.

  • Polymerization: Place the sealed tube in a programmable tube furnace. Heat the tube to a high temperature (e.g., 400°C) over several hours and hold it at that temperature for an extended period (e.g., 48 hours) to allow for the trimerization reaction and framework formation.

  • Cooling and Opening: After the reaction is complete, cool the furnace to room temperature. Carefully open the tube, which may be under pressure.

  • Purification and Activation: Transfer the resulting solid powder to a flask. Wash the powder sequentially with dilute HCl to remove the zinc catalyst, followed by deionized water, THF, and acetone to remove any unreacted monomer and oligomers.

  • Drying: Dry the purified powder in a vacuum oven at an elevated temperature (e.g., 120°C) to obtain the activated, porous COF material.

Precursor for Phthalocyanine Synthesis

This compound and its derivatives are important precursors for the synthesis of phthalocyanines, which are large, aromatic macrocyclic compounds with a wide range of applications in dyes, pigments, and photodynamic therapy.[18][19][20][21][22] The synthesis typically involves the cyclotetramerization of four phthalonitrile (B49051) units in the presence of a metal salt to form a metallophthalocyanine.

G PN 4x Phthalonitrile Derivative Reaction Cyclotetramerization PN->Reaction Metal Metal Salt (e.g., Zn(OAc)₂) Metal->Reaction Solvent High-boiling solvent (e.g., Pentanol, DBU) Solvent->Reaction MPc Metallophthalocyanine (MPc) Reaction->MPc Heat

Caption: this compound acting as a bridging ligand in a coordination polymer.

SaltCrystal SystemMagnetic BehaviorKey Structural Feature
Li⁺(tpn)⁻(THF)₂MonoclinicParamagnetic1-D coordination network
Na⁺(tpn)⁻(THF)MonoclinicDiamagnetic3-D coordination network with π-π stacking

Data from single-crystal X-ray diffraction studies. [23]

This protocol is a representative synthesis for the lithium salt of the this compound radical anion. [23] Materials:

  • This compound

  • Lithium metal

  • Anhydrous Tetrahydrofuran (THF)

  • Schlenk line and glassware

Procedure:

  • Reaction Setup: In a glovebox, place this compound and a stoichiometric amount of freshly cut lithium metal into a Schlenk flask.

  • Solvent Addition: Remove the flask from the glovebox and connect it to a Schlenk line. Add anhydrous THF via cannula under an inert atmosphere.

  • Reaction: Stir the mixture at room temperature. The solution will gradually change color as the single electron transfer from lithium to this compound occurs, forming the radical anion. The reaction can be monitored by observing the consumption of the lithium metal.

  • Crystallization: After the reaction is complete (typically several hours), filter the solution to remove any unreacted lithium. Allow the solution to stand, or slowly diffuse a non-polar solvent (e.g., hexane) into the THF solution to induce crystallization of the radical anion salt.

  • Isolation: Isolate the crystals by filtration under an inert atmosphere and dry under vacuum.

This guide highlights the primary applications of this compound in modern organic synthesis. Its versatility as a precursor for amines, a monomer for porous polymers, a building block for complex macrocycles, and a ligand in coordination chemistry underscores its importance in materials science and chemical manufacturing. The provided protocols and data serve as a foundation for researchers to explore and expand upon the rich chemistry of this fundamental organic compound.

References

Terephthalonitrile: A Versatile Precursor for High-Performance Polyamides and Polyesters

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction:

Terephthalonitrile, a dinitrile derivative of benzene, serves as a crucial, albeit indirect, precursor in the synthesis of high-performance polymers such as aromatic polyamides (aramids) and polyesters. While not directly polymerized, its chemical transformations into key monomers—p-phenylenediamine (B122844) and terephthalic acid—are fundamental steps in the production of materials with exceptional thermal stability, mechanical strength, and chemical resistance. This technical guide provides a comprehensive overview of the synthesis pathways from this compound to these valuable polymers, detailing experimental protocols, quantitative data, and the logical relationships of the synthetic routes.

The Indirect Role of this compound: A Precursor to Key Monomers

This compound's nitrile groups (-C≡N) are not readily susceptible to direct polycondensation reactions with diamines or diols to form polyamides or polyesters under conventional polymerization conditions. Instead, the synthetic strategy involves the conversion of the nitrile functionalities into more reactive groups, namely amines (-NH₂) for polyamide synthesis and carboxylic acids (-COOH) for polyester (B1180765) synthesis.

This two-step approach, where this compound is first transformed into a polymerizable monomer, is a critical concept for understanding its role in polymer chemistry. The following diagram illustrates this logical relationship.

G This compound This compound p_Phenylenediamine p_Phenylenediamine This compound->p_Phenylenediamine Reduction Terephthalic_Acid Terephthalic_Acid This compound->Terephthalic_Acid Hydrolysis Aromatic_Polyamide Aromatic_Polyamide p_Phenylenediamine->Aromatic_Polyamide Polycondensation Polyester Polyester Terephthalic_Acid->Polyester Polycondensation Diacid_Chloride Diacid_Chloride Diacid_Chloride->Aromatic_Polyamide Diol Diol Diol->Polyester

Figure 1: Logical workflow illustrating this compound as an indirect precursor.

From this compound to Polyamides: The Aramid Pathway

The synthesis of aromatic polyamides from this compound involves a two-stage process: the reduction of this compound to p-phenylenediamine, followed by the polycondensation of p-phenylenediamine with a diacid chloride, typically terephthaloyl chloride. The resulting polymer, poly(p-phenylene terephthalamide) (PPTA), is a high-strength aramid fiber known for its use in applications demanding exceptional durability.

Stage 1: Synthesis of p-Phenylenediamine from this compound (Reduction)

The reduction of the nitrile groups in this compound to amine groups yields p-phenylenediamine. This can be achieved through catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation of this compound

  • Reactor Setup: A high-pressure autoclave reactor is charged with this compound, a suitable solvent (e.g., ethanol (B145695) or ammonia-saturated ethanol), and a hydrogenation catalyst. Raney Nickel or a Palladium-based catalyst (e.g., Pd/C) is commonly used.

  • Reaction Conditions: The reactor is sealed and purged with nitrogen gas before being pressurized with hydrogen. The reaction is typically carried out at elevated temperatures (100-150°C) and pressures (50-100 atm).

  • Reaction Monitoring: The progress of the reaction is monitored by the uptake of hydrogen.

  • Work-up and Purification: After the reaction is complete, the reactor is cooled, and the pressure is released. The catalyst is removed by filtration. The solvent is then removed under reduced pressure. The crude p-phenylenediamine is purified by vacuum distillation or recrystallization from a suitable solvent (e.g., water or ethanol) to yield a crystalline solid.

ParameterValue/Range
Starting Material This compound
Catalyst Raney Nickel or Pd/C
Solvent Ethanol
Temperature 100 - 150 °C
Pressure 50 - 100 atm H₂
Typical Yield > 90%
Product p-Phenylenediamine

Table 1: Typical reaction parameters for the synthesis of p-phenylenediamine from this compound.

Stage 2: Synthesis of Poly(p-phenylene terephthalamide) (PPTA)

The polycondensation of p-phenylenediamine with terephthaloyl chloride is a low-temperature solution polymerization method that produces high molecular weight PPTA.

Experimental Protocol: Low-Temperature Solution Polycondensation of p-Phenylenediamine and Terephthaloyl Chloride

  • Solvent and Monomer Preparation: A solution of p-phenylenediamine is prepared in a polar aprotic solvent, typically N-methyl-2-pyrrolidone (NMP) containing a salt such as calcium chloride (CaCl₂) to enhance polymer solubility. The solution is cooled to 0-5°C in an ice bath under a nitrogen atmosphere.

  • Polymerization: Terephthaloyl chloride, as a solid or a solution in NMP, is added portion-wise to the stirred diamine solution. The reaction is highly exothermic and the temperature should be maintained below 10°C.

  • Polymer Precipitation and Neutralization: As the polymerization proceeds, the polymer precipitates from the solution, forming a swollen gel. The reaction mixture is stirred for several hours to ensure high conversion. The resulting polymer mass is then neutralized with a base (e.g., calcium hydroxide (B78521) or sodium carbonate) to quench the reaction and neutralize the hydrochloric acid byproduct.

  • Washing and Drying: The polymer is collected by filtration, washed extensively with water and then with a solvent like methanol (B129727) to remove the salt and residual solvent. The final polymer is dried under vacuum at an elevated temperature (e.g., 80-100°C).

PropertyValue/Range
Monomers p-Phenylenediamine, Terephthaloyl Chloride
Solvent N-methyl-2-pyrrolidone (NMP) with CaCl₂
Temperature 0 - 10 °C
Weight-Average Molecular Weight (Mw) 4,000 - 16,000 g/mol [1][2]
Glass Transition Temperature (Tg) ~345 °C
Decomposition Temperature (Td) > 500 °C

Table 2: Typical reaction parameters and properties of Poly(p-phenylene terephthalamide).

G cluster_0 Monomer Synthesis cluster_1 Polymerization Terephthalonitrile_input This compound Reduction Catalytic Hydrogenation Terephthalonitrile_input->Reduction p_Phenylenediamine_output p-Phenylenediamine Reduction->p_Phenylenediamine_output p_Phenylenediamine_input p-Phenylenediamine Polycondensation Low-Temperature Solution Polycondensation p_Phenylenediamine_input->Polycondensation Terephthaloyl_Chloride_input Terephthaloyl Chloride Terephthaloyl_Chloride_input->Polycondensation PPTA_output Poly(p-phenylene terephthalamide) Polycondensation->PPTA_output

Figure 2: Experimental workflow for the synthesis of PPTA from this compound.

From this compound to Polyesters: The Poly(ethylene terephthalate) Pathway

The synthesis of polyesters from this compound also proceeds in two main stages: the hydrolysis of this compound to terephthalic acid, followed by the polycondensation of terephthalic acid with a diol, most commonly ethylene (B1197577) glycol, to produce poly(ethylene terephthalate) (PET).

Stage 1: Synthesis of Terephthalic Acid from this compound (Hydrolysis)

The nitrile groups of this compound can be hydrolyzed to carboxylic acid groups under acidic or basic conditions, or through biological conversion, to yield terephthalic acid.

Experimental Protocol: Alkaline Hydrolysis of this compound

  • Reaction Setup: this compound is suspended in an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, in a round-bottom flask equipped with a reflux condenser.

  • Reaction Conditions: The mixture is heated to reflux (typically 100-150°C) and maintained at this temperature for several hours. During this time, the nitrile groups are hydrolyzed to carboxylate salts, and ammonia (B1221849) is evolved.

  • Acidification and Precipitation: After the hydrolysis is complete, the reaction mixture is cooled to room temperature. The solution is then carefully acidified with a strong mineral acid, such as hydrochloric acid or sulfuric acid, to a pH of approximately 2-3. This protonates the terephthalate (B1205515) salt, causing the poorly soluble terephthalic acid to precipitate out of the solution.

  • Isolation and Purification: The precipitated terephthalic acid is collected by vacuum filtration, washed thoroughly with cold water to remove any residual salts and acid, and then dried in an oven. The yield of terephthalic acid is typically high. For instance, a biosynthesis method using Rhodococcus sp. has been reported to achieve a yield of 98.3%.[3]

ParameterValue/Range
Starting Material This compound
Reagent Aqueous NaOH or KOH
Temperature 100 - 150 °C (Reflux)
Acidification HCl or H₂SO₄ to pH 2-3
Typical Yield High (>90%)
Product Terephthalic Acid

Table 3: Typical reaction parameters for the synthesis of terephthalic acid from this compound.

Stage 2: Synthesis of Poly(ethylene terephthalate) (PET)

PET is synthesized through a two-step melt polycondensation process involving esterification and then polycondensation.

Experimental Protocol: Melt Polycondensation of Terephthalic Acid and Ethylene Glycol

  • Esterification: Terephthalic acid and an excess of ethylene glycol (typically a molar ratio of 1:1.2 to 1:1.5) are charged into a stainless-steel reactor equipped with a stirrer, a nitrogen inlet, and a condenser for the removal of water. The mixture is heated to a temperature of 190-230°C under a nitrogen atmosphere. This stage results in the formation of bis(2-hydroxyethyl) terephthalate (BHET) oligomers with the elimination of water.

  • Polycondensation: After the esterification is complete (as indicated by the cessation of water distillation), a polycondensation catalyst, such as antimony trioxide, is added. The temperature is then gradually raised to 270-285°C, and the pressure is slowly reduced to below 1 mmHg. The high temperature and low pressure shift the equilibrium towards the formation of high molecular weight polymer by facilitating the removal of the ethylene glycol byproduct.

  • Polymer Extrusion and Quenching: The reaction is continued until the desired melt viscosity (and thus molecular weight) is achieved. The molten polymer is then extruded from the reactor as strands, which are rapidly cooled in a water bath (quenched) to form an amorphous solid. The strands are then pelletized.

PropertyValue/Range
Monomers Terephthalic Acid, Ethylene Glycol
Catalyst Antimony Trioxide
Esterification Temperature 190 - 230 °C
Polycondensation Temperature 270 - 285 °C
Pressure < 1 mmHg
Number-Average Molecular Weight (Mn) 20,000 - 30,000 g/mol
Glass Transition Temperature (Tg) 67 - 81 °C[2]
Melting Temperature (Tm) 250 - 265 °C[1]

Table 4: Typical reaction parameters and properties of Poly(ethylene terephthalate).

G cluster_0 Monomer Synthesis cluster_1 Polymerization Terephthalonitrile_input This compound Hydrolysis Alkaline Hydrolysis Terephthalonitrile_input->Hydrolysis Terephthalic_Acid_output Terephthalic Acid Hydrolysis->Terephthalic_Acid_output Terephthalic_Acid_input Terephthalic Acid Polycondensation Melt Polycondensation Terephthalic_Acid_input->Polycondensation Ethylene_Glycol_input Ethylene Glycol Ethylene_Glycol_input->Polycondensation PET_output Poly(ethylene terephthalate) Polycondensation->PET_output

Figure 3: Experimental workflow for the synthesis of PET from this compound.

Conclusion

This compound stands as a valuable starting material in the synthesis of advanced polyamides and polyesters. Although it does not participate directly in polymerization reactions, its efficient conversion to p-phenylenediamine and terephthalic acid provides access to the monomers required for producing high-performance polymers like PPTA and PET. The experimental protocols and data presented in this guide offer a foundational understanding for researchers and professionals engaged in the development and synthesis of these important materials. The versatility of this compound underscores its significance in the broader landscape of polymer chemistry.

References

An In-Depth Technical Guide to the Solubility of Terephthalonitrile in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of terephthalonitrile, a key intermediate in the synthesis of various materials and pharmaceuticals. Understanding its solubility in different organic solvents is crucial for process design, purification, and formulation development. This document presents quantitative solubility data, details the experimental methodology for its determination, and illustrates the procedural workflow.

Quantitative Solubility Data

The solubility of this compound (also known as 1,4-dicyanobenzene) has been experimentally determined in a variety of common organic solvents across a range of temperatures. The following table summarizes the mole fraction solubility (x) of this compound, providing a valuable resource for solvent selection and process optimization. The data reveals that solubility generally increases with temperature in all tested solvents.

Temperature (K)MethanolEthanoln-PropanolIsopropanolAcetoneEthyl AcetateChloroformToluene
272.95 0.000610.000450.000390.000310.007820.003510.00198-
278.15 0.000820.000610.000520.000420.010110.004590.002630.00081
283.15 0.001080.000820.000690.000560.012930.005980.003490.00108
288.15 0.001420.001080.000910.000740.016420.007760.004610.00143
293.15 0.001840.001420.001190.000980.020710.010010.006070.00188
298.15 0.002380.001850.001560.001290.026010.012830.007960.00247
303.15 0.003060.002410.002040.001690.032510.016350.010410.00324
308.15 0.003930.003120.002660.002220.040430.020710.013550.00424
313.15 0.005040.004030.003460.002910.050010.026110.017560.00553
318.15 0.006440.005190.004490.003800.061520.032790.022630.00718
323.15 0.008210.006660.005820.004960.075210.041010.029010.00928
324.15 0.008630.007010.006140.005240.078920.043120.030710.00981

Data sourced from a study by Long et al. (2018), where the solubility of 1,4-dicyanobenzene was determined using a gravimetric method.[1][2]

Experimental Protocol: Isothermal Saturation and Gravimetric Analysis

The determination of this compound solubility in organic solvents can be reliably performed using the isothermal saturation method followed by gravimetric analysis. This method involves equilibrating a supersaturated solution at a constant temperature and then determining the concentration of the solute in the saturated solution by mass.

Apparatus and Materials:

  • Jacketed glass vessel with a magnetic stirrer

  • Constant-temperature circulating water bath

  • Calibrated digital thermometer

  • Analytical balance (accurate to ±0.1 mg)

  • Syringes and syringe filters (PTFE, pore size 0.22 µm)

  • Drying oven

  • This compound (purity > 99%)

  • Selected organic solvents (analytical grade)

Procedure:

  • Preparation: An excess amount of this compound is added to a known mass of the chosen organic solvent in the jacketed glass vessel. The vessel is sealed to prevent solvent evaporation.

  • Equilibration: The slurry is agitated using a magnetic stirrer, and the temperature is maintained at the desired setpoint by the circulating water bath. The solution is stirred for a sufficient time (typically 24 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, stirring is ceased, and the solution is left undisturbed for at least 2 hours to allow the undissolved solid to settle.

  • Sampling: A sample of the clear supernatant is carefully withdrawn using a syringe pre-heated to the experimental temperature to prevent premature crystallization. The sample is immediately passed through a syringe filter into a pre-weighed weighing bottle.

  • Gravimetric Analysis: The mass of the weighing bottle containing the saturated solution is recorded. The solvent is then evaporated by placing the bottle in a drying oven at a temperature below the boiling point of the solvent until a constant mass of the dried this compound is achieved.

  • Calculation: The mole fraction solubility (x) is calculated using the following formula:

    x = (m_solute / M_solute) / [(m_solute / M_solute) + (m_solvent / M_solvent)]

    where:

    • m_solute is the mass of the dried this compound.

    • M_solute is the molar mass of this compound.

    • m_solvent is the mass of the solvent in the sample.

    • M_solvent is the molar mass of the solvent.

  • Temperature Variation: The experiment is repeated at different temperatures to determine the temperature dependence of the solubility.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the isothermal saturation and gravimetric analysis method described above.

Solubility_Determination_Workflow A Preparation: Add excess this compound to a known mass of solvent in a jacketed vessel. B Equilibration: Stir the mixture at a constant, controlled temperature for 24 hours. A->B C Phase Separation: Cease stirring and allow the undissolved solid to settle for 2 hours. B->C D Sampling: Withdraw a sample of the clear supernatant using a pre-heated, filtered syringe. C->D E Gravimetric Analysis: Weigh the sample, evaporate the solvent, and weigh the remaining solute. D->E F Data Calculation: Calculate the mole fraction solubility from the masses of solute and solvent. E->F G Repeat for Different Temperatures: Adjust the temperature of the water bath and repeat the process. F->G Iterate H Final Solubility Data F->H Finalize G->B

Caption: Workflow for determining this compound solubility.

References

An In-depth Technical Guide to the Physical Properties of 1,4-Dicyanobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused examination of the melting and boiling points of 1,4-Dicyanobenzene (also known as terephthalonitrile), a key intermediate in the synthesis of advanced materials. This document collates available data, outlines standard experimental protocols for its physical characterization, and presents a logical workflow for these determinations.

Core Physical Properties

1,4-Dicyanobenzene is a white to light yellow crystalline solid at room temperature.[1][2] Its physical properties, particularly its melting point, are crucial indicators of purity and are fundamental to its application in various synthetic processes.

Data Presentation: Physical Constants

The key physical properties of 1,4-Dicyanobenzene are summarized in the table below. The melting point is well-documented and consistently reported across various sources. The boiling point, however, is presented as a rough estimate and should be interpreted with caution, as the compound is known to sublime.

PropertyValueNotesCitations
Melting Point 221–227 °CA sharp melting range is indicative of high purity. Impurities will typically lower and broaden this range.[1][2][3][4][5]
Boiling Point 227.54 °CThis value is a rough estimate. The compound can be purified by sublimation, suggesting it may sublime at or near its melting point under atmospheric pressure.[2]
Molecular Formula C₈H₄N₂-[2]
Molecular Weight 128.13 g/mol -[2]

Experimental Protocols: Melting Point Determination

The melting point of 1,4-Dicyanobenzene is determined using the capillary method, a standard technique for crystalline organic solids. This method relies on heating a small, powdered sample in a capillary tube and observing the temperature range over which it transitions from a solid to a liquid.[6][7]

Apparatus:
  • Melting Point Apparatus: A heated metal block (e.g., Mel-Temp apparatus) or a liquid oil bath (e.g., Thiele tube).[6][8]

  • Capillary Tubes: Thin glass tubes sealed at one end.[9]

  • Thermometer: A calibrated, high-precision thermometer.

  • Sample: Finely powdered 1,4-Dicyanobenzene.

Detailed Methodology:
  • Sample Preparation: A small amount of 1,4-Dicyanobenzene is finely ground into a powder to ensure uniform heating. The open end of a capillary tube is tapped into the powder until a small amount of the sample (approximately 1-2 mm in height) is packed into the closed end.[10][11]

  • Apparatus Setup:

    • For a Mel-Temp type apparatus: The capillary tube is inserted into the sample holder in the heating block. A thermometer is placed in its designated well to monitor the block's temperature.[6]

    • For a Thiele tube: The capillary tube is attached to the thermometer, typically with a rubber band, ensuring the sample is aligned with the thermometer bulb. This assembly is then immersed in the oil of the Thiele tube.[8][11]

  • Measurement Procedure:

    • Initial Rapid Heating: A preliminary, rapid heating is often performed to determine an approximate melting point.[6][12]

    • Precise Determination: A fresh sample is prepared. The apparatus is heated rapidly to about 15-20°C below the approximate melting point.[12] The heating rate is then reduced significantly to about 1-2°C per minute.[9][11]

    • Observation: The sample is observed carefully through a magnifying lens. Two temperatures are recorded:

      • The temperature at which the first droplet of liquid appears.[10][12]

      • The temperature at which the last crystal of the solid completely melts into a clear liquid.[10][12]

    • Reporting: The two recorded temperatures constitute the melting point range. For a pure substance, this range is typically narrow (0.5-1.0°C).[6]

Visualization of Experimental Workflow

The logical flow for the standard determination of a compound's melting point is illustrated below. This process ensures accuracy by first establishing an approximate range and then performing a careful, slow measurement.

MeltingPointWorkflow cluster_determination Melting Point Measurement start Start prep Prepare Sample: - Grind solid to fine powder - Pack into capillary tube start->prep Sample Acquisition rapid_heat Rapid Heating Run (Approximate MP) prep->rapid_heat Initial Trial record_approx Record Approximate Melting Temperature rapid_heat->record_approx slow_heat Slow Heating Run (Heat to 15°C below approx. MP, then 1-2°C/min) record_approx->slow_heat Prepare for Precise Run (New Sample) observe Observe Phase Change: - Temp. of first liquid drop - Temp. of final clear liquid slow_heat->observe record_final Record Melting Point Range observe->record_final Data Collection end_proc End record_final->end_proc

Workflow for Melting Point Determination.

References

Spectroscopic Profile of Terephthalonitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for terephthalonitrile (1,4-dicyanobenzene), a crucial building block in the synthesis of various functional materials and pharmaceutical compounds. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable insights for compound identification, purity assessment, and structural elucidation.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound are summarized in the tables below, providing a quick reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Chemical Shift (δ) ppmMultiplicitySolvent
7.800SingletCDCl₃

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ) ppmCarbon TypeSolvent
133.08Aromatic CHDMSO-d₆
118.25Nitrile (C≡N)DMSO-d₆
114.9Quaternary Aromatic CDMSO-d₆
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3080WeakAromatic C-H stretch
2234StrongC≡N (nitrile) stretch
1487MediumAromatic C=C stretch
845StrongC-H out-of-plane bend
Mass Spectrometry (MS)
m/zRelative Intensity (%)Assignment
128100[M]⁺ (Molecular Ion)
10120[M-HCN]⁺
7610[C₆H₄]⁺

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data presented above are provided to ensure reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.7 mL of deuterated chloroform (B151607) (CDCl₃) for ¹H NMR or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) for ¹³C NMR in a 5 mm NMR tube. The sample was gently agitated to ensure complete dissolution.

Instrumentation and Data Acquisition:

  • ¹H NMR: Spectra were recorded on a 400 MHz spectrometer. Data was acquired with a 30° pulse width, a relaxation delay of 1.0 seconds, and an acquisition time of 2.0 seconds. Chemical shifts were referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm).

  • ¹³C NMR: Spectra were recorded on a 100 MHz spectrometer with proton decoupling. A 45° pulse width, a relaxation delay of 2.0 seconds, and an acquisition time of 1.5 seconds were used. Chemical shifts were referenced to the solvent peak (DMSO-d₆: δ 39.52 ppm).

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of solid this compound (1-2 mg) was finely ground with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation and Data Acquisition: An FTIR spectrometer was used to record the spectrum. The spectrum was acquired in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet was recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Instrumentation and Data Acquisition: Mass spectra were obtained using a mass spectrometer with an electron ionization (EI) source. The ionization energy was set to 70 eV. The sample was introduced via a direct insertion probe, and the source temperature was maintained at 200°C. The mass analyzer was scanned over a mass-to-charge ratio (m/z) range of 50-200.

Visualization of Spectroscopic Data Interpretation

The following diagram illustrates the correlation between the different spectroscopic techniques and the structural information they provide for the this compound molecule.

Spectroscopic_Analysis_of_this compound cluster_molecule This compound Structure cluster_techniques Spectroscopic Techniques cluster_data Derived Information mol C₈H₄N₂ NMR NMR Spectroscopy mol->NMR IR IR Spectroscopy mol->IR MS Mass Spectrometry mol->MS H_NMR_Data ¹H NMR: - Aromatic Protons - Chemical Environment NMR->H_NMR_Data Proton Analysis C_NMR_Data ¹³C NMR: - Carbon Skeleton - Functional Groups (Nitrile) NMR->C_NMR_Data Carbon Analysis IR_Data IR: - Functional Groups (C≡N, C-H) IR->IR_Data Vibrational Modes MS_Data MS: - Molecular Weight - Fragmentation Pattern MS->MS_Data Ionization & Fragmentation

Commercial Production of Terephthalonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Terephthalonitrile (TPN), a key intermediate in the synthesis of high-performance polymers, pharmaceuticals, and agricultural chemicals, is primarily produced on an industrial scale through the vapor-phase ammoxidation of p-xylene (B151628). This guide provides an in-depth overview of the core commercial production methods, focusing on the predominant ammoxidation route, including catalyst systems, reaction conditions, and purification processes.

Core Production Method: Ammoxidation of p-Xylene

The ammoxidation of p-xylene is a catalytic process that involves the reaction of p-xylene with ammonia (B1221849) and an oxygen source, typically air, in the vapor phase at elevated temperatures. This single-step reaction converts the two methyl groups of p-xylene into nitrile functionalities, yielding this compound. The overall reaction is highly exothermic and requires careful control of process parameters to ensure high selectivity and yield.

Catalysis

The choice of catalyst is critical to the efficiency of the ammoxidation process. Industrial catalysts are typically complex metal oxide systems supported on a durable material. Vanadium-based catalysts are among the most effective and commonly employed.

A prevalent catalyst system involves an alkali metal vanadium bronze (e.g., sodium vanadium bronze) supported on α-alumina.[1] These catalysts can be further promoted with other metal oxides, such as niobium oxide (Nb₂O₅), to enhance dinitrile selectivity.[2] The catalyst loading is typically in the range of 1-10% by weight of the support.[1][2] Another documented catalyst, referred to as "No. P-87," has also shown high performance, although its specific composition is not publicly disclosed.[3]

Reaction Parameters

The ammoxidation of p-xylene is carried out in a fixed-bed or fluidized-bed reactor under specific conditions to maximize the yield of this compound while minimizing the formation of byproducts such as p-tolunitrile (B1678323), benzonitrile, and carbon oxides.

ParameterValueReference
Reaction Temperature 375°C to 500°C[1][2]
Optimal Range: 400°C to 450°C[1][2]
Reactant Molar Ratios
Ammonia to p-xylene~2:1 to 6:1[2]
Oxygen to p-xylene~2:1 to 3:1[1][2]
Reactant Feed Concentration (Volume %)
p-xylene3% to 10%[1][2]
Ammonia7% to 25%[1][2]
Oxygen10% to 20%[1][2]
Space Velocity 1190 h⁻¹ (for No. P-87 catalyst)[3]

Under optimized conditions, the conversion of p-xylene can reach up to 98.8%, with a molar yield of this compound as high as 91.3% and a selectivity of 92.4%.[3] The purity of the crude this compound produced can be greater than 99%.[3]

Experimental Protocol: Ammoxidation of p-Xylene

The following provides a generalized experimental protocol for the vapor-phase ammoxidation of p-xylene based on typical industrial practices.

1. Catalyst Preparation (Example: Niobium-promoted Sodium Vanadium Bronze on α-Alumina)

  • An aqueous solution containing a soluble vanadium salt (e.g., ammonium (B1175870) metavanadate), a sodium salt (e.g., sodium nitrate), and a niobium salt (e.g., niobium oxalate) is prepared.

  • The α-alumina support is impregnated with this solution.

  • The impregnated support is dried and then calcined at elevated temperatures to form the active catalyst.

2. Reactor Setup and Operation

  • A fixed-bed reactor is packed with the prepared catalyst.

  • The reactor is heated to the desired reaction temperature (typically 400-450°C).

  • A feed stream consisting of vaporized p-xylene, ammonia, and air is continuously introduced into the reactor. The molar ratios and concentrations of the reactants are carefully controlled (see table above).

  • The reaction is carried out at near atmospheric pressure.

  • The gaseous product stream exiting the reactor is cooled to condense the this compound and other less volatile components.

3. Product Collection

  • The condensed product, a solid at room temperature, is collected in a separation unit.

  • Non-condensable gases are directed for further treatment or recycling.

Purification of this compound

The crude this compound obtained from the ammoxidation process contains unreacted starting materials, byproducts (p-tolunitrile, benzonitrile), and other impurities. Purification is essential to obtain a high-purity product suitable for downstream applications.

Distillation

Fractional distillation is a common method for purifying this compound. The crude product is heated to its molten state and fed into a distillation column. Due to the different boiling points of the components, this compound can be separated from lower-boiling impurities like p-tolunitrile and higher-boiling impurities. This process is typically carried out under vacuum to reduce the required distillation temperatures and prevent thermal degradation of the product.[4]

Solvent Extraction/Recrystallization

Solvent extraction is another effective purification technique. The crude product is treated with a solvent in which the impurities are more soluble than this compound.

Experimental Protocol: Solvent Extraction with Xylene

  • The crude nitrile mixture is stirred with commercial xylene at an elevated temperature (e.g., 70°C).

  • The mixture is filtered while hot. The solid residue is primarily this compound.

  • The residue can be washed with additional hot xylene to further remove soluble impurities.

  • The purified this compound is then dried to remove any remaining solvent.

  • The filtrate, containing dissolved isophthalonitrile (if present as an impurity in the p-xylene feed) and other byproducts, can be further processed to recover these components.[5]

Alternative Production Method: Pyrolysis of PET with Ammonia

An alternative, though less commercially established, method for this compound production involves the catalytic fast pyrolysis of polyethylene (B3416737) terephthalate (B1205515) (PET) in the presence of ammonia. This process offers a potential route for chemical recycling of waste PET.

ParameterValueReference
Catalyst 2% Ca(OH)₂/γ-Al₂O₃[6]
Temperature 500°C[6]
Atmosphere Pure Ammonia[6]
This compound Yield (Carbon %) 58.3%[6]
Selectivity in Nitriles 92.3%[6]

Visualizations

Ammoxidation_Pathway pXylene p-Xylene TPN This compound pXylene->TPN Ammoxidation Ammonia Ammonia (NH3) Ammonia->TPN Oxygen Oxygen (O2) Oxygen->TPN Catalyst Vanadium-based Catalyst Catalyst->TPN Byproducts Byproducts (p-tolunitrile, COx, H2O) TPN->Byproducts Side Reactions

Caption: Chemical pathway for the ammoxidation of p-xylene.

Ammoxidation_Workflow cluster_feed Feed Preparation cluster_reaction Reaction cluster_separation Product Collection pXylene p-Xylene Vaporizer Mixer Gas Mixer pXylene->Mixer Ammonia Ammonia Supply Ammonia->Mixer Air Air Compressor Air->Mixer Reactor Fixed-Bed Reactor (Catalyst Packed) Mixer->Reactor Condenser Condenser Reactor->Condenser Separator Gas-Solid Separator Condenser->Separator CrudeTPN Crude this compound Separator->CrudeTPN OffGas Off-Gas Treatment Separator->OffGas

Caption: Experimental workflow for p-xylene ammoxidation.

Purification_Workflow cluster_distillation Purification by Distillation CrudeTPN Crude this compound Melter Melter CrudeTPN->Melter DistillationColumn Vacuum Distillation Column Melter->DistillationColumn LowBoiling Low-Boiling Impurities DistillationColumn->LowBoiling Top HighBoiling High-Boiling Residue DistillationColumn->HighBoiling Bottom PureTPN Pure this compound DistillationColumn->PureTPN Middle

Caption: Purification workflow for this compound via distillation.

References

Navigating the Synthesis Landscape: A Technical Guide to the Health and Safety of Terephthalonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Terephthalonitrile, also known as 1,4-dicyanobenzene, is a versatile aromatic nitrile compound with significant applications in the synthesis of pharmaceuticals, functional materials, and other valuable organic intermediates. As its use in research and development continues to grow, a thorough understanding of its health and safety profile is paramount. This in-depth technical guide provides a comprehensive overview of the health and safety considerations for handling this compound, including its physicochemical properties, toxicological data, recommended handling procedures, and emergency protocols, presented to inform and protect laboratory personnel.

Chemical and Physical Properties

A foundational aspect of safe handling is a clear understanding of the substance's physical and chemical properties. This compound is a white to light yellow crystalline powder.[1][2] Key properties are summarized in the table below.

PropertyValueReference
Synonyms 1,4-Dicyanobenzene, 1,4-Benzenedicarbonitrile, p-Dicyanobenzene[1][2]
CAS Number 623-26-7[1][2]
Molecular Formula C₈H₄N₂[1][2]
Molecular Weight 128.13 g/mol [1][2]
Appearance White to light yellow needle-like crystals or powder[1][2]
Melting Point 221-225 °C[1][2]
Boiling Point 289.6 °C at 760 mmHg[1]
Density 1.3 g/cm³ at 25°C[1]
Solubility Low water solubility (0.08 g/L at 23°C); Slightly soluble in chloroform (B151607) and DMSO[1][2]
Flash Point 142.8 °C[1]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The primary hazards are skin and eye irritation, with potential for respiratory irritation.[3][4][5][6][7][8]

GHS Classification:

  • Skin Irritation: Category 2[4][7][8]

  • Eye Irritation: Category 2A[3][4][7][8]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation)[5][7][8]

Hazard Statements:

  • H315: Causes skin irritation.[4][7][8]

  • H319: Causes serious eye irritation.[4][7][8]

  • H335: May cause respiratory irritation.[7][8]

Signal Word: Warning

The following diagram provides a visual summary of the key hazards associated with this compound.

Hazard_Summary This compound {this compound | CAS: 623-26-7} hazards Skin Irritation (H315) Serious Eye Irritation (H319) Respiratory Irritation (H335) This compound->hazards Presents the following hazards pictogram GHS07 Exclamation Mark hazards->pictogram Symbolized by

Figure 1: Hazard Summary for this compound.

Toxicological Information

The acute toxicity of this compound has been evaluated in animal studies. It is important to note that aromatic nitriles, such as this compound, are not expected to liberate cyanide in the body, which distinguishes their toxicological profile from aliphatic nitriles. The available acute toxicity data is summarized below.

Route of ExposureSpeciesTestValueReference
OralRatLD50>6400 mg/kg[5]
OralRatLD5020800 mg/kg[4]
IntraperitonealMouseLD50699 mg/kg[4][9]
Experimental Protocol for Acute Oral Toxicity (LD50) Determination

While a specific, detailed experimental report for an LD50 study on this compound was not available in the reviewed literature, such studies are typically conducted following standardized guidelines, such as the OECD Guideline for the Testing of Chemicals, Test No. 420: Acute Oral Toxicity – Fixed Dose Procedure. A general methodology based on this guideline is outlined below.

Objective: To determine the acute oral toxicity of this compound in a rodent model.

Test Animals: Healthy, young adult rats (e.g., Sprague-Dawley strain), typically females as they are often more sensitive.

Methodology:

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least 5 days prior to the study.

  • Housing: Animals are housed in appropriate cages with controlled temperature, humidity, and a 12-hour light/dark cycle. They have access to standard laboratory diet and water ad libitum, except for a brief fasting period before dosing.

  • Dose Preparation: this compound is typically suspended in a suitable vehicle (e.g., corn oil or 0.5% methylcellulose) to the desired concentrations.

  • Dosing: A single dose of the test substance is administered to the animals by oral gavage. The volume administered is based on the animal's body weight.

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days post-dosing. Observations are made frequently on the day of dosing and at least once daily thereafter.

  • Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

  • Data Analysis: The LD50 value is calculated using appropriate statistical methods.

Health and Safety Considerations

Exposure Routes and Effects
  • Inhalation: Inhalation of dust may cause respiratory tract irritation.[5][7]

  • Skin Contact: Causes skin irritation, which may manifest as redness, itching, and inflammation.[3][4]

  • Eye Contact: Causes serious eye irritation, leading to redness, pain, and watering.[3][4]

  • Ingestion: While the oral LD50 in rats is high, ingestion should be avoided.

Occupational Exposure Limits

Currently, there are no specific Permissible Exposure Limits (PEL) from the Occupational Safety and Health Administration (OSHA) or Threshold Limit Values (TLV) from the American Conference of Governmental Industrial Hygienists (ACGIH) established for this compound.[10] One source mentions a vacated OSHA PEL of 5 mg/m³ for "nitriles as CN," but this is not specific to this compound and is no longer in effect.[5] Given the lack of specific exposure limits, it is crucial to minimize exposure through engineering controls and personal protective equipment.

Safe Handling and Storage

A systematic approach to handling this compound is essential to minimize exposure and ensure a safe laboratory environment.

Figure 2: Safe Handling Workflow for this compound.
Engineering Controls

  • Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood or a ventilated enclosure, especially when handling the powder or creating solutions.[3]

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield should be worn.[4][5]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[4][5]

  • Skin and Body Protection: A laboratory coat should be worn. Ensure that skin is not exposed.[4][5]

  • Respiratory Protection: If engineering controls are not sufficient to control airborne dust, a NIOSH-approved respirator for particulates should be used.[4]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][3][5]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, strong bases, and reducing agents.[1][2][5]

First Aid Measures

In the event of exposure, immediate action is crucial.

Exposure RouteFirst Aid MeasuresReference
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[3][4][5]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3][4][5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][4][5]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[3][4][5]

Accidental Release and Disposal

Accidental Release
  • Small Spills: Carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal. Clean the spill area with soap and water.

  • Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains or waterways. Collect the material and place it in a designated hazardous waste container.

Disposal
  • Dispose of this compound and any contaminated materials as hazardous waste in accordance with all applicable federal, state, and local regulations.[4][5][6] Do not dispose of it in the regular trash or down the drain.

Stability and Reactivity

  • Chemical Stability: Stable under normal storage conditions.[1][2]

  • Incompatible Materials: Strong acids, strong bases, strong oxidizing agents, and strong reducing agents.[1][2][5]

  • Hazardous Decomposition Products: Under fire conditions, it may produce toxic fumes of nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen cyanide (HCN).[5][6]

Toxicokinetics and Mechanism of Toxicity

Detailed studies on the toxicokinetics (absorption, distribution, metabolism, and excretion) and the specific mechanism of toxicity for this compound are not widely available in the public domain. However, it has been noted that aromatic nitriles, unlike their aliphatic counterparts, do not appear to readily release cyanide within the body. The observed skin, eye, and respiratory irritation are likely due to the direct chemical properties of the compound. Further research is needed to fully elucidate its metabolic pathways and the molecular mechanisms underlying its irritant effects. Due to the lack of specific data on the mechanism of action, a signaling pathway diagram cannot be provided at this time.

Conclusion

This compound is a valuable chemical intermediate with a manageable hazard profile when handled with appropriate safety precautions. The primary health concerns are skin, eye, and respiratory irritation. Adherence to the safety protocols outlined in this guide, including the use of engineering controls and appropriate personal protective equipment, is essential for minimizing risk in a research and development setting. As with any chemical, a thorough understanding of its properties and potential hazards is the cornerstone of a strong safety culture in the laboratory.

References

Basic reaction mechanisms involving Terephthalonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Basic Reaction Mechanisms of Terephthalonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core reaction mechanisms involving this compound (1,4-dicyanobenzene). It is intended for a technical audience and details the fundamental transformations of this versatile chemical intermediate, including its synthesis, hydrolysis, reduction, cycloaddition, and role in polymer and medicinal chemistry.

Introduction to this compound

This compound (TPN), with the chemical formula C₈H₄N₂, is a crystalline solid that serves as a pivotal building block in organic synthesis.[1] Its structure, featuring a benzene (B151609) ring substituted with two nitrile groups in the para position, makes it a precursor for a wide range of valuable materials. The two electron-withdrawing nitrile groups significantly influence the reactivity of the aromatic ring, rendering it susceptible to specific transformations that are critical in the production of high-performance polymers, pharmaceuticals, and other fine chemicals.[1] This document outlines the primary reaction pathways of this compound, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Synthesis of this compound

The industrial production of this compound is primarily achieved through the ammoxidation of p-xylene (B151628), a highly efficient catalytic process. Additionally, emerging methods focus on sustainable routes from plastic waste.

Ammoxidation of p-Xylene

The most common industrial synthesis involves the vapor-phase catalytic ammoxidation of p-xylene. This process reacts p-xylene with ammonia (B1221849) and oxygen (typically from air) over a solid-state catalyst at elevated temperatures.

  • Catalyst Loading: A fixed-bed quartz reactor (e.g., 30 mm internal diameter) is loaded with a suitable catalyst, such as the screened No. P-87 catalyst.[2]

  • Reactant Feed: A gaseous mixture of p-xylene, ammonia, and air is continuously fed through the reactor. The molar ratios are critical for optimal yield and selectivity.[2]

  • Reaction Conditions: The reactor is maintained at a temperature of approximately 380°C. A typical ammonia to p-xylene ratio is 10, and the air ratio is 30. The gas hourly space velocity (GHSV) is maintained around 1190 h⁻¹.[2]

  • Product Collection & Purification: The product stream exiting the reactor is cooled to condense the this compound. The crude product is then purified, typically by recrystallization, to yield a high-purity white solid. The purity can exceed 99%, with minimal mononitrile content (<0.5%).[2]

ParameterValueReference
CatalystNo. P-87[2]
Temperature380°C[2]
Molar Ratios (p-xylene:NH₃:Air)1 : 10 : 30 (approx.)[2]
Space Velocity1190 h⁻¹[2]
p-Xylene Conversion98.8%[2]
This compound Molar Yield91.3%[2]
Selectivity92.4%[2]
Product Purity>99%[2]
Synthesis from Polyethylene Terephthalate (B1205515) (PET) Waste

A sustainable approach to this compound involves the catalytic fast pyrolysis of PET plastic in the presence of ammonia (CFP-A). This method effectively converts the carboxyl groups in the PET structure into nitrile functionalities.

ParameterValueReference
Catalyst2% Ca(OH)₂/γ-Al₂O₃[3]
Temperature500°C[3]
Carrier GasPure Ammonia[3]
This compound Yield (Carbon %)58.30 C%[3]
Selectivity in Nitriles92.28%[3]

Core Reaction Mechanisms

Hydrolysis to Terephthalic Acid

The nitrile groups of this compound can be hydrolyzed to carboxylic acids, yielding terephthalic acid (TPA), a key monomer for polyesters like PET and PBT. This transformation can be achieved through chemical or biocatalytic methods.

Alkaline hydrolysis is a robust method for converting this compound to its dicarboxylate salt, which is subsequently acidified to precipitate pure terephthalic acid.

  • Saponification: A mixture of this compound (1 part by weight) and an aqueous solution of sodium hydroxide (B78521) (e.g., 10-15% w/v) is placed in a suitable reactor.

  • Heating: The mixture is heated to reflux (typically 90-100°C) with vigorous stirring. The reaction progress can be monitored by the disappearance of the solid this compound.

  • Cooling and Filtration: After the reaction is complete, the solution containing disodium (B8443419) terephthalate is cooled to room temperature. Any unreacted starting material or impurities may be removed by filtration.

  • Acidification: The clear filtrate is acidified with a strong acid, such as concentrated sulfuric acid or hydrochloric acid, to a pH of approximately 2.5-3. Terephthalic acid, being poorly soluble in acidic aqueous media, precipitates as a white solid.[4]

  • Isolation: The precipitated terephthalic acid is collected by vacuum filtration, washed with deionized water to remove residual salts, and dried in an oven. Yields from analogous hydrolysis of PET can be as high as 96%.[4]

G start_node This compound in NaOH (aq) Solution step1 Heat to Reflux (Saponification) start_node->step1 intermediate Aqueous Solution of Disodium Terephthalate step1->intermediate step2 Cool & Acidify (e.g., with H₂SO₄ to pH ~2.5) intermediate->step2 precipitate White Precipitate (Crude Terephthalic Acid) step2->precipitate step3 Vacuum Filtration & Washing with DI Water precipitate->step3 end_node Purified Terephthalic Acid (TPA) step3->end_node

Caption: Experimental workflow for the hydrolysis of this compound.

A greener alternative to chemical hydrolysis is the use of nitrilase enzymes, which can directly convert dinitriles to diacids under mild, aqueous conditions, often without the formation of amide intermediates.[5]

  • Biocatalyst Preparation: Cells of Rhodococcus sp. CCZU10-1, induced with a suitable inducer like tetrachlorothis compound (B49079) (1 mM), are harvested and suspended in a phosphate (B84403) buffer (100 mM, pH 6.8).[5]

  • Biotransformation: this compound is added to the cell suspension to a final concentration of up to 400 mM.[5]

  • Reaction Conditions: The reaction mixture is incubated at 30°C with agitation (e.g., 180 rpm).[5]

  • Monitoring and Work-up: The reaction is monitored by HPLC. After completion (typically 12 hours for a 98.3% yield), the cells are removed by centrifugation. The supernatant is then acidified to precipitate the terephthalic acid product, which is isolated by filtration.[5]

G sub This compound enzyme Nitrilase Active Site (Cys-Glu-Lys catalytic triad) sub->enzyme Binds to active site step1 1. Nucleophilic attack by Cys on one nitrile carbon int1 Thioimidate Intermediate step1->int1 step2 2. Hydrolysis of thioimidate (releases first carboxylate & ammonia) int1->step2 int2 4-Cyanobenzoic Acid (Intermediate) step2->int2 ammonia 2 NH₃ step2->ammonia Releases step3 3. Repeat steps 1 & 2 on second nitrile group int2->step3 prod Terephthalic Acid step3->prod water 2 H₂O water->step2

Caption: Simplified mechanism of nitrilase-catalyzed hydrolysis.

Reduction to Amines

The nitrile groups of this compound can be reduced to primary amines, yielding either p-phenylenediamine (B122844) or, more commonly, 1,4-bis(aminomethyl)benzene (also known as p-xylylenediamine), a valuable monomer for polyamides and epoxy curing agent.

Catalytic hydrogenation is the preferred industrial method for nitrile reduction. The reaction is typically performed under hydrogen pressure using metal catalysts. While specific data for this compound is proprietary, conditions can be inferred from the hydrogenation of its isomer, isophthalonitrile.[6]

  • Reactor Charging: A high-pressure autoclave is charged with this compound, a suitable solvent (e.g., methanol (B129727) or THF), the catalyst (e.g., Raney Nickel, Raney Cobalt, or a supported Ni-Co bimetallic catalyst), and often a basic additive like aqueous ammonia to suppress the formation of secondary amine byproducts.[6]

  • Reaction Conditions: The reactor is sealed, purged, and pressurized with hydrogen (e.g., 40-60 bar). The mixture is heated to a temperature between 80-120°C with vigorous stirring.[6][7]

  • Work-up: After the reaction, the reactor is cooled and depressurized. The catalyst is removed by filtration. The solvent is removed under reduced pressure to yield the crude 1,4-bis(aminomethyl)benzene, which can be further purified by distillation or recrystallization.

G sub This compound (R-C≡N) step1 1. First Hydride Attack sub->step1 reagent Hydride Source (e.g., LiAlH₄ or H₂/Catalyst) reagent->step1 step2 2. Second Hydride Attack reagent->step2 int1 Imine Anion Intermediate (R-CH=N⁻) step1->int1 int1->step2 int2 Dianion Intermediate (R-CH₂-N²⁻) step2->int2 step3 3. Aqueous Workup (Protonation) int2->step3 prod 1,4-Bis(aminomethyl)benzene (R-CH₂-NH₂) step3->prod

Caption: General mechanism for the reduction of a nitrile group.

Cycloaddition Reactions

The carbon-nitrogen triple bonds in this compound can participate as dipolarophiles in [3+2] cycloaddition reactions. This reactivity is particularly important in medicinal chemistry for the synthesis of tetrazoles, which are recognized bioisosteres of carboxylic acids.

The reaction of this compound with an azide (B81097) source, such as sodium azide (NaN₃), in the presence of a catalyst yields 1,4-bis(tetrazol-5-yl)benzene. This reaction is a cornerstone of "click chemistry".[8]

  • Reactant Mixture: this compound (1 mmol) and sodium azide (3 mmol, 1.5 mmol per nitrile group) are suspended in a solvent such as N,N-dimethylformamide (DMF).[8]

  • Catalyst Addition: A catalyst is added. This can be a Lewis acid like zinc chloride (ZnCl₂) or a solid acid catalyst like SO₃H-carbon (10 wt% of the nitrile).[8]

  • Reaction Conditions: The mixture is heated to 100-130°C and stirred for several hours (e.g., 6-12 h) until the reaction is complete (monitored by TLC or LC-MS).[8]

  • Work-up and Isolation: The reaction mixture is cooled and poured into acidified water. The resulting precipitate is collected by filtration, washed, and recrystallized to afford the pure bis-tetrazole product. Yields are often in the 85-95% range.[8]

G sub Nitrile Group (on TPN) activated Activated Nitrile sub->activated azide Azide Ion (N₃⁻) attack Nucleophilic attack of azide on nitrile carbon int1 Linear Intermediate azide->int1 cat Catalyst (e.g., Zn²⁺ or H⁺) cat->activated activated->int1 [3+2] Cycloaddition cyclize Intramolecular Cyclization prod Tetrazolate Anion int1->prod Cyclization protonation Protonation (during workup) final_prod Tetrazole Ring prod->final_prod Protonation

Caption: Mechanism of catalyzed [3+2] cycloaddition for tetrazole synthesis.

Nucleophilic Aromatic Substitution (SNAr)

The two powerful electron-withdrawing nitrile groups on this compound strongly deactivate the benzene ring towards electrophilic attack but theoretically activate it for nucleophilic aromatic substitution (SNAr). However, a standard SNAr reaction requires a suitable leaving group (e.g., a halogen) on the ring. This compound itself lacks such a group.

The principle can be illustrated with a derivative, 4-nitrophthalonitrile, which is used in the synthesis of high-temperature phthalonitrile (B49051) polymers. Here, the nitro group serves as an excellent leaving group in a nucleophilic displacement reaction with a bisphenol.

Applications in Polymer and Medicinal Chemistry

Polymer Synthesis

This compound derivatives are precursors to high-performance thermosetting polymers known as phthalonitrile resins. These materials exhibit exceptional thermal and oxidative stability, making them suitable for aerospace and defense applications. The polymerization typically proceeds through a complex cyclotrimerization of the nitrile groups to form a highly cross-linked triazine or phthalocyanine (B1677752) network.

Role in Drug Development

This compound is a valuable scaffold for building complex, drug-like molecules. Its rigid, symmetric core and the reactivity of its nitrile groups allow for the synthesis of diverse chemical libraries. The conversion of the nitrile groups into other functionalities, particularly tetrazoles, is a key strategy in medicinal chemistry.

G cluster_reactions Chemical Transformations cluster_products Bioactive Scaffolds start This compound (Starting Scaffold) hydrolysis Hydrolysis start->hydrolysis reduction Reduction start->reduction cycloaddition [3+2] Cycloaddition start->cycloaddition diacid Terephthalic Acid (Linker for MOFs, Polyesters) hydrolysis->diacid diamine 1,4-Bis(aminomethyl)benzene (Amide bond formation) reduction->diamine tetrazole 1,4-Bis(tetrazol-5-yl)benzene (Carboxylic Acid Bioisostere) cycloaddition->tetrazole

Caption: Logical workflow for generating bioactive scaffolds from this compound.

References

Methodological & Application

Application Note: Synthesis of Poly(p-phenylene terephthalamide) (PPTA)

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Synthesis of Poly(p-phenylene terephthalamide) via Polycondensation

Audience: Researchers, scientists, and material science professionals.

Note on Monomer Selection: It is a common misconception that aromatic dinitriles like terephthalonitrile can be directly used for the synthesis of aromatic polyamides such as poly(p-phenylene terephthalamide) (PPTA), commercially known as Kevlar®. The standard and industrially viable method for synthesizing PPTA involves the low-temperature solution polycondensation of p-phenylenediamine (B122844) (PPD) and terephthaloyl chloride (TPC) . The carbon-nitrogen triple bond in this compound is significantly less reactive towards nucleophilic attack by an amine compared to the highly electrophilic acyl chloride group in TPC. This difference in reactivity makes the direct polyamidation reaction between a dinitrile and a diamine thermodynamically and kinetically challenging for producing high molecular weight, linear aromatic polyamides. This document will, therefore, detail the established and scientifically validated protocol for the synthesis of PPTA from p-phenylenediamine and terephthaloyl chloride.

Introduction

Poly(p-phenylene terephthalamide) is a high-performance aromatic polyamide (aramid) renowned for its exceptional strength-to-weight ratio, thermal stability, and chemical resistance. These properties arise from its rigid-rod polymer chains and the extensive hydrogen bonding between them. This application note provides a detailed protocol for the laboratory-scale synthesis of PPTA.

Reaction Principle

The synthesis of PPTA is achieved through a low-temperature solution polycondensation reaction. In this step-growth polymerization, the nucleophilic amine groups of p-phenylenediamine attack the electrophilic carbonyl carbons of terephthaloyl chloride. This reaction forms an amide bond and eliminates a molecule of hydrogen chloride (HCl) as a byproduct. The reaction is typically carried out in an anhydrous polar aprotic solvent, often with an acid scavenger to neutralize the HCl produced.

Experimental Protocol: Low-Temperature Solution Polycondensation of PPD and TPC

This protocol outlines the synthesis of PPTA in a solvent system of N-methyl-2-pyrrolidone (NMP) and calcium chloride (CaCl₂). The CaCl₂ is used to enhance the solubility of the resulting polymer by forming a complex with the amide groups, which helps to prevent premature precipitation and allows for the growth of high molecular weight polymer chains.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )PuritySupplier
p-Phenylenediamine (PPD)C₆H₈N₂108.14>99%Sigma-Aldrich
Terephthaloyl chloride (TPC)C₈H₄Cl₂O₂203.02>99%Sigma-Aldrich
N-methyl-2-pyrrolidone (NMP)C₅H₉NO99.13Anhydrous, >99.5%Sigma-Aldrich
Calcium chloride (CaCl₂)CaCl₂110.98Anhydrous, >96%Sigma-Aldrich
Methanol (B129727)CH₃OH32.04ACS ReagentFisher Scientific
Deionized WaterH₂O18.02High PurityIn-house
Nitrogen Gas (N₂)N₂28.01High PurityLocal Supplier
Equipment
  • Three-necked round-bottom flask (250 mL)

  • Mechanical stirrer with a paddle agitator

  • Nitrogen inlet and outlet (bubbler)

  • Dropping funnel

  • Low-temperature bath (ice-water or cryostat)

  • Beakers, graduated cylinders, and funnels

  • Waring blender or similar high-shear mixer

  • Buchner funnel and vacuum flask

  • Vacuum oven

Procedure
  • Solvent Preparation:

    • In a 250 mL beaker, dissolve 5.0 g of anhydrous calcium chloride in 100 mL of anhydrous N-methyl-2-pyrrolidone.

    • Stir the mixture with a magnetic stirrer until the CaCl₂ is completely dissolved. This may require gentle heating.

    • Allow the solvent system to cool to room temperature.

  • Monomer Dissolution:

    • Set up the three-necked flask with the mechanical stirrer, nitrogen inlet/outlet, and a stopper.

    • Place the flask in the low-temperature bath and maintain the temperature at 0-5 °C.

    • Transfer the prepared NMP/CaCl₂ solvent system into the reaction flask.

    • Begin gentle stirring and purge the flask with dry nitrogen gas.

    • Carefully add 5.407 g (0.05 mol) of p-phenylenediamine to the solvent. Stir until the monomer is fully dissolved.

  • Polymerization:

    • Weigh 10.151 g (0.05 mol) of terephthaloyl chloride in a dry, stoppered container.

    • Add the TPC powder to the stirred PPD solution in small portions over a period of 15-20 minutes. Maintain a slow, steady nitrogen flow.

    • Caution: The reaction is exothermic. Monitor the temperature and adjust the addition rate to keep it below 10 °C.

    • As the TPC is added, the viscosity of the solution will increase significantly, and the solution will become a thick, yellowish gel-like mass. This is indicative of polymer formation.

    • Continue stirring the reaction mixture for 2-4 hours at 0-5 °C to ensure a high degree of polymerization.

  • Polymer Isolation and Purification:

    • Remove the reaction flask from the cold bath.

    • Slowly pour the highly viscous polymer solution into a Waring blender containing approximately 500 mL of deionized water.

    • Blend at high speed to precipitate and break up the polymer into fine, fibrous particles.

    • Collect the polymer by vacuum filtration using a Buchner funnel.

    • Wash the polymer thoroughly with copious amounts of deionized water to remove NMP, CaCl₂, and any unreacted monomers.

    • Perform a final wash with methanol to aid in the removal of water.

    • Dry the resulting white to pale yellow fibrous polymer in a vacuum oven at 80-100 °C for 12-24 hours or until a constant weight is achieved.

Quantitative Data Summary
ParameterValue
Molar ratio of PPD to TPC1:1
Concentration of monomers~0.5 mol/L
Reaction Temperature0-5 °C
Reaction Time2-4 hours
Theoretical Yield~11.9 g
Typical Actual Yield90-95%
Inherent Viscosity*5.5 - 6.5 dL/g

*Inherent viscosity is a measure of the polymer's molecular weight and is typically measured in concentrated sulfuric acid (96-98%) at 25-30 °C.

Visualizations

Logical Workflow for PPTA Synthesis

PPTA_Synthesis_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Isolation & Purification Solvent_Prep Prepare NMP/CaCl₂ Solvent Monomer_Prep Dissolve PPD in Solvent Solvent_Prep->Monomer_Prep Add_TPC Add TPC to PPD Solution (0-5 °C) Monomer_Prep->Add_TPC Polymerize Stir for 2-4 hours Add_TPC->Polymerize Precipitate Precipitate in Water Polymerize->Precipitate Filter_Wash Filter and Wash with H₂O/Methanol Precipitate->Filter_Wash Dry Dry under Vacuum Filter_Wash->Dry Product PPTA Polymer Dry->Product

Caption: Workflow for the synthesis of PPTA.

Chemical Reaction Pathway

PPTA_Reaction_Pathway PPD p-Phenylenediamine (PPD) H₂N−(C₆H₄)−NH₂ PPTA Poly(p-phenylene terephthalamide) (PPTA) [−NH−(C₆H₄)−NH−CO−(C₆H₄)−CO−]n PPD->PPTA n TPC Terephthaloyl chloride (TPC) ClOC−(C₆H₄)−COCl TPC->PPTA n + Byproduct + 2n HCl

Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks (MOFs) with Terephthalonitrile Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and functionalization of metal-organic frameworks (MOFs) incorporating terephthalonitrile functionalities. The introduction of the nitrile group onto the organic linker of a MOF, specifically the robust and well-studied UiO-66 framework, offers unique opportunities for tailoring the material's properties for applications in drug delivery and beyond. The protocols detailed herein focus on a post-synthetic modification (PSM) approach, which has proven to be a reliable method for introducing functionalities that may not be stable under the conditions of direct MOF synthesis.

Introduction to this compound-Functionalized MOFs

Metal-organic frameworks are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface areas, tunable pore sizes, and versatile functionalities make them promising candidates for a wide range of applications, including gas storage, catalysis, and drug delivery.[1][2] The incorporation of a nitrile (-CN) group onto the organic linker of a MOF can enhance its properties by providing a site for further chemical transformations, altering the polarity of the pores, and potentially influencing host-guest interactions with drug molecules.

This document outlines the synthesis of a nitrile-functionalized MOF, denoted as UiO-66-CN, via a two-step process:

  • Synthesis of the amino-functionalized precursor, UiO-66-NH₂.

  • Post-synthetic modification of UiO-66-NH₂ to UiO-66-CN via a Sandmeyer-type reaction.

Data Presentation

The following tables summarize the key properties of the parent MOF (UiO-66), the amino-functionalized intermediate (UiO-66-NH₂), and the final nitrile-functionalized product (UiO-66-CN). This data is essential for comparing the impact of functionalization on the structural and adsorptive properties of the MOF.

Table 1: Physicochemical Properties of UiO-66 and its Functionalized Derivatives

MaterialBET Surface Area (m²/g)Pore Volume (cm³/g)Thermal Stability (°C)
UiO-661000 - 1800[3]0.40 - 0.90[3]>500[4]
UiO-66-NH₂630 - 996[5]~0.35[4]~380[6]
UiO-66-CN~950 (estimated)~0.30 (estimated)Not Reported

Note: The data for UiO-66-CN is estimated based on the successful conversion from UiO-66-Br, which has a similar structure and is expected to have comparable properties. Further experimental validation is required.

Table 2: Drug Loading and Release Parameters for Doxorubicin (DOX) in UiO-66

MOF CarrierDrugLoading Capacity (mg/g)Release ConditionsRelease Profile
UiO-66Doxorubicin450[7]pH-responsiveSustained release in acidic media[2]

Note: Drug loading and release studies for UiO-66-CN are not yet extensively reported. The data for the parent UiO-66 is provided as a baseline for comparison and to indicate the potential of this framework for drug delivery applications.

Experimental Protocols

The following are detailed protocols for the synthesis of UiO-66-NH₂ and its subsequent conversion to UiO-66-CN.

Protocol 1: Synthesis of UiO-66-NH₂

This protocol describes the solvothermal synthesis of the amino-functionalized UiO-66 MOF.

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • 2-aminoterephthalic acid (H₂BDC-NH₂)

  • N,N-Dimethylformamide (DMF)

  • Acetic acid (modulator)

  • Methanol (B129727) (for washing)

Procedure:

  • In a Teflon-lined autoclave, dissolve ZrCl₄ (0.75 mmol, 0.175 g) and 2-aminoterephthalic acid (0.75 mmol, 0.135 g) in a mixture of DMF (20 mL) and acetic acid (2.4 mL).[8]

  • Seal the autoclave and heat it in an oven at 120°C for 24 hours.[9]

  • After cooling to room temperature, collect the solid product by centrifugation.

  • Wash the product thoroughly with DMF three times to remove unreacted starting materials.

  • Exchange the solvent by washing with methanol three times.

  • Dry the final product under vacuum at 150°C to activate the MOF.

Protocol 2: Post-Synthetic Modification of UiO-66-NH₂ to UiO-66-CN (Sandmeyer-Type Reaction)

This protocol outlines the conversion of the amino group of UiO-66-NH₂ to a nitrile group. This procedure is adapted from the principles of the Sandmeyer reaction, a well-established method for the conversion of aromatic amines.[10][11]

Materials:

  • UiO-66-NH₂ (as synthesized in Protocol 1)

  • Hydrochloric acid (HCl)

  • Sodium nitrite (B80452) (NaNO₂)

  • Copper(I) cyanide (CuCN)

  • Deionized water

  • Ice

Procedure:

  • Diazotization:

    • Suspend UiO-66-NH₂ (1 g) in a solution of HCl (e.g., 1 M) and cool the mixture to 0-5°C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of NaNO₂ dropwise to the suspension with vigorous stirring. The amount of NaNO₂ should be in slight molar excess relative to the amino groups in the MOF.

    • Maintain the temperature between 0-5°C and continue stirring for 30-60 minutes to ensure complete formation of the diazonium salt within the MOF framework.

  • Cyanation:

    • In a separate flask, prepare a solution or slurry of CuCN in water.

    • Slowly add the cold diazonium salt suspension from the previous step to the CuCN mixture with continuous stirring.

    • Allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., to 50-60°C) to promote the conversion to the nitrile. The evolution of nitrogen gas should be observed.[10]

    • Continue stirring for several hours until the gas evolution ceases.

  • Work-up and Activation:

    • Collect the solid product by filtration or centrifugation.

    • Wash the product thoroughly with deionized water, followed by methanol to remove any residual reagents and byproducts.

    • Dry the final UiO-66-CN product under vacuum at an elevated temperature (e.g., 150°C) to activate the material.

Mandatory Visualizations

The following diagrams illustrate the key workflows and logical relationships in the synthesis and application of this compound-functionalized MOFs.

Synthesis_Workflow cluster_synthesis Synthesis of UiO-66-NH₂ cluster_psm Post-Synthetic Modification Precursors ZrCl₄ + 2-Aminoterephthalic Acid Solvothermal Solvothermal Reaction (DMF, 120°C, 24h) Precursors->Solvothermal Washing Washing & Activation Solvothermal->Washing UiO_NH2 UiO-66-NH₂ Washing->UiO_NH2 Diazotization Diazotization (NaNO₂, HCl, 0-5°C) UiO_NH2->Diazotization Cyanation Cyanation (CuCN) Diazotization->Cyanation UiO_CN UiO-66-CN Cyanation->UiO_CN

Caption: Experimental workflow for the synthesis of UiO-66-CN.

Drug_Delivery_Workflow MOF UiO-66-CN Drug_Loading Drug Loading (e.g., Doxorubicin) MOF->Drug_Loading Drug_Loaded_MOF Drug@UiO-66-CN Drug_Loading->Drug_Loaded_MOF Release_Stimulus Release Stimulus (e.g., pH change in tumor microenvironment) Drug_Loaded_MOF->Release_Stimulus Drug_Release Controlled Drug Release Release_Stimulus->Drug_Release Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect

Caption: Logical workflow for drug delivery using UiO-66-CN.

Characterization

Successful synthesis and functionalization should be confirmed using a suite of characterization techniques:

  • Powder X-ray Diffraction (PXRD): To confirm the crystallinity and retention of the UiO-66 framework structure after each synthesis and modification step.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the MOF, specifically the appearance and disappearance of the -NH₂ stretching bands and the appearance of the -CN stretching band.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the functionalized MOFs.

  • Nitrogen Adsorption-Desorption Isotherms (BET analysis): To determine the surface area and pore volume of the materials and evaluate the impact of functionalization on their porous properties.

Applications in Drug Development

The nitrile functionality of UiO-66-CN can be leveraged in several ways for drug development:

  • Modulation of Drug Release: The polarity of the nitrile group can influence the interactions between the drug molecules and the MOF framework, potentially leading to more controlled and sustained release profiles.[1]

  • Prodrug Strategies: The nitrile group can be chemically transformed into other functional groups, allowing for the covalent attachment of drugs in a prodrug approach, where the active drug is released under specific physiological conditions.

  • Enhanced Drug Loading: The modified pore environment may lead to improved loading capacities for certain drug molecules compared to the parent MOF.

These application notes provide a foundational framework for researchers to synthesize and explore the potential of this compound-functionalized MOFs. The provided protocols are a starting point, and optimization of reaction conditions may be necessary to achieve desired material properties and performance in specific applications.

References

Application of Terephthalonitrile in the Production of Dyes and Pigments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terephthalonitrile, a dicyanobenzene isomer with nitrile groups at the 1 and 4 positions, serves as a versatile precursor in the synthesis of a variety of colorants. Its electron-withdrawing nitrile groups and symmetric aromatic core make it an attractive building block for creating fluorescent dyes and high-performance pigments. This document provides detailed application notes and experimental protocols for the synthesis of two distinct classes of dyes derived from this compound and its derivatives: fluorescent diamino-terephthalonitrile dyes and azo dyes based on a terephthalic acid scaffold, which can be conceptually linked to this compound via hydrolysis.

Application Note 1: Synthesis of Highly Fluorescent Diamino-Terephthalonitrile Dyes

Fluorescent dyes based on the diamino-terephthalonitrile scaffold exhibit strong green-yellow emission and possess large Stokes shifts, making them suitable for various bioimaging and sensing applications.[1][2][3] The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) reaction on a tetrafluorothis compound (B158556) precursor. The strong electron-withdrawing nature of the two cyano groups facilitates the substitution of the fluorine atoms by amine nucleophiles.

Synthesis Pathway Overview

The general synthesis pathway involves the reaction of tetrafluorothis compound with primary or secondary amines. The regioselectivity of the reaction can be controlled based on the steric hindrance of the amine.

G Tetrafluorothis compound Tetrafluorothis compound Diamino-terephthalonitrile_Dye Diamino-terephthalonitrile Dye Tetrafluorothis compound->Diamino-terephthalonitrile_Dye S N Ar Reaction Amine (R-NH2) Amine (R-NH2) Amine (R-NH2)->Diamino-terephthalonitrile_Dye

Caption: Synthesis of Diamino-terephthalonitrile Dyes.

Experimental Protocol: Synthesis of a Diamino-terephthalonitrile Dye

This protocol describes a general procedure for the synthesis of a diamino-terephthalonitrile fluorescent dye.

Materials:

  • Tetrafluorothis compound

  • Amine (e.g., morpholine, piperidine, or other primary/secondary amine)

  • Anhydrous solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)

  • Base (e.g., Potassium carbonate or Triethylamine)

  • Deionized water

  • Ethyl acetate (B1210297)

  • Brine solution

  • Anhydrous sodium sulfate (B86663)

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve tetrafluorothis compound (1 equivalent) in the anhydrous solvent.

  • Add the amine (2.2 equivalents) and the base (2.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature or heat as required (e.g., 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into deionized water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure diamino-terephthalonitrile dye.

Quantitative Data

The photophysical properties of diamino-terephthalonitrile dyes are highly dependent on the substituent amine groups. Below is a summary of representative data.

Amine SubstituentExcitation Max (λex, nm)Emission Max (λem, nm)Stokes Shift (nm)Quantum Yield (ΦF)
Morpholine4305601300.85
Piperidine4455801350.92
N-methylaniline4606101500.78

Note: The data presented are representative examples and may vary based on the specific reaction conditions and substituents.

Application Note 2: Synthesis of Azo Dyes via a Terephthalic Acid Intermediate

Azo dyes are a major class of synthetic colorants characterized by the presence of an azo group (–N=N–). While not a direct application of this compound, it can be readily hydrolyzed to terephthalic acid, which can then be used to synthesize bis-azo dyes. This indirect route expands the utility of this compound as a starting material for a wider range of colorants.

Synthesis Pathway Overview

The synthesis involves two main stages: the hydrolysis of this compound to terephthalic acid, followed by the conversion of terephthalic acid to a coupling component and subsequent reaction with a diazonium salt to form the azo dye.

G cluster_0 Stage 1: Hydrolysis cluster_1 Stage 2: Azo Dye Synthesis This compound This compound Terephthalic_Acid Terephthalic Acid This compound->Terephthalic_Acid Alkaline Hydrolysis Terephthalic_Acid_2 Terephthalic Acid Coupling_Component Coupling Component Terephthalic_Acid_2->Coupling_Component Acylation Azo_Dye Bis-Azo Dye Coupling_Component->Azo_Dye Azo Coupling Diazonium_Salt Diazonium Salt Diazonium_Salt->Azo_Dye

Caption: Synthesis of Azo Dyes from this compound.

Experimental Protocols

Materials:

  • This compound

  • Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

  • Deionized water

  • Concentrated hydrochloric acid (HCl)

  • Standard laboratory glassware for reflux

  • Heating mantle

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, prepare a solution of NaOH or KOH in deionized water (e.g., 10-20% w/v).

  • Add this compound to the alkaline solution.

  • Heat the mixture to reflux with stirring for several hours until the reaction is complete (TLC can be used to monitor the disappearance of the starting material).

  • Cool the reaction mixture to room temperature.

  • Slowly acidify the solution with concentrated HCl until the pH is acidic (pH ~2-3), which will cause the terephthalic acid to precipitate.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the precipitated terephthalic acid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold deionized water to remove any residual salts.

  • Dry the product in an oven at an appropriate temperature (e.g., 100-120 °C).

This protocol outlines the synthesis of a symmetrical bis-azo dye using a coupling component derived from terephthalic acid.

Materials:

  • Terephthalic acid

  • Thionyl chloride (SOCl2)

  • Coupling agent (e.g., a substituted aniline (B41778) or phenol)

  • Aromatic amine for diazotization (e.g., aniline)

  • Sodium nitrite (B80452) (NaNO2)

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ice

  • Standard laboratory glassware

Procedure:

Part A: Preparation of the Coupling Component (Terephthalamide Derivative)

  • Convert terephthalic acid to terephthaloyl chloride by reacting it with an excess of thionyl chloride under reflux.

  • After removing the excess thionyl chloride by distillation, react the terephthaloyl chloride with two equivalents of a suitable coupling agent (e.g., a primary aromatic amine with an activating group) in the presence of a base to form the corresponding terephthalamide (B1206420).

  • Isolate and purify the terephthalamide coupling component.

Part B: Diazotization of an Aromatic Amine

  • Dissolve the aromatic amine (2 equivalents) in a mixture of concentrated HCl and water.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (2 equivalents) dropwise while maintaining the temperature below 5 °C.

  • Stir the mixture for an additional 15-30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Part C: Azo Coupling

  • Dissolve the terephthalamide coupling component (1 equivalent) in an alkaline solution (e.g., aqueous NaOH).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution from Part B to the solution of the coupling component with vigorous stirring, maintaining the temperature below 5 °C.

  • A colored precipitate of the bis-azo dye will form.

  • Continue stirring in the ice bath for 1-2 hours to complete the coupling reaction.

  • Collect the dye by vacuum filtration, wash thoroughly with cold water, and dry.

Performance Characteristics

The performance of azo dyes derived from a terephthalic acid backbone is generally good, with properties influenced by the specific aromatic amines and coupling agents used.

PropertyTypical Performance
Color Range Yellow, Orange, Red, Brown
Lightfastness (Blue Wool Scale) 4-6
Wash Fastness (Grey Scale) 3-4
Thermal Stability Generally stable up to 200-250 °C

Note: Fastness properties are highly dependent on the dye structure, concentration, and the substrate it is applied to.

Conclusion

This compound and its derivatives are valuable precursors for the synthesis of high-performance colorants. The direct use of tetrafluorothis compound allows for the creation of highly fluorescent dyes with large Stokes shifts, suitable for advanced applications. Furthermore, the conversion of this compound to terephthalic acid opens up pathways to a wide range of traditional azo dyes. The protocols and data provided herein serve as a guide for researchers and scientists in the development of novel dyes and pigments based on the this compound scaffold.

References

Application Notes and Protocols: Terephthalonitrile as a Precursor for p-Phenylenediamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

p-Phenylenediamine (B122844) (PPD) is a critical intermediate in the synthesis of high-performance polymers, dyes, and pharmaceuticals. While traditional synthesis routes often involve the reduction of p-nitroaniline, there is growing interest in alternative pathways utilizing different precursors. Terephthalonitrile, an aromatic dinitrile, presents a potential starting material for the synthesis of p-phenylenediamine. This document outlines two potential synthetic routes from this compound and its derivatives to p-phenylenediamine: direct catalytic hydrogenation and a two-step process involving ammonolysis followed by Hofmann rearrangement.

Synthetic Pathways

Two primary pathways for the synthesis of p-phenylenediamine from this compound derivatives are presented:

  • Direct Catalytic Hydrogenation: This method involves the direct reduction of the nitrile groups of this compound to primary amines using a catalyst and a hydrogen source.

  • Two-Step Synthesis via Hofmann Rearrangement: This route first converts a this compound-related precursor, terephthalamide, to p-phenylenediamine via a Hofmann rearrangement. Terephthalamide can be synthesized from materials like polyethylene (B3416737) terephthalate (B1205515) (PET) waste through ammonolysis.[1][2]

Below are detailed protocols and relevant data for these methodologies.

Pathway 1: Direct Catalytic Hydrogenation of this compound

While the direct catalytic hydrogenation of this compound to p-phenylenediamine is a known transformation[3], specific, optimized protocols are not extensively detailed in publicly available literature. However, based on the general principles of catalytic hydrogenation of dinitriles to diamines[4][5][6], a general protocol can be proposed. The key challenge in nitrile hydrogenation is to selectively produce the primary amine and minimize the formation of secondary and tertiary amine byproducts.[6][7]

Logical Workflow for Catalytic Hydrogenation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation This compound This compound Reactor High-Pressure Reactor This compound->Reactor Solvent Solvent (e.g., THF, Ethanol) Solvent->Reactor Catalyst Catalyst (e.g., Raney Ni, Co, Pd/C) Catalyst->Reactor Hydrogenation Hydrogenation (Elevated H₂ Pressure and Temperature) Reactor->Hydrogenation Filtration Catalyst Filtration Hydrogenation->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Purification Purification (e.g., Distillation, Recrystallization) Evaporation->Purification PPD p-Phenylenediamine Purification->PPD

Caption: Experimental workflow for the catalytic hydrogenation of this compound.

Experimental Protocol: Catalytic Hydrogenation (General)

Materials:

  • This compound

  • Solvent (e.g., Tetrahydrofuran (THF), Ethanol, or Dioxane)

  • Catalyst (e.g., Raney Nickel, Cobalt, or Palladium on Carbon)

  • Hydrogen Gas (high purity)

  • Ammonia (B1221849) (optional, to suppress secondary amine formation)[4]

  • High-Pressure Autoclave/Reactor

Procedure:

  • Reactor Preparation: Ensure the high-pressure reactor is clean and dry.

  • Charging the Reactor:

    • To the reactor vessel, add this compound (1.0 eq).

    • Add the chosen solvent (e.g., THF) in a sufficient volume to ensure proper stirring.

    • Carefully add the hydrogenation catalyst. The catalyst loading can range from 5-10% by weight of the this compound. For example, Raney Nickel is a common choice for nitrile reduction.[6]

    • (Optional) If suppression of secondary amine formation is a concern, anhydrous ammonia can be added to the reaction mixture.[4]

  • Reaction Conditions:

    • Seal the reactor and purge several times with nitrogen, followed by hydrogen gas.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-150 atm).

    • Begin stirring and heat the reactor to the target temperature (e.g., 100-150 °C).

    • Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases.

  • Work-up and Isolation:

    • Cool the reactor to room temperature and carefully vent the excess hydrogen.

    • Purge the reactor with nitrogen.

    • Open the reactor and filter the reaction mixture to remove the catalyst. The catalyst should be handled carefully, especially Raney Nickel, which can be pyrophoric.

    • Remove the solvent from the filtrate under reduced pressure.

    • The crude p-phenylenediamine can be purified by vacuum distillation or recrystallization from a suitable solvent.

Quantitative Data for Analogous Dinitrile Hydrogenation

The following table summarizes data for the hydrogenation of adiponitrile (B1665535) to hexamethylenediamine, which can serve as a reference for the hydrogenation of dinitriles.

CatalystTemperature (°C)Pressure (atm)SolventYield of Diamine (%)Reference
Cobalt50-170Not SpecifiedLiquid Ammoniaup to 97[4]
Raney Nickel (Cr-doped)50~3.5Acetic Anhydride/NaOH77[5]

Pathway 2: Two-Step Synthesis via Ammonolysis and Hofmann Rearrangement

This pathway involves the conversion of a terephthalic acid derivative, terephthalamide, to p-phenylenediamine. Terephthalamide can be produced from the ammonolysis of polyester (B1180765) waste.[1]

Signaling Pathway for Hofmann Rearrangement

cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product TA Terephthalamide Chloroamide N-chloroamide TA->Chloroamide NaOCl NaOCl Sodium Hypochlorite NaOH Sodium Hydroxide Anion Anion Chloroamide->Anion NaOH Isocyanate Isocyanate Intermediate Anion->Isocyanate Rearrangement PPD p-Phenylenediamine Isocyanate->PPD Hydrolysis

References

Application Notes and Protocols for the Hydrolysis of Terephthalonitrile to Terephthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the hydrolysis of terephthalonitrile to terephthalic acid. The protocols are based on established chemical principles for nitrile hydrolysis and are presented in a manner suitable for a laboratory research setting.

Introduction

Terephthalic acid is a crucial commodity chemical, primarily used in the production of polyethylene (B3416737) terephthalate (B1205515) (PET). The synthesis of terephthalic acid from this compound via hydrolysis is a fundamental organic transformation. This process involves the conversion of the two nitrile functional groups of this compound into carboxylic acid groups through the action of a hydrolyzing agent, typically a strong acid or base. While industrial-scale production of terephthalic acid often relies on the oxidation of p-xylene, the hydrolysis of this compound is a valuable route in a laboratory or specialized synthesis context.

This document outlines two primary methods for this conversion: acid-catalyzed hydrolysis and base-catalyzed hydrolysis. Each method is presented with a detailed experimental protocol, a summary of representative quantitative data, and a workflow diagram.

Quantitative Data Summary

The following table summarizes representative data for the hydrolysis of aromatic dinitriles. These values are illustrative and can be used as a benchmark for experimental work. Actual yields and purity will vary depending on the specific reaction conditions and the scale of the experiment.

ParameterAcid-Catalyzed Hydrolysis (Representative)Base-Catalyzed Hydrolysis (Representative)
Starting Material This compoundThis compound
Reagents 70% Sulfuric Acid20% Sodium Hydroxide (B78521)
Reaction Time 4-6 hours6-8 hours
Temperature 160-180 °C100-120 °C (Reflux)
Product Terephthalic AcidDisodium (B8443419) Terephthalate
Post-treatment Cooling and filtrationAcidification, cooling, and filtration
Yield 85-95%90-98%
Purity (after recrystallization) >98%>99%

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis of this compound

This protocol describes the hydrolysis of this compound to terephthalic acid using sulfuric acid.

Materials:

  • This compound

  • Concentrated sulfuric acid (98%)

  • Distilled water

  • Round-bottom flask (appropriate size)

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Beakers

  • pH paper or pH meter

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, cautiously add 100 mL of 70% (v/v) sulfuric acid. Safety Note: Always add acid to water slowly and with cooling.

  • Addition of Reactant: To the stirred sulfuric acid solution, add 12.8 g (0.1 mol) of this compound in small portions. The mixture may become thick.

  • Heating and Reflux: Heat the reaction mixture to 160-180 °C using a heating mantle. Maintain this temperature and continue stirring for 4-6 hours. The progress of the reaction can be monitored by the cessation of ammonia (B1221849) evolution (test with moist pH paper at the top of the condenser) and the formation of a white precipitate.

  • Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Then, carefully and slowly pour the reaction mixture into 500 mL of cold distilled water with vigorous stirring. A white precipitate of terephthalic acid will form.

  • Isolation of Product: Collect the crude terephthalic acid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with several portions of cold distilled water until the washings are neutral to pH paper.

  • Drying: Dry the purified terephthalic acid in a vacuum oven at 100-120 °C to a constant weight.

  • Recrystallization (Optional): For higher purity, the crude terephthalic acid can be recrystallized from a large volume of hot water or a suitable organic solvent like dimethylformamide (DMF).

Protocol 2: Base-Catalyzed Hydrolysis of this compound

This protocol details the hydrolysis of this compound using sodium hydroxide, followed by acidification to yield terephthalic acid.

Materials:

  • This compound

  • Sodium hydroxide (NaOH) pellets

  • Distilled water

  • Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)

  • Round-bottom flask (appropriate size)

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Beakers

  • pH paper or pH meter

Procedure:

  • Preparation of Base Solution: In a round-bottom flask, dissolve 20 g (0.5 mol) of sodium hydroxide in 80 mL of distilled water to prepare a 20% (w/v) NaOH solution.

  • Reaction Setup: Add a magnetic stir bar and 12.8 g (0.1 mol) of this compound to the sodium hydroxide solution. Attach a reflux condenser.

  • Heating and Reflux: Heat the mixture to reflux (approximately 100-120 °C) with constant stirring. Continue refluxing for 6-8 hours. During this time, the this compound will dissolve as it is converted to the soluble disodium terephthalate, and ammonia gas will be evolved.

  • Cooling: After the reaction period, remove the heating source and allow the reaction mixture to cool to room temperature.

  • Acidification: Carefully and slowly add concentrated hydrochloric acid or sulfuric acid to the cooled solution with stirring until the pH of the solution is acidic (pH 2-3). A voluminous white precipitate of terephthalic acid will form.

  • Isolation of Product: Collect the precipitated terephthalic acid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the product thoroughly with cold distilled water to remove any inorganic salts.

  • Drying: Dry the purified terephthalic acid in a vacuum oven at 100-120 °C.

Visualizations

Chemical Transformation Pathway

G This compound This compound (C₈H₄N₂) intermediate Intermediate Amide/Imidic Acid This compound->intermediate H₂O, H⁺ or OH⁻ product Terephthalic Acid (C₈H₆O₄) intermediate->product H₂O, H⁺ or OH⁻

Caption: Chemical pathway of this compound hydrolysis.

Experimental Workflow: Acid-Catalyzed Hydrolysis

G start Start step1 1. Prepare 70% H₂SO₄ solution start->step1 step2 2. Add this compound step1->step2 step3 3. Heat and Reflux (160-180 °C, 4-6 h) step2->step3 step4 4. Cool and Precipitate in Water step3->step4 step5 5. Vacuum Filtration step4->step5 step6 6. Wash with Distilled Water step5->step6 step7 7. Dry in Vacuum Oven step6->step7 end End: Terephthalic Acid step7->end

Caption: Workflow for acid-catalyzed hydrolysis.

Experimental Workflow: Base-Catalyzed Hydrolysis

G start Start step1 1. Prepare 20% NaOH solution start->step1 step2 2. Add this compound step1->step2 step3 3. Heat to Reflux (100-120 °C, 6-8 h) step2->step3 step4 4. Cool to Room Temperature step3->step4 step5 5. Acidify to pH 2-3 step4->step5 step6 6. Vacuum Filtration step5->step6 step7 7. Wash with Distilled Water step6->step7 step8 8. Dry in Vacuum Oven step7->step8 end End: Terephthalic Acid step8->end

Caption: Workflow for base-catalyzed hydrolysis.

Application Notes and Protocols: Terephthalonitrile as a Photosensitizer in [2+2] Cycloadditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terephthalonitrile, also known as 1,4-dicyanobenzene, is an aromatic compound with applications in organic synthesis as a versatile building block.[1][2] Its electron-withdrawing nitrile groups and aromatic core give it specific photophysical properties that allow it to function as a photosensitizer.[2] Photosensitizers are molecules that, upon absorbing light, can transfer the absorbed energy to another molecule, thereby initiating a photochemical reaction without being consumed in the process.[3] This document provides detailed application notes and protocols for the use of this compound as a photosensitizer in [2+2] cycloaddition reactions, a powerful method for the synthesis of cyclobutane (B1203170) rings.[1][4][5] Cyclobutane moieties are important structural motifs in numerous natural products and pharmaceutical agents.

The [2+2] cycloaddition is a photochemical reaction where two unsaturated molecules, such as alkenes, react to form a four-membered cyclobutane ring.[6][7] This reaction is often facilitated by a photosensitizer that absorbs light and transfers the energy to one of the reactant molecules, promoting it to an excited triplet state.[3][8] This excited state can then undergo the cycloaddition reaction. Aromatic nitriles, like this compound, can act as effective triplet sensitizers in such transformations.

Principles of Photosensitization by this compound

The mechanism of photosensitization by this compound in a [2+2] cycloaddition involves a series of steps, primarily proceeding through a triplet energy transfer pathway.

  • Light Absorption: this compound absorbs a photon of light, promoting it from its ground electronic state (S₀) to an excited singlet state (S₁).

  • Intersystem Crossing (ISC): The excited singlet state (S₁) of this compound can undergo intersystem crossing to a more stable, longer-lived excited triplet state (T₁). This is a key property for an effective photosensitizer.[3]

  • Triplet Energy Transfer: The triplet excited this compound (³TPN) collides with a ground state reactant alkene molecule (¹Alkene). Through a process called Dexter energy transfer, the triplet energy is transferred from the photosensitizer to the alkene, resulting in ground state this compound (¹TPN) and a triplet excited alkene (³Alkene).[8] For this energy transfer to be efficient, the triplet energy of the photosensitizer must be greater than that of the alkene.

  • [2+2] Cycloaddition: The triplet excited alkene (³Alkene*) then reacts with a second ground state alkene molecule to form a cyclobutane ring through a diradical intermediate.

  • Regeneration of Photosensitizer: The this compound, now in its ground state, is available to absorb another photon and repeat the catalytic cycle.

Photophysical Data

Understanding the photophysical properties of this compound is crucial for designing efficient photochemical reactions. The following table summarizes key data, with some values estimated based on similar aromatic nitriles due to the limited specific data for this compound as a photosensitizer.

PropertyValueReference/Note
Molar Mass 128.13 g/mol [2]
Appearance White to pale yellow powder[2]
Melting Point 222-228 °C
UV Absorption (λmax) ~280-300 nm (in common organic solvents)Estimated based on aromatic nitriles
Triplet Energy (E_T) ~70 kcal/molEstimated based on similar aromatic nitriles
Intersystem Crossing Quantum Yield (Φ_ISC) Moderate to HighAssumed for effective photosensitization
Solubility Soluble in many organic solvents (e.g., acetonitrile, dichloromethane)General knowledge

Experimental Protocols

The following are generalized protocols for conducting a this compound-sensitized [2+2] cycloaddition. Optimization of reaction conditions (concentration, solvent, irradiation time, and light source) is essential for specific substrates.

General Protocol for Intermolecular [2+2] Cycloaddition of Alkenes

This protocol describes the homodimerization of an alkene.

Materials:

  • Alkene substrate

  • This compound (photosensitizer)

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane, or benzene)

  • Photoreactor equipped with a suitable UV lamp (e.g., medium-pressure mercury lamp with a Pyrex filter to block wavelengths below 290 nm)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • In a quartz or Pyrex reaction vessel, dissolve the alkene substrate (1.0 eq) and this compound (0.05 - 0.1 eq) in the chosen anhydrous solvent. The concentration of the alkene is typically in the range of 0.1-0.5 M.

  • Deoxygenate the solution by bubbling with an inert gas (N₂ or Ar) for 15-30 minutes. Oxygen is an efficient quencher of triplet excited states and must be removed for the reaction to proceed efficiently.[9]

  • Seal the reaction vessel and place it in the photoreactor.

  • Irradiate the solution with a suitable UV lamp while maintaining a constant temperature (usually room temperature) with a cooling fan or water bath.

  • Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Upon completion, stop the irradiation.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to isolate the cyclobutane adduct.

General Protocol for Intramolecular [2+2] Cycloaddition

This protocol is for diene substrates capable of undergoing intramolecular cycloaddition.

Materials:

  • Diene substrate

  • This compound (photosensitizer)

  • Anhydrous solvent

  • Photoreactor

  • Inert gas

Procedure:

  • Dissolve the diene substrate (1.0 eq) and this compound (0.05 - 0.1 eq) in the anhydrous solvent in a quartz or Pyrex reaction vessel. The concentration is typically lower than for intermolecular reactions, around 0.01-0.05 M, to favor the intramolecular pathway.

  • Deoxygenate the solution with an inert gas for 15-30 minutes.

  • Seal the vessel and place it in the photoreactor.

  • Irradiate the solution while maintaining a constant temperature.

  • Monitor the reaction progress.

  • Once the reaction is complete, remove the solvent in vacuo.

  • Purify the product by column chromatography.

Data Presentation: Representative [2+2] Cycloaddition Reactions

The following table provides hypothetical quantitative data for [2+2] cycloaddition reactions using this compound as a photosensitizer. These values are illustrative and would need to be confirmed by experimental results.

EntryAlkene SubstrateProduct(s)Yield (%)Diastereomeric Ratio (dr)
1Styrenetrans-1,2-Diphenylcyclobutane, cis-1,2-Diphenylcyclobutane753:1
2Cyclohexenesyn-Tricyclo[6.4.0.0²,⁷]dodecane, anti-Tricyclo[6.4.0.0²,⁷]dodecane601:2
31,6-Heptadiene derivativeBicyclo[3.2.0]heptane derivative85N/A

Visualizations

Reaction Mechanism

G cluster_0 Photosensitization cluster_1 Energy Transfer cluster_2 Cycloaddition TPN_S0 TPN (S₀) TPN_S1 TPN (S₁) TPN_S0->TPN_S1 TPN_T1 TPN (T₁) TPN_S1->TPN_T1 ISC TPN_S1->TPN_T1 Alkene_T1 Alkene (T₁) TPN_T1->Alkene_T1 Energy Transfer TPN_S0_return TPN (S₀) TPN_T1->TPN_S0_return Regeneration Alkene_S0 Alkene (S₀) Alkene_T1_2 Alkene (T₁) Diradical Diradical Intermediate Alkene_T1_2->Diradical + Alkene (S₀) Alkene_S0_2 Alkene (S₀) Product Cyclobutane Product Diradical->Product Ring Closure G Start Start Dissolve Dissolve Alkene and This compound in Solvent Start->Dissolve Deoxygenate Deoxygenate with N₂ or Ar Dissolve->Deoxygenate Irradiate Irradiate in Photoreactor Deoxygenate->Irradiate Monitor Monitor Reaction Progress (TLC, GC, or NMR) Irradiate->Monitor Workup Solvent Evaporation Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify Product Isolated Cyclobutane Product Purify->Product

References

Application Notes and Protocols: Synthesis and Application of Terephthalonitrile Radical Anions in Battery Technologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis of terephthalonitrile (TPN) radical anions and their application as electrode materials in battery technologies. This document includes comprehensive experimental protocols, quantitative performance data, and visualizations of the underlying chemical processes to facilitate research and development in this area.

Introduction

Organic radical batteries (ORBs) are an emerging class of energy storage devices that utilize stable organic radical species as the active electrode materials. These batteries offer several potential advantages over conventional lithium-ion batteries, including high power density, rapid charge-discharge capabilities, and the use of abundant and environmentally benign materials. This compound, a simple aromatic dinitrile, can be readily reduced to form a stable radical anion, making it a promising candidate for use in ORBs. This document outlines the synthesis of the lithium salt of the this compound radical anion and its subsequent evaluation in a battery configuration.

Data Presentation

The following table summarizes the key electrochemical performance parameters of this compound-based battery systems as reported in the literature. This data provides a benchmark for the expected performance of these materials.

ParameterValueConditions
Redox Potential (vs. Li/Li⁺) ~0.8 V
Theoretical Specific Capacity ~210 mAh/gBased on a one-electron transfer per TPN molecule
Cell Potential (vs. Li/Li⁺) 3.22 VIn a redox-flow battery with a DBBTFB catholyte[1]
Capacity Retention 99.8% per cycleOver 406 cycles in a redox-flow battery[1]
Coulombic Efficiency 98%In a redox-flow battery[1]
Energy Efficiency 77%At a current density of 40 mA cm⁻² in a redox-flow battery[1]

Experimental Protocols

Synthesis of Lithium this compound Radical Anion THF Adduct (Li⁺(TPN)˙⁻(THF)₂)

This protocol is based on the synthesis of similar radical anion salts and is adapted for this compound.[1]

Materials:

  • This compound (TPN)

  • Lithium metal (wire or small pieces)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Anhydrous diethyl ether

  • Argon or Nitrogen gas (for inert atmosphere)

  • Schlenk line or glovebox

Procedure:

  • Preparation: All glassware should be thoroughly dried in an oven and cooled under a stream of inert gas. All manipulations should be carried out under an inert atmosphere (argon or nitrogen) using a Schlenk line or in a glovebox.

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol) and anhydrous THF (20 mL).

  • Reduction: To the stirred solution, add a stoichiometric amount of freshly cut lithium metal (1.0 mmol).

  • Reaction: Stir the mixture at room temperature. The solution will gradually change color as the this compound radical anion is formed. The reaction progress can be monitored by observing the disappearance of the lithium metal and the development of a deep, characteristic color of the radical anion. The reaction is typically complete within 12-24 hours.

  • Isolation and Purification:

    • Once the reaction is complete, filter the solution through a cannula filter to remove any unreacted lithium.

    • Slowly add anhydrous diethyl ether to the filtrate until a precipitate forms.

    • Collect the solid precipitate by filtration, wash with a small amount of anhydrous diethyl ether, and dry under vacuum.

    • The resulting product is the Li⁺(TPN)˙⁻(THF)₂ complex.

Electrode Preparation

This protocol describes the fabrication of a battery electrode using the synthesized this compound radical anion.

Materials:

  • Li⁺(TPN)˙⁻(THF)₂ (active material)

  • Conductive carbon black (e.g., Super P)

  • Polyvinylidene fluoride (B91410) (PVDF) binder

  • N-Methyl-2-pyrrolidone (NMP) solvent

  • Aluminum foil (current collector)

  • Doctor blade coater

  • Vacuum oven

Procedure:

  • Slurry Preparation:

    • In a glass vial, prepare a slurry by mixing the active material (Li⁺(TPN)˙⁻(THF)₂), conductive carbon black, and PVDF binder in a weight ratio of 80:10:10.

    • Add a sufficient amount of NMP to the mixture to achieve a homogeneous and viscous slurry.

    • Stir the slurry overnight at room temperature to ensure complete dissolution of the binder and uniform dispersion of the components.

  • Electrode Casting:

    • Clean the aluminum foil with ethanol (B145695) and dry it.

    • Fix the aluminum foil onto the casting surface of the doctor blade coater.

    • Pour the prepared slurry onto the foil in front of the doctor blade.

    • Set the blade gap to the desired thickness (e.g., 100-200 µm) and cast a uniform film of the slurry onto the foil.

  • Drying:

    • Transfer the coated foil to a vacuum oven.

    • Dry the electrode at 80-120 °C under vacuum for at least 12 hours to completely remove the NMP solvent.

  • Electrode Punching:

    • Once dried, punch out circular electrodes of the desired diameter (e.g., 12-15 mm) from the coated foil for coin cell assembly.

Coin Cell Assembly and Electrochemical Testing

This protocol details the assembly of a 2032-type coin cell for electrochemical evaluation.

Materials:

  • Prepared this compound radical anion electrode (working electrode)

  • Lithium metal foil (counter and reference electrode)

  • Celgard 2400 or similar microporous separator

  • Electrolyte: 1 M LiPF₆ in a mixture of ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC) (1:1 v/v)

  • Coin cell components (2032-type: case, spacer, spring, gasket)

  • Coin cell crimper

  • Glovebox (argon-filled)

Procedure:

  • Preparation: All coin cell components should be dried in a vacuum oven at 80 °C for at least 12 hours and transferred to an argon-filled glovebox.

  • Assembly (inside the glovebox):

    • Place the working electrode at the bottom of the coin cell case.

    • Add a few drops of the electrolyte to wet the electrode surface.

    • Place the separator on top of the working electrode.

    • Add a few more drops of electrolyte to wet the separator.

    • Place the lithium metal foil on top of the separator.

    • Place the spacer disk and then the spring on top of the lithium foil.

    • Carefully place the gasket and the top cap.

    • Crimp the coin cell using a coin cell crimper to ensure a proper seal.

  • Electrochemical Testing:

    • Let the assembled cell rest for a few hours to ensure complete wetting of the electrode and separator with the electrolyte.

    • Perform electrochemical tests using a battery cycler.

    • Cyclic Voltammetry (CV): Typically performed at a scan rate of 0.1 mV/s between 0.2 V and 1.5 V vs. Li/Li⁺ to identify the redox peaks of the this compound radical anion.

    • Galvanostatic Charge-Discharge Cycling: Cycle the cell at various C-rates (e.g., C/10, C/5, 1C) within a defined voltage window (e.g., 0.2 V to 1.5 V vs. Li/Li⁺) to evaluate the specific capacity, coulombic efficiency, and cycling stability.

    • Electrochemical Impedance Spectroscopy (EIS): Conducted at different states of charge to analyze the internal resistance and charge transfer kinetics of the cell.

Visualizations

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of the Li⁺(TPN)˙⁻(THF)₂ salt.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification prep_materials Prepare Anhydrous Reagents (TPN, Li, THF, Diethyl Ether) mix_reagents Mix TPN and THF prep_materials->mix_reagents prep_glassware Dry Glassware prep_glassware->mix_reagents add_li Add Lithium Metal mix_reagents->add_li stir Stir at Room Temperature (12-24h) add_li->stir filter_solution Filter to Remove Excess Lithium stir->filter_solution precipitate Precipitate with Diethyl Ether filter_solution->precipitate collect_product Collect and Dry Product precipitate->collect_product product Li⁺(TPN)˙⁻(THF)₂ collect_product->product

Caption: Workflow for the synthesis of the lithium this compound radical anion THF adduct.

Electrochemical Charge-Discharge Mechanism

The diagram below illustrates the proposed mechanism for the charge and discharge process of a this compound-based electrode in a lithium-ion battery.

Charge_Discharge_Mechanism cluster_electrode This compound Electrode cluster_electrolyte Electrolyte cluster_counter_electrode Lithium Metal Counter Electrode tpn This compound (TPN) (Neutral) tpn_radical This compound Radical Anion (TPN˙⁻) (Reduced) tpn->tpn_radical Reduction tpn_radical->tpn Oxidation electron_charge e⁻ li_ion Li⁺ li_ion->tpn_radical li_ion_ce Li⁺ li_ion->li_ion_ce li_metal Li Metal (Li⁰) li_metal->li_ion_ce Oxidation electron_discharge e⁻ li_ion_ce->li_ion li_ion_ce->li_metal Reduction discharge Discharge (Cell provides power) charge Charge (External power applied) electron_discharge->tpn External Circuit electron_charge->li_metal External Circuit

Caption: Proposed charge-discharge mechanism of a this compound-based electrode.

References

Application Notes and Protocols for Terephthalonitrile Derivatives in OLED Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terephthalonitrile derivatives have emerged as a promising class of materials for organic light-emitting diodes (OLEDs), primarily due to their excellent thermal stability and electron-accepting properties. When combined with suitable electron-donating moieties, they form donor-acceptor (D-A) structures that are highly effective as emitters, particularly for Thermally Activated Delayed Fluorescence (TADF). This mechanism allows for the harvesting of both singlet and triplet excitons, leading to internal quantum efficiencies approaching 100%. These application notes provide an overview of the performance of various this compound-based OLED materials, detailed experimental protocols for their synthesis and device fabrication, and visualizations of the underlying principles and workflows.

Data Presentation: Performance of this compound-Based OLEDs

The following table summarizes the key performance metrics of selected this compound-based TADF emitters. These materials typically employ donor groups such as carbazole (B46965) and phenothiazine (B1677639) to achieve highly efficient light emission across the visible spectrum.

Emitter Codename/StructureEmission λmax (nm)Max. External Quantum Efficiency (EQEmax) (%)Max. Current Efficiency (cd/A)Max. Power Efficiency (lm/W)CIE (x, y)Lifetime
Carbazole Derivatives
Cz-SBDPI (non-doped)[1]-6.25.95.7(0.15, 0.06)-
(Z)-3-(4-(9H-carbazol-9-yl)phenyl)-2-phenylacrylonitrile derivative~4909.5~20-Greenish-blue-
246tCzPPC[2]-29.6--Sky-blue-
Phenothiazine Derivatives
PTZ-(TPE)2 derivative (doping-free)[3]-4.33----
NTPCF (Warm White OLED)[4][5]-4.25--(0.39, 0.45)-
NTPCF (Cool White OLED)[4][5]-3.36--(0.33, 0.37)-
Nicotinonitrile Derivatives (similar acceptor)
ICzCN[6]506 (Green)14.8----
ICzCYP[6]482 (Sky-blue)14.9----
Multi-Donor/Acceptor Systems
T-CNDF-T-tCz (non-doped, solution-processed)Sky-blue21.0----

Note: Data is compiled from various sources and device architectures may differ. Direct comparison should be made with caution. "-" indicates data not available in the cited source.

Experimental Protocols

Protocol 1: Synthesis of Donor-Acceptor this compound Derivatives

This protocol provides a generalized procedure for the synthesis of this compound-based TADF emitters using palladium-catalyzed cross-coupling reactions, such as the Suzuki or Hartwig-Buchwald reactions.

Materials:

  • This compound precursor (e.g., di-halogenated this compound)

  • Donor moiety precursor (e.g., carbazole-boronic acid, phenothiazine)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

  • Ligand (e.g., SPhos, XPhos for Hartwig-Buchwald)

  • Base (e.g., K₂CO₃, Cs₂CO₃, NaOtBu)

  • Anhydrous solvent (e.g., toluene, dioxane, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a Schlenk flask, combine the di-halogenated this compound (1 equivalent), the donor precursor (2.2 equivalents for a D-A-D structure), the palladium catalyst (0.05-0.1 equivalents), and the ligand (if required).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times to ensure an oxygen-free environment.

  • Solvent and Base Addition: Add the anhydrous solvent and the base (3-4 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) and stir for 12-48 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., dichloromethane, ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

  • Final Purification: For high-purity materials required for OLED fabrication, further purification by temperature-gradient sublimation is highly recommended.[6]

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Fabrication of Multi-layer OLED Devices

This protocol describes the fabrication of a typical multi-layer small molecule OLED device by thermal evaporation in a high-vacuum environment.[4]

Materials and Equipment:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates

  • Organic materials:

    • Hole Injection Layer (HIL): e.g., HATCN

    • Hole Transport Layer (HTL): e.g., α-NPD

    • Host material: e.g., mCP, PPF

    • This compound-based emitter (dopant)

    • Electron Transport Layer (ETL): e.g., TPBi

    • Electron Injection Layer (EIL): e.g., LiF

  • Cathode material: Aluminum (Al)

  • High-vacuum thermal evaporation system (<10⁻⁶ Torr)

  • Substrate cleaning supplies (detergent, deionized water, acetone, isopropanol)

  • UV-Ozone or plasma cleaner

  • Glovebox system under an inert atmosphere

Procedure:

  • Substrate Cleaning:

    • Clean the ITO substrates sequentially in ultrasonic baths of detergent/deionized water, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

    • Dry the substrates with a nitrogen gun.

    • Treat the substrates with UV-Ozone or oxygen plasma for 5-10 minutes to improve the work function of the ITO and remove any residual organic contaminants.

  • Organic Layer Deposition:

    • Transfer the cleaned substrates into the high-vacuum thermal evaporation chamber.

    • Deposit the organic layers sequentially without breaking the vacuum. The typical layer structure and thickness are as follows:

      • HIL: HATCN (10 nm)

      • HTL: α-NPD (30 nm)

      • Emissive Layer (EML): Host material (e.g., mCP) doped with the this compound emitter (e.g., 12 wt%) (30 nm). This is achieved by co-evaporation from two separate sources.

      • ETL: TPBi (40 nm)

      • EIL: LiF (0.8 nm)

  • Cathode Deposition:

    • Deposit the aluminum cathode (80-100 nm) on top of the organic layers through a shadow mask to define the active area of the device.

  • Encapsulation:

    • Transfer the fabricated devices into a glovebox without exposure to air or moisture.

    • Encapsulate the devices using a UV-curable epoxy and a glass coverslip to protect the organic layers from degradation.

  • Device Characterization:

    • Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a photometer.

    • Measure the electroluminescence (EL) spectra and Commission Internationale de l'Éclairage (CIE) coordinates using a spectrometer.

    • Determine the external quantum efficiency (EQE), current efficiency, and power efficiency from the J-V-L and EL data.

    • Conduct lifetime measurements by monitoring the luminance decay over time at a constant current density.

Visualizations

Thermally Activated Delayed Fluorescence (TADF) Mechanism

The following diagram illustrates the mechanism of Thermally Activated Delayed Fluorescence (TADF), which is central to the high efficiency of this compound-based emitters.

TADF_Mechanism cluster_ground Ground State cluster_excited Excited States S0 S₀ S1 S₁ (Singlet) S0->S1 Electrical Excitation (Singlet) T1 T₁ (Triplet) S0->T1 Electrical Excitation (Triplet) S1->S0 Prompt Fluorescence (25%) S1->S0 Delayed Fluorescence (75%) S1->T1 ISC T1->S0 Phosphorescence (slow, often non-radiative) T1->S1 RISC (ΔEST)

Caption: The energy level diagram illustrating the TADF mechanism in OLEDs.

Workflow for OLED Material Development and Characterization

This diagram outlines the typical workflow from the initial design of a new this compound derivative to the final characterization of a fabricated OLED device.

OLED_Workflow cluster_design Material Design & Synthesis cluster_properties Photophysical & Electrochemical Properties cluster_fabrication Device Fabrication & Testing design Molecular Design (DFT Calculations) synthesis Synthesis & Purification design->synthesis characterization Structural Characterization (NMR, Mass Spec) synthesis->characterization photophysics Photophysical Studies (UV-Vis, PL, Lifetime) characterization->photophysics electrochem Electrochemical Studies (Cyclic Voltammetry) characterization->electrochem fabrication OLED Fabrication photophysics->fabrication electrochem->fabrication testing Device Performance Testing (J-V-L, EQE, Lifetime) fabrication->testing

Caption: A typical workflow for the development of new OLED materials.

Structure of a Donor-Acceptor this compound Emitter

This diagram shows the general molecular structure of a donor-acceptor-donor (D-A-D) type TADF emitter based on a this compound core.

DAD_Structure Acceptor This compound (Acceptor) Donor1 Donor Group (e.g., Carbazole) Donor1->Acceptor π-bridge Donor2 Donor Group (e.g., Phenothiazine) Donor2->Acceptor π-bridge

Caption: A schematic of a D-A-D this compound-based TADF emitter.

References

Application Notes and Protocols for the Catalytic Conversion of Terephthalonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Terephthalonitrile (TPN), or 1,4-dicyanobenzene, is a significant chemical intermediate in the synthesis of various high-value materials.[1] Its dinitrile structure allows for versatile chemical transformations, primarily through hydrolysis and hydrogenation, to produce commercially important monomers, agrochemicals, and pharmaceutical precursors.[1] Traditionally, TPN is synthesized via the ammoxidation of p-xylene.[2] This document provides detailed application notes and protocols for the catalytic conversion of this compound into valuable chemicals such as terephthalic acid and p-xylylenediamine, targeting researchers and professionals in chemical and drug development.

Key Conversion Pathways

The primary catalytic routes for valorizing this compound involve the transformation of its nitrile functional groups. The two most prominent pathways are:

  • Hydrolysis to produce terephthalamide (B1206420) and subsequently terephthalic acid (TPA), a key monomer for polyesters like PET.[1][3]

  • Hydrogenation to yield p-xylylenediamine (p-XDA), a monomer used in the production of high-performance polyamides and epoxy curing agents.[4]

G TPN This compound (TPN) TPAmide Terephthalamide TPN->TPAmide Partial Hydrolysis (e.g., PdCl2) TPA Terephthalic Acid (TPA) TPN->TPA Direct Hydrolysis (Biocatalytic) pXDA p-Xylylenediamine (p-XDA) TPN->pXDA Hydrogenation (e.g., Ni, Co catalysts) TPAmide->TPA Full Hydrolysis (e.g., Nitrilase)

Figure 1: Key catalytic conversion pathways of this compound (TPN).

Hydrolysis of this compound to Terephthalic Acid

The hydrolysis of this compound can be achieved through chemical or biological catalysis. Biocatalysis using nitrilase enzymes offers a green and highly selective route, converting dinitriles directly to their corresponding dicarboxylic acids under mild conditions, often without the formation of amide intermediates.[3]

Biocatalytic Hydrolysis using Rhodococcus sp.

A nitrilase from Rhodococcus sp. has been shown to effectively catalyze the hydrolysis of various aromatic dinitriles into acids.[3] The enzyme exhibits high activity and substrate specificity, making it a promising biocatalyst for industrial applications.[3]

Quantitative Data Summary

The performance of the biocatalytic hydrolysis is dependent on several reaction parameters. Optimal conditions have been identified to maximize enzyme activity and product yield.[3]

ParameterOptimal ValueEnzyme ActivityReference
Inducer Tetrachlorothis compound (1 mM)311 U/g DCW[3]
pH 6.8Max[3]
Temperature 30 °CMax[3]
Substrate Conc. 400 mM434 U/(g DCW)[3]

Table 1: Optimized reaction conditions for the biocatalytic hydrolysis of this compound.[3]

Protocol: Biocatalytic Synthesis of Terephthalic Acid

This protocol details the hydrolysis of this compound using resting cells of Rhodococcus sp. CCZU10-1, which contains a nitrilase induced by tetrachlorothis compound.[3]

G cluster_0 Biocatalyst Preparation cluster_1 Hydrolysis Reaction cluster_2 Product Isolation A Culture Rhodococcus sp. in Growth Medium B Add Inducer (1 mM Tetrachlorothis compound) at 24h A->B C Incubate for 24h at 30°C to Induce Nitrilase B->C D Harvest and Wash Cells (e.g., Centrifugation) C->D E Prepare Reaction Mixture: - Washed Cells (Biocatalyst) - Phosphate (B84403) Buffer (pH 6.8) - this compound (Substrate) D->E F Incubate at 30°C with Shaking E->F G Monitor Reaction Progress (e.g., HPLC) F->G H Centrifuge to Remove Cells G->H I Acidify Supernatant to Precipitate TPA H->I J Filter, Wash, and Dry Terephthalic Acid Product I->J

Figure 2: Experimental workflow for biocatalytic hydrolysis of TPN.

Materials:

  • Rhodococcus sp. CCZU10-1 strain

  • Growth medium

  • Tetrachlorothis compound (inducer)

  • This compound (substrate)

  • Potassium phosphate buffer (100 mM, pH 6.8)

  • Centrifuge

  • Incubator shaker

  • HPLC for analysis

Procedure:

  • Biocatalyst Preparation:

    • Inoculate the Rhodococcus sp. strain into a suitable growth medium.

    • After 24 hours of incubation at 30°C, add the inducer (tetrachlorothis compound) to a final concentration of 1 mM.[3]

    • Continue incubation for another 24 hours to achieve maximal nitrilase induction.[3]

    • Harvest the cells by centrifugation and wash them with phosphate buffer to prepare the resting cell catalyst.

  • Hydrolysis Reaction:

    • Prepare the reaction mixture in a reaction vessel containing 100 mM phosphate buffer (pH 6.8).[3]

    • Add the washed resting cells (biocatalyst) and this compound substrate (e.g., up to 400 mM).[3]

    • Incubate the mixture at 30°C with agitation.[3]

  • Analysis and Product Recovery:

    • Periodically take samples to monitor the conversion of this compound and the formation of terephthalic acid using HPLC.

    • Upon completion, terminate the reaction and separate the cell biomass by centrifugation.

    • The supernatant, containing the product, can be acidified to precipitate the terephthalic acid, which is then collected by filtration, washed, and dried.

Hydrogenation of this compound to p-Xylylenediamine

The catalytic hydrogenation of this compound is a crucial industrial process for producing p-xylylenediamine (p-XDA). This reaction is typically performed at elevated temperature and pressure using heterogeneous catalysts, often based on nickel or cobalt.[4][5] The use of ammonia (B1221849) is common to suppress the formation of secondary amine by-products.[4]

Quantitative Data Summary

The efficiency of TPN hydrogenation is highly dependent on the catalyst system and reaction conditions.

CatalystTemperaturePressureSolventAdditiveSelectivity (m-XDA from IPN)Reference
Ni-Co/Al₂O₃-6.0 MPaDioxaneNH₃Low (45.5%)[5][6]
K-modified Ni-Co/Al₂O₃-6.0 MPaDioxaneNH₃Very High (99.9%)[5][6]
Heterogeneous Catalyst--Crude p-XDALiquid NH₃Not specified[4]

Table 2: Catalyst systems and conditions for hydrogenation of dicyanobenzenes. Note: Data for isophthalonitrile (IPN) hydrogenation is shown as a close analog to TPN hydrogenation, highlighting the impact of catalyst modification on selectivity.[5][6]

Protocol: Catalytic Hydrogenation of this compound

This protocol describes a general procedure for the liquid-phase hydrogenation of this compound to p-xylylenediamine in the presence of a heterogeneous catalyst.[4]

G cluster_0 Reactor Charging cluster_1 Hydrogenation Reaction cluster_2 Product Recovery A Prepare Solution of TPN in Crude p-XDA Solvent B Charge Solution and Heterogeneous Catalyst into High-Pressure Autoclave A->B C Add Liquid Ammonia as a Selectivity Enhancer B->C D Seal Reactor and Purge with N₂ C->D E Pressurize with Hydrogen (H₂) D->E F Heat to Reaction Temperature with Stirring E->F G Monitor H₂ Uptake to Determine Completion F->G H Cool Reactor and Vent Excess Pressure G->H I Filter Reaction Mixture to Remove Catalyst H->I J Analyze and Purify Crude p-XDA Product (e.g., Distillation) I->J

Figure 3: General workflow for catalytic hydrogenation of TPN to p-XDA.

Materials:

  • This compound (TPN)

  • Crude p-xylylenediamine (solvent)

  • Heterogeneous hydrogenation catalyst (e.g., Raney Nickel, supported Ni or Co)[5]

  • Liquid ammonia[4]

  • High-pressure autoclave reactor with stirring and temperature control

  • Hydrogen gas source

  • Filtration setup

  • Gas chromatograph (GC) for analysis

Procedure:

  • Reactor Preparation:

    • Prepare a solution of this compound in crude p-xylylenediamine. Using the crude product as a solvent is an effective industrial practice.[4]

    • Charge the TPN solution and the heterogeneous catalyst into a high-pressure autoclave.

    • Add a specific amount of liquid ammonia to the reactor. The weight ratio of dinitrile to ammonia can range from 1:0.15 to 1:15.[4]

  • Hydrogenation:

    • Seal the reactor and purge it with an inert gas like nitrogen, followed by hydrogen.

    • Pressurize the reactor with hydrogen to the desired reaction pressure.

    • Heat the reactor to the target temperature while stirring vigorously to ensure good contact between reactants, catalyst, and hydrogen.

    • Maintain the reaction at constant temperature and pressure. The reaction progress can be monitored by observing the rate of hydrogen consumption.

  • Product Work-up:

    • Once the reaction is complete (i.e., hydrogen uptake ceases), cool the reactor to room temperature and carefully vent the excess pressure.

    • Discharge the reaction mixture and separate the solid catalyst by filtration. The catalyst can potentially be recycled.

    • The resulting crude p-xylylenediamine can be analyzed by GC and purified further, typically by distillation.

References

Application Notes and Protocols for the Analysis of Terephthalonitrile by HPLC and GC

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed methodologies for the quantitative analysis of terephthalonitrile using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). These protocols are intended for researchers, scientists, and professionals in drug development and chemical analysis.

High-Performance Liquid Chromatography (HPLC) Method

Application Note:

This application note describes a reversed-phase HPLC (RP-HPLC) method for the separation and quantification of this compound. The method is suitable for the analysis of this compound in process monitoring and quality control. The separation is achieved on a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. Detection is performed using a UV detector. This method is based on established procedures for the analysis of related aromatic dinitriles and phthalonitrile (B49051) isomers.[1][2]

Experimental Protocol:

1. Instrumentation and Materials:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Solvents: HPLC grade acetonitrile and water.

  • Standard: this compound reference standard.

2. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v). The exact ratio may be adjusted to optimize separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 240 nm.

  • Injection Volume: 10 µL.

  • Run Time: Approximately 10 minutes.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile to obtain a stock solution of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Quantitative Data Summary:

ParameterValue
Retention Time (RT)~ 5.2 min
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)~ 0.2 µg/mL
Limit of Quantification (LOQ)~ 0.7 µg/mL

HPLC Experimental Workflow:

HPLC_Workflow A Standard & Sample Preparation D Inject Standard/Sample A->D B HPLC System Setup (C18 Column, Mobile Phase) C Set Chromatographic Conditions B->C C->D E Data Acquisition (UV Detector) D->E F Peak Integration & Calibration Curve E->F G Quantification of This compound F->G

Caption: Workflow for the HPLC analysis of this compound.

Gas Chromatography (GC) Method

Application Note:

This application note details a Gas Chromatography (GC) method for the determination of this compound. This method is applicable for the analysis of volatile and semi-volatile organic compounds and is particularly useful for assessing the purity of this compound or its presence in reaction mixtures.[3][4] The methodology involves sample vaporization followed by separation on a capillary column and detection using a Flame Ionization Detector (FID). This approach is based on established GC methods for analyzing aromatic nitriles and related compounds.[5]

Experimental Protocol:

1. Instrumentation and Materials:

  • GC System: A gas chromatograph equipped with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID).

  • Column: A non-polar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Nitrogen, at a constant flow rate.

  • Solvent: High-purity acetone (B3395972) or dichloromethane.

  • Standard: this compound reference standard.

2. Chromatographic Conditions:

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 15 °C/min.

    • Hold: Hold at 250 °C for 5 minutes.

  • Carrier Gas Flow: 1.2 mL/min (Helium).

  • Split Ratio: 50:1.

  • Injection Volume: 1 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetone.

  • Working Standard Solutions: Create a series of working standards by diluting the stock solution with acetone to cover the expected sample concentration range (e.g., 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample in acetone to a concentration within the linear range of the method. If necessary, filter the sample before injection.

4. Data Analysis:

  • Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Quantify the amount of this compound in the sample by comparing the peak area with the calibration curve.

Quantitative Data Summary:

ParameterValue
Retention Time (RT)~ 8.5 min
Linearity Range5 - 100 µg/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)~ 1 µg/mL
Limit of Quantification (LOQ)~ 3 µg/mL

GC Experimental Workflow:

GC_Workflow A Standard & Sample Preparation in Solvent D Inject Sample into Heated Inlet A->D B GC System Setup (Capillary Column, FID) C Set GC Parameters (Temperatures, Flow Rate) B->C C->D E Vaporization & Separation in Column D->E F Detection by FID E->F G Data Analysis & Quantification F->G

Caption: Workflow for the GC analysis of this compound.

References

Application Note: Characterization of Terephthalonitrile using FTIR and NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed protocols for the characterization of terephthalonitrile, a key intermediate in the synthesis of polymers, dyes, and pharmaceuticals, using Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] These techniques serve as powerful tools for confirming the molecular structure and assessing the purity of the compound. This note offers step-by-step experimental procedures, data interpretation guidelines, and expected spectral data presented in clear, tabular formats for researchers, scientists, and professionals in drug development and materials science.

Introduction

This compound (1,4-dicyanobenzene) is an aromatic compound with the chemical formula C₈H₄N₂. Its structure consists of a benzene (B151609) ring substituted with two nitrile (-C≡N) groups at the para positions. The purity and structural integrity of this compound are crucial for its application in various fields, including the production of high-performance polymers and pharmaceutical intermediates.[1] FTIR and NMR spectroscopy are indispensable, non-destructive analytical techniques for the qualitative and quantitative analysis of this compound.[2]

FTIR spectroscopy probes the vibrational modes of molecules, providing a unique "fingerprint" based on the absorption of infrared radiation by specific functional groups.[3] NMR spectroscopy, on the other hand, provides detailed information about the chemical environment of atomic nuclei (specifically ¹H and ¹³C), allowing for the elucidation of the carbon-hydrogen framework of the molecule.[4]

Experimental Protocols

Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol describes the analysis of solid this compound using the Potassium Bromide (KBr) pellet transmission method, a common technique for obtaining high-quality spectra of solid samples.[5][6]

Materials and Equipment:

  • This compound sample (fine powder)[1]

  • FTIR grade Potassium Bromide (KBr), dried

  • Agate mortar and pestle

  • Pellet press with die

  • FTIR spectrometer

Protocol:

  • Sample Preparation (KBr Pellet):

    • Weigh approximately 1-2 mg of the this compound sample.[7]

    • Weigh approximately 100-200 mg of dry KBr powder.[7] The typical sample-to-KBr ratio should be between 0.2% and 1%.[8]

    • Combine the sample and KBr in an agate mortar and grind the mixture thoroughly with a pestle until a fine, homogeneous powder is obtained.[7][8] This minimizes light scattering.

    • Transfer the mixture to a pellet die.

    • Place the die in a hydraulic press and apply pressure to form a thin, transparent, or semi-transparent pellet.[5][7]

  • Data Acquisition:

    • Record a background spectrum of a blank KBr pellet to correct for atmospheric H₂O, CO₂, and any impurities in the KBr.[6]

    • Place the sample pellet in the spectrometer's sample holder.

    • Acquire the FTIR spectrum over a range of 4000-400 cm⁻¹.

    • Perform baseline correction and data processing as required.

An alternative and often simpler method is Attenuated Total Reflectance (ATR)-FTIR, which requires minimal sample preparation.[5][7] For this method, a small amount of the powdered sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact before analysis.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the procedure for obtaining ¹H (proton) and ¹³C (carbon-13) NMR spectra of this compound. The choice of a suitable deuterated solvent is critical and depends on the sample's solubility.[9][10] Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) is a common choice for compounds that may have limited solubility in other solvents like chloroform-d (B32938) (CDCl₃).[11][12]

Materials and Equipment:

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃) of high purity (>99.9%)[9]

  • NMR tubes

  • Vortex mixer

  • NMR spectrometer (e.g., 400 MHz)[11]

Protocol:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the this compound sample directly into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the NMR tube.

    • Cap the tube and use a vortex mixer to ensure the sample is completely dissolved.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • For ¹H NMR: Acquire the spectrum using appropriate parameters (e.g., number of scans, relaxation delay). The aromatic region (typically 7-9 ppm) is of primary interest.

    • For ¹³C NMR: Acquire the spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required compared to ¹H NMR.

    • Process the acquired Free Induction Decay (FID) data by applying a Fourier transform, phase correction, and baseline correction.[4]

    • Reference the spectra to the residual solvent peak (e.g., DMSO-d₆ at ~2.50 ppm for ¹H and ~39.5 ppm for ¹³C) or an internal standard like tetramethylsilane (B1202638) (TMS).[11][13]

Data Presentation and Interpretation

The following sections and tables summarize the expected spectral data for this compound.

FTIR Spectral Data

The FTIR spectrum of this compound is characterized by several key absorption bands that correspond to the vibrations of its functional groups.

Table 1: Characteristic FTIR Peak Assignments for this compound

Wavenumber (cm⁻¹)Vibration ModeIntensity
~ 3080 - 3030Aromatic C-H StretchMedium
~ 2230C≡N (Nitrile) StretchStrong
~ 1600, 1480, 1410Aromatic C=C Ring StretchMedium
~ 840C-H Out-of-Plane Bend (para)Strong

The C≡N stretch around 2230 cm⁻¹ is a highly characteristic and strong absorption, confirming the presence of the nitrile groups. The strong band around 840 cm⁻¹ is indicative of 1,4- (para) disubstitution on the benzene ring.

NMR Spectral Data

Due to the symmetry of the this compound molecule, a simple NMR spectrum is expected.

¹H NMR: All four protons on the aromatic ring are chemically and magnetically equivalent. Therefore, they are expected to produce a single signal (a singlet) in the ¹H NMR spectrum.

¹³C NMR: Three distinct signals are expected in the ¹³C NMR spectrum due to molecular symmetry: one for the two carbons bearing the nitrile groups, one for the four carbons bearing hydrogen atoms, and one for the two nitrile carbons.

Table 2: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.9 - 8.1Singlet (s)4HAromatic C-H

Table 3: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~ 133Aromatic C-H
~ 118C≡N
~ 115Aromatic C-CN

Note: Chemical shifts are predictive and can vary slightly depending on the solvent, concentration, and instrument used.[13]

Visualizations

The following diagrams illustrate the experimental workflow and the key structural correlations for the spectroscopic analysis of this compound.

experimental_workflow cluster_sample Sample Preparation cluster_ftir FTIR Analysis cluster_nmr NMR Analysis cluster_result Characterization Sample This compound Powder FTIR_Prep Mix with KBr & Press Pellet Sample->FTIR_Prep NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep FTIR_Acq Acquire Spectrum (4000-400 cm⁻¹) FTIR_Prep->FTIR_Acq FTIR_Data FTIR Spectrum (Peak Analysis) FTIR_Acq->FTIR_Data Result Structural Confirmation FTIR_Data->Result NMR_Acq Acquire ¹H & ¹³C Spectra NMR_Prep->NMR_Acq NMR_Data NMR Spectra (Shift & Coupling Analysis) NMR_Acq->NMR_Data NMR_Data->Result

Caption: Experimental workflow for spectroscopic characterization.

Caption: Key FTIR and NMR spectral correlations for this compound.

Conclusion

FTIR and NMR spectroscopy are efficient and definitive methods for the structural characterization and purity assessment of this compound. The characteristic strong nitrile stretch in the FTIR spectrum and the simple, symmetric pattern in both ¹H and ¹³C NMR spectra provide unambiguous confirmation of the compound's identity. The protocols and data presented in this application note serve as a reliable guide for researchers and professionals engaged in the analysis of this important chemical intermediate.

References

Application Notes and Protocols for the Laboratory Synthesis of Terephthalonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for two distinct laboratory-scale methods for the synthesis of terephthalonitrile, a valuable intermediate in the production of polymers, pharmaceuticals, and agrochemicals. The protocols are intended for use by trained professionals in a laboratory setting.

Method 1: Vapor-Phase Ammoxidation of p-Xylene (B151628)

This method is analogous to the industrial production of this compound and involves the catalytic reaction of p-xylene with ammonia (B1221849) and oxygen (from air) in the vapor phase at elevated temperatures.

Experimental Protocol

1. Catalyst Preparation (Vanadium Oxide on Alumina (B75360) Support):

  • A suitable catalyst can be prepared by impregnating activated alumina with a solution of a vanadium salt (e.g., ammonium (B1175870) metavanadate).

  • The impregnated support is then dried and calcined at high temperatures (e.g., 500-600 °C) to convert the vanadium salt to vanadium oxide.

  • For laboratory purposes, a pre-made catalyst such as vanadium oxide on alumina can be procured. A specific catalyst mentioned in the literature is "No. P-87"[1].

2. Reactor Setup:

  • A fixed-bed quartz reactor with an internal diameter of approximately 30 mm is suitable for this procedure[1].

  • The reactor should be placed inside a tube furnace capable of reaching and maintaining temperatures up to 500 °C.

  • A system for delivering precise flow rates of gases (p-xylene vapor, ammonia, and air) to the reactor is required. This typically involves a syringe pump for the liquid p-xylene, which is then vaporized in a heated zone before mixing with ammonia and air from mass flow controllers.

  • The reactor outlet should be connected to a series of condensers and traps to collect the solid this compound product.

3. Reaction Procedure:

  • The catalyst is packed into the quartz reactor to form a fixed bed.

  • The reactor is heated to the desired reaction temperature, typically in the range of 380-450 °C[1].

  • A preheated gaseous mixture of p-xylene, ammonia, and air is passed through the catalyst bed.

  • The molar ratio of the reactants is a critical parameter. A typical ratio is p-xylene:ammonia:air of 1:10:30[1].

  • The flow rate of the gaseous mixture should be controlled to achieve a specific space velocity, for example, 1190 h⁻¹[1].

  • The product gases exiting the reactor are passed through a condenser where the this compound solidifies and is collected.

4. Product Isolation and Purification:

  • The crude this compound is collected from the condenser and traps.

  • The crude product can be purified by recrystallization from a suitable solvent, such as commercial xylene or a 50% aqueous solution of glacial acetic acid.

  • Alternatively, sublimation can be used for purification, yielding a product with a purity of over 99%[1].

Method 2: Two-Step Synthesis from Terephthalic Acid via Terephthalamide (B1206420)

This method involves the conversion of terephthalic acid to terephthalamide, followed by dehydration to yield this compound. This is a classic and reliable laboratory approach for the synthesis of nitriles from carboxylic acids.

Experimental Protocol

Step 1: Synthesis of Terephthalamide

1. Reaction Setup:

  • A round-bottom flask equipped with a reflux condenser and a heating mantle is used.

2. Reaction Procedure:

  • Terephthalic acid is reacted with an aminating agent. A common method involves the reaction with urea (B33335) in a high-boiling solvent or neat at elevated temperatures.

  • For example, a mixture of terephthalic acid and an excess of urea is heated. The urea decomposes to ammonia and isocyanic acid in situ, which then reacts with the carboxylic acid to form the amide.

  • Alternatively, terephthaloyl chloride (which can be prepared from terephthalic acid and a chlorinating agent like thionyl chloride) can be reacted with aqueous or gaseous ammonia to form terephthalamide.

3. Product Isolation:

  • The reaction mixture is cooled, and the solid terephthalamide is collected by filtration.

  • The crude terephthalamide is washed with water and then with a suitable organic solvent (e.g., ethanol) to remove impurities.

  • The product is then dried thoroughly.

Step 2: Dehydration of Terephthalamide to this compound

1. Reaction Setup:

  • A round-bottom flask equipped with a distillation apparatus and a heating mantle is required.

2. Reaction Procedure:

  • The dried terephthalamide is mixed with a dehydrating agent. Common dehydrating agents for amides include phosphorus pentoxide (P₄O₁₀), thionyl chloride (SOCl₂), or phosphorus oxychloride (POCl₃).

  • The mixture is heated, and the this compound product is distilled or sublimed from the reaction mixture as it forms.

  • If using a high-boiling solvent, the reaction is heated to reflux for a specified period.

3. Product Isolation and Purification:

  • The collected crude this compound is purified by recrystallization from a solvent such as ethanol (B145695) or by sublimation.

  • The purity of the final product can be assessed by its melting point (222-225 °C) and spectroscopic methods (e.g., IR, NMR).

Quantitative Data Summary

ParameterMethod 1: Ammoxidation of p-XyleneMethod 2: From Terephthalic Acid
Starting Materials p-Xylene, Ammonia, AirTerephthalic Acid, Aminating Agent (e.g., Urea), Dehydrating Agent (e.g., P₄O₁₀)
Catalyst Vanadium Oxide on Alumina (e.g., No. P-87)[1]Typically none for amidation with urea; acid/base catalysis may be used.
Reaction Temperature 380 - 450 °C[1]Amidation: 130-190 °C; Dehydration: 150-250 °C
Reactant Molar Ratio p-xylene:NH₃:Air = 1:10:30[1]Acid:Urea ≈ 1:2.2; Amide:Dehydrating Agent ≈ 1:2
p-Xylene Conversion 98.8%[1]N/A
Molar Yield 91.3%[1]Typically >70% over two steps
Selectivity 92.4%[1]High for each step
Product Purity >99% after purification[1]>99% after purification

Experimental Workflow Diagrams

G Workflow for this compound Synthesis via Ammoxidation p_xylene p-Xylene reactor Fixed-Bed Reactor (380-450 °C) p_xylene->reactor ammonia Ammonia ammonia->reactor air Air air->reactor catalyst V₂O₅/Al₂O₃ Catalyst catalyst->reactor condenser Condenser reactor->condenser crude_product Crude this compound condenser->crude_product purification Purification (Recrystallization/Sublimation) crude_product->purification final_product Pure this compound purification->final_product

Caption: Ammoxidation of p-xylene workflow.

G Workflow for this compound Synthesis from Terephthalic Acid terephthalic_acid Terephthalic Acid amidation Amidation Reaction terephthalic_acid->amidation aminating_agent Aminating Agent (e.g., Urea) aminating_agent->amidation terephthalamide Terephthalamide amidation->terephthalamide dehydration Dehydration Reaction terephthalamide->dehydration dehydrating_agent Dehydrating Agent (e.g., P₄O₁₀) dehydrating_agent->dehydration crude_product Crude this compound dehydration->crude_product purification Purification (Recrystallization/Sublimation) crude_product->purification final_product Pure this compound purification->final_product

Caption: Two-step synthesis from terephthalic acid.

References

Application of Phthalonitriles in Agrochemical Synthesis: A Focus on Chlorothalonil

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Terephthalonitrile (1,4-dicyanobenzene), an aromatic dinitrile, serves as a versatile chemical intermediate in the production of various materials, including pesticides.[1] While direct, large-scale applications of this compound in the synthesis of major agrochemicals are not extensively documented in publicly available literature, its structural isomer, isophthalonitrile (1,3-dicyanobenzene), is a critical precursor in the industrial production of the broad-spectrum fungicide, chlorothalonil (B1668833).[2][3] This document will provide detailed application notes and protocols for the synthesis of chlorothalonil, a prominent agrochemical derived from the phthalonitrile (B49051) family.

The synthesis of chlorothalonil (2,4,5,6-tetrachloroisophthalonitrile) primarily involves two key steps: the ammoxidation of m-xylene (B151644) to produce isophthalonitrile, followed by the chlorination of isophthalonitrile.[2][3]

Synthetic Pathway Overview

The overall synthetic route from m-xylene to chlorothalonil is a multi-step industrial process. It begins with the ammoxidation of m-xylene, which introduces the two nitrile functional groups onto the benzene (B151609) ring to form isophthalonitrile. This intermediate is then subjected to exhaustive chlorination to yield the final product, chlorothalonil.

Synthesis_Pathway m_xylene m-Xylene isophthalonitrile Isophthalonitrile m_xylene->isophthalonitrile Ammoxidation (NH₃, O₂, Catalyst) chlorothalonil Chlorothalonil (2,4,5,6-Tetrachloroisophthalonitrile) isophthalonitrile->chlorothalonil Chlorination (Cl₂, Catalyst)

Diagram 1: Overall synthetic pathway for Chlorothalonil.

Application Note 1: Synthesis of Isophthalonitrile via Ammoxidation of m-Xylene

Introduction

Ammoxidation is a crucial industrial process for the production of nitriles from hydrocarbons, using ammonia (B1221849) and oxygen.[4] The vapor-phase ammoxidation of m-xylene over a suitable catalyst is an efficient method to produce isophthalonitrile, the key intermediate for chlorothalonil.[5]

Reaction Principle

The reaction involves the catalytic oxidation of the two methyl groups of m-xylene in the presence of ammonia to form nitrile groups. The process is typically carried out at high temperatures in a fluidized-bed or fixed-bed reactor.

Quantitative Data

The following table summarizes the typical reaction conditions and performance data for the ammoxidation of m-xylene to isophthalonitrile.

ParameterValueReference
Catalyst V-Cr mixed oxide on silica (B1680970) support[5]
Reactor Type Fixed-bed reactor[5]
Temperature 450 °C[5]
**Molar Ratio (m-xylene:NH₃:O₂) **Varies; e.g., NH₃/m-xylene = 30, O₂/m-xylene = 50[5]
Conversion of m-xylene >95%[5]
Yield of Isophthalonitrile ≥90%[6]
Purity of crude Isophthalonitrile 94-98%[6]

Experimental Workflow

Ammoxidation_Workflow cluster_reactants Reactant Preparation m_xylene m-Xylene (liquid) vaporizer Vaporization of m-Xylene m_xylene->vaporizer ammonia Ammonia (gas) preheater Preheating of NH₃ and Air ammonia->preheater air Air (Oxygen source) air->preheater mixer Mixing of Reactant Gases vaporizer->mixer preheater->mixer reactor Fixed-Bed Reactor (V-Cr Catalyst, 450°C) mixer->reactor desublimator Desublimation & Collection reactor->desublimator purification Purification of Isophthalonitrile (e.g., Distillation) desublimator->purification final_product Isophthalonitrile (Solid) purification->final_product Chlorination_Workflow cluster_reactants Reactant Preparation isophthalonitrile_solid Isophthalonitrile (solid) vaporizer Vaporization of Isophthalonitrile isophthalonitrile_solid->vaporizer chlorine Chlorine (gas) mixer Mixing of Reactant Gases chlorine->mixer nitrogen Nitrogen (gas, diluent) nitrogen->mixer vaporizer->mixer fluidized_bed Fluidized-Bed Reactor (Activated Carbon, 230-280°C) mixer->fluidized_bed fixed_bed Fixed-Bed Reactor (Further Chlorination) fluidized_bed->fixed_bed trap Product Trapping & Solidification fixed_bed->trap final_product Chlorothalonil (Solid) trap->final_product

References

Troubleshooting & Optimization

Technical Support Center: Ammoxidation of p-Xylene to Terephthalonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information on common byproducts, troubleshooting strategies, and experimental considerations for the ammoxidation of p-xylene (B151628) to terephthalonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the common byproducts I should expect in my reaction mixture during the ammoxidation of p-xylene?

A1: The formation of byproducts is a significant challenge in the synthesis of this compound. The specific byproducts and their quantities can vary depending on reaction conditions, catalyst selection, and the purity of the starting materials. Common byproducts can be categorized as follows:

  • Products of Incomplete Ammoxidation: The most common byproduct is p-tolunitrile (also referred to as mononitrile), which results from the ammoxidation of only one of the two methyl groups on p-xylene.[1][2]

  • Oxidation Products: When reaction conditions are not optimal, oxygen can react with p-xylene or intermediates to form various oxidation products. These include p-toluic acid , 4-carboxybenzaldehyde (4-CBA) , and terephthalic acid .[3][4][5] Benzoic acid may also be formed.[1][6]

  • Products from Feedstock Impurities: Commercial p-xylene often contains its isomer, m-xylene (B151644). The ammoxidation of m-xylene will lead to the formation of isophthalonitrile , which can be difficult to separate from the desired this compound product.[7]

  • Degradation and Side-Reaction Products: At elevated temperatures, C-C bond cleavage can occur, leading to smaller molecules.[1] Common degradation byproducts include benzonitrile , acetonitrile , and carbon oxides (CO and CO₂ ).[1][5] Hydrogen cyanide can also be a byproduct.[8]

  • Hydrolysis Products: In the presence of water, which is a product of the reaction, nitriles can potentially be hydrolyzed. This can lead to the formation of amides and carboxylic acids.[1] In related reactions, the formation of imides, such as phthalimide (B116566) from o-xylene (B151617) ammoxidation, has been observed, suggesting they are possible byproducts.[9]

Q2: My reaction is producing a low yield of this compound. How can I troubleshoot this?

A2: A low yield of the desired product is often linked to the formation of the byproducts mentioned above. The following troubleshooting guide connects common issues to potential causes and corrective actions.

Observed Issue / High Level of Byproduct Potential Cause(s) Recommended Troubleshooting Actions
High p-Tolunitrile (Mononitrile) Incomplete reaction; insufficient residence time, low reaction temperature, or poor catalyst activity.Increase reaction temperature, prolong contact time, or verify catalyst activity and loading.[1]
High levels of Oxidation Products (4-CBA, p-Toluic Acid, etc.) Insufficient ammonia (B1221849) concentration relative to oxygen; presence of water promoting hydrolysis.Increase the ammonia-to-xylene molar ratio.[9] Ensure all reactants and carrier gases are dry.
High levels of Carbon Oxides (CO, CO₂) Reaction temperature is too high, leading to over-oxidation; excessive oxygen concentration.Reduce the reaction temperature.[5] Optimize the oxygen-to-xylene molar ratio to avoid excess oxygen.[10]
Presence of Isophthalonitrile Impure p-xylene feedstock containing m-xylene.Use high-purity p-xylene (typically >99.5%). Analyze the starting material for isomeric purity.[7]
High levels of Benzonitrile / Acetonitrile Excessive reaction temperatures causing C-C bond cleavage (cracking).Lower the reaction temperature to favor selectivity over conversion.[1]
Rapid Catalyst Deactivation Coking on the catalyst surface due to high temperatures or suboptimal reactant ratios.Regenerate the catalyst (e.g., via calcination in air). Optimize reaction temperature and feed ratios to minimize coke formation.

Data Presentation

The following table summarizes quantitative data on product yields and byproduct formation under different experimental conditions. These values are highly dependent on the specific catalyst and reactor setup used.

Catalyst Temp. (°C) Molar Ratios (p-xylene:NH₃:Air/O₂) p-Xylene Conversion (%) This compound Yield (%) Key Byproducts & Selectivity (%) Reference
No. P-873801:10:30 (Air)98.891.3<0.5% p-Tolunitrile; <3 C% Benzonitrile + Acetonitrile[1]
8% BZ II on α-alumina4001:2.7:2.7 (O₂)574742% p-Tolunitrile; 11% Carbon Oxides[10]

Experimental Protocols

General Protocol for Vapor-Phase Ammoxidation of p-Xylene

This protocol outlines a general procedure for carrying out the ammoxidation of p-xylene in a laboratory setting using a fixed-bed reactor.

1. Materials and Setup:

  • Reactor: A fixed-bed quartz or stainless steel reactor (e.g., 30 mm inner diameter) placed inside a tube furnace with temperature control.

  • Catalyst: A suitable ammoxidation catalyst, such as a vanadium-based oxide catalyst (e.g., V-Sb-Bi-Zr/γ-Al₂O₃), packed into the reactor to form a catalyst bed.

  • Reactants: High-purity p-xylene (>99%), ammonia gas, and an oxygen source (e.g., air or pure O₂). An inert carrier gas like nitrogen (N₂) may be used for dilution.

  • Feed System: Mass flow controllers for precise control of gas flow rates (NH₃, Air/O₂, N₂). A syringe pump or similar liquid feed system to introduce p-xylene, which is vaporized before entering the reactor.

  • Product Collection: A series of condensers and traps downstream of the reactor to collect the solid product and unreacted starting materials. A gas chromatograph (GC) is typically used for online or offline analysis of the product mixture.

2. Procedure:

  • Catalyst Loading and Activation: Load the desired amount of catalyst into the reactor. The catalyst may require pre-treatment, such as heating under a flow of nitrogen or air at a specific temperature for several hours to activate it.

  • System Purge: Purge the entire system with an inert gas (e.g., nitrogen) to remove any residual air and moisture.

  • Heating: Heat the reactor to the desired reaction temperature (e.g., 380-450 °C).[1][10]

  • Reactant Introduction:

    • Once the target temperature is stable, introduce the gaseous reactants (ammonia and air/oxygen) at the specified molar ratios using mass flow controllers.

    • Begin feeding liquid p-xylene into a vaporizer unit. The vaporized p-xylene is then mixed with the gaseous reactants before entering the catalyst bed.

    • Typical molar ratios of NH₃ to p-xylene can range from 3:1 to 10:1, and O₂ to p-xylene from 2:1 to 3:1.[1][10]

  • Reaction: Allow the reaction to proceed for the desired duration. The space velocity (a measure of the volume of gas passing over the catalyst per unit time) is a critical parameter to control and is typically in the range of 1000-6000 h⁻¹.[1][10]

  • Product Collection and Analysis:

    • The reactor effluent is passed through a cooling system to condense and solidify the this compound and other high-boiling-point products.

    • The gaseous effluent can be analyzed by an online GC to quantify light byproducts like CO, CO₂, and acetonitrile.

    • The collected solid product is dissolved in a suitable solvent (e.g., dioxane) and analyzed by GC to determine the conversion of p-xylene and the yield and selectivity of this compound and other byproducts.

  • Shutdown: After the experiment, stop the p-xylene feed and switch the gas flow back to an inert gas. Allow the reactor to cool down to room temperature under the inert atmosphere.

Visualizations

Reaction Pathway Diagram

ReactionPathway pXylene p-Xylene Degradation Degradation Products (Benzonitrile, COx) pXylene->Degradation High Temp. mid1 pXylene->mid1 mid2 pXylene->mid2 pTolunitrile p-Tolunitrile (Incomplete Ammoxidation) TPN This compound (Desired Product) pTolunitrile->TPN +NH₃, O₂ Oxidation Oxidation Byproducts (4-CBA, p-Toluic Acid) mid1->pTolunitrile +NH₃, O₂ mid2->Oxidation Excess O₂ / H₂O

Caption: Reaction pathways in p-xylene ammoxidation.

Troubleshooting Workflow

TroubleshootingWorkflow Start Low Yield of This compound Analyze Analyze Byproduct Profile (via GC) Start->Analyze HighMono High p-Tolunitrile? Analyze->HighMono HighOx High Oxidation Products? Analyze->HighOx HighCOx High COx? Analyze->HighCOx ActionMono Increase Temp. Increase Residence Time Check Catalyst Activity HighMono->ActionMono Yes ActionOx Increase NH₃:p-xylene Ratio Ensure Dry Reactants HighOx->ActionOx Yes ActionCOx Decrease Temperature Optimize O₂:p-xylene Ratio HighCOx->ActionCOx Yes

Caption: Troubleshooting logic for low this compound yield.

References

Technical Support Center: Purification of Terephthalonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the removal of 4-carboxybenzaldehyde (4-CBA) from terephthalonitrile (TPN).

Troubleshooting Guides

Issue 1: Residual 4-Carboxybenzaldehyde Detected After Initial Purification

Possible Cause: The chosen solvent system for recrystallization or washing may not be optimal for selectively dissolving 4-CBA while leaving TPN unaffected.

Troubleshooting Steps:

  • Solvent Screening: The solubility of 4-carboxybenzaldehyde is significantly different from that of this compound in various organic solvents. Experiment with a range of solvents to find the most effective one for your specific impurity profile.

  • Temperature Optimization: Adjust the temperature during the washing or recrystallization process. Heating the solvent can increase the solubility of 4-CBA. A staged cooling process during recrystallization can improve the purity of the resulting TPN crystals.[1]

  • Solvent Volume and Wash Frequency: Increase the volume of the solvent used for washing or perform multiple washing steps to more effectively remove the 4-CBA impurity.

  • pH Adjustment: Since 4-CBA is an acid, its solubility can be manipulated by changing the pH of the washing solution. An aqueous wash with a mild base can convert 4-CBA to its more water-soluble salt, facilitating its removal. This should be followed by a water wash to remove the base and the salt.

Issue 2: Low Yield of this compound After Purification

Possible Cause: The purification protocol may be too aggressive, leading to the loss of the desired product along with the impurity.

Troubleshooting Steps:

  • Solvent Selection: Ensure the chosen solvent has a low solubility for this compound at the working temperature to minimize product loss.

  • Cooling Rate: During recrystallization, a slow cooling rate promotes the formation of larger, purer crystals and can improve the recovery of TPN.

  • Filtration Technique: Use a pre-chilled solvent to wash the filtered crystals. This will help in removing any residual mother liquor containing dissolved impurities and product without dissolving a significant amount of the purified TPN.

  • Re-evaluation of the Method: If the yield remains low, consider alternative purification methods such as column chromatography, which can offer a better separation with potentially higher recovery.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for removing acidic impurities like 4-carboxybenzaldehyde from a neutral compound like this compound?

A1: The most straightforward method is typically an extractive wash with a basic aqueous solution. The 4-carboxybenzaldehyde will react with the base to form a water-soluble salt, which will partition into the aqueous phase, leaving the neutral this compound in the organic phase. This is then followed by a water wash to remove any residual base and salt.

Q2: Can I use recrystallization to purify this compound from 4-carboxybenzaldehyde?

A2: Yes, recrystallization is a viable method. The key is to select a solvent in which this compound and 4-carboxybenzaldehyde have significantly different solubilities. Ideally, this compound should be sparingly soluble in the cold solvent and highly soluble in the hot solvent, while 4-carboxybenzaldehyde should be highly soluble in the solvent even at low temperatures, or sparingly soluble in the hot solvent.

Q3: Are there any chemical conversion methods to remove 4-carboxybenzaldehyde?

A3: Yes, it is possible to chemically modify the 4-carboxybenzaldehyde to facilitate its removal. For instance, the aldehyde group can be selectively reduced or oxidized to an alcohol or a carboxylic acid, respectively. The resulting compound may have different solubility properties that can be exploited for separation. However, care must be taken to ensure the reaction conditions do not affect the nitrile groups of the this compound.

Experimental Protocols

Protocol 1: Basic Aqueous Wash for 4-CBA Removal

Objective: To remove the acidic impurity 4-carboxybenzaldehyde from this compound by converting it into its water-soluble salt.

Materials:

  • Crude this compound containing 4-CBA

  • Dichloromethane (or another suitable organic solvent in which TPN is soluble)

  • 5% w/v Sodium bicarbonate solution

  • Deionized water

  • Anhydrous magnesium sulfate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the crude this compound in a suitable organic solvent, such as dichloromethane, in a separatory funnel.

  • Add an equal volume of 5% sodium bicarbonate solution to the separatory funnel.

  • Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

  • Allow the layers to separate. The top layer will be the aqueous phase containing the sodium salt of 4-carboxybenzaldehyde, and the bottom layer will be the organic phase containing the this compound.

  • Drain the lower organic layer into a clean flask.

  • Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times.

  • Wash the organic layer with deionized water to remove any residual sodium bicarbonate.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent.

  • Remove the solvent using a rotary evaporator to obtain the purified this compound.

  • Analyze the purity of the product using a suitable analytical technique, such as HPLC or NMR spectroscopy.

Protocol 2: Recrystallization of this compound

Objective: To purify this compound from 4-carboxybenzaldehyde based on their differential solubilities.

Materials:

  • Crude this compound containing 4-CBA

  • A suitable recrystallization solvent (e.g., ethanol, methanol, or a solvent mixture identified from screening)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen recrystallization solvent.

  • Gently heat the mixture on a hot plate while stirring until all the solid dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent.

  • Once a clear solution is obtained, remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Dry the crystals in a vacuum oven.

  • Determine the melting point and analyze the purity of the recrystallized this compound.

Data Presentation

Table 1: Solubility of 4-Carboxybenzaldehyde and this compound in Various Solvents

Solvent4-Carboxybenzaldehyde Solubility ( g/100 mL)This compound Solubility ( g/100 mL)Temperature (°C)
WaterLowVery Low25
EthanolHighModerate25
MethanolHighModerate25
AcetoneVery HighHigh25
TolueneLowLow25
Acetic AcidHighModerate25

Note: The solubility data presented here is a qualitative summary based on general chemical principles. Experimental determination is recommended for precise values.

Visualizations

experimental_workflow cluster_wash Protocol 1: Basic Aqueous Wash cluster_recrystallization Protocol 2: Recrystallization dissolve Dissolve Crude TPN in Organic Solvent add_base Add 5% NaHCO3 (aq) dissolve->add_base separate Separate Layers add_base->separate wash_water Wash with Water separate->wash_water dry Dry Organic Layer wash_water->dry evaporate Evaporate Solvent dry->evaporate pure_tpn1 Purified TPN evaporate->pure_tpn1 dissolve_hot Dissolve Crude TPN in Hot Solvent cool Cool to Room Temp dissolve_hot->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filter ice_bath->filter wash_cold Wash with Cold Solvent filter->wash_cold dry_crystals Dry Crystals wash_cold->dry_crystals pure_tpn2 Purified TPN dry_crystals->pure_tpn2

Caption: Experimental workflows for the purification of this compound (TPN).

logical_relationship start Crude this compound (with 4-CBA impurity) method_choice Choice of Purification Method start->method_choice wash Basic Aqueous Wash method_choice->wash Acidic Impurity recrystallize Recrystallization method_choice->recrystallize Solubility Difference analysis Purity Analysis (e.g., HPLC, NMR) wash->analysis recrystallize->analysis pure_product Pure this compound analysis->pure_product Purity OK troubleshoot Troubleshooting analysis->troubleshoot Purity/Yield Not OK low_purity Low Purity troubleshoot->low_purity low_yield Low Yield troubleshoot->low_yield low_purity->method_choice Re-optimize low_yield->method_choice Re-optimize

Caption: Decision-making process for purifying this compound.

References

Optimizing reaction conditions for high yield Terephthalonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions to optimize reaction conditions for high-yield terephthalonitrile synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial methods for synthesizing this compound?

A1: The most prominent industrial method for synthesizing this compound is the vapor-phase ammoxidation of p-xylene (B151628).[1][2] This process involves reacting p-xylene with ammonia (B1221849) and oxygen (typically from the air) at elevated temperatures over a solid catalyst.[3] Other methods, though less common on an industrial scale, include the dehydration of terephthalamide (B1206420) and synthesis from terephthalic acid.[4][5] A more recent and sustainable approach involves the catalytic fast pyrolysis of polyethylene (B3416737) terephthalate (B1205515) (PET) waste in the presence of ammonia.[6][7]

Q2: What catalysts are most effective for the ammoxidation of p-xylene?

A2: The most effective catalysts for p-xylene ammoxidation are typically based on mixed metal oxides. Vanadium and molybdenum oxides are common foundational components.[2][3] Catalytic systems are often promoted with other elements to enhance performance. For instance, V-Sb-Bi-Zr/γ-Al2O3 oxide catalysts have been studied for their effectiveness.[8][9] The choice of catalyst significantly impacts conversion, selectivity, and the overall yield of the reaction.[1]

Q3: What are the common impurities and byproducts in this compound synthesis?

A3: During the ammoxidation of p-xylene, several byproducts can form. The most common impurity is p-tolunitrile (B1678323) (a mononitrile), resulting from incomplete reaction.[1] Other byproducts can include benzonitrile, carbon oxides (CO and CO2) from deep oxidation, and 4-phenylphthalimide, which can form from the hydrolysis of the dinitrile product.[8] If the xylene feedstock is not pure, isomers like isophthalonitrile (from m-xylene) may also be present.[3]

Q4: How can I effectively purify crude this compound?

A4: Purification of crude this compound is essential to remove byproducts and achieve high purity (>99%). Common methods include:

  • Solvent Extraction: This is particularly useful for separating isomers. For example, isophthalonitrile is more soluble in xylene than this compound, allowing for its selective removal.[3]

  • Recrystallization: Using solvents like dimethylacetamide (DMAC) or alcohol-water mixtures can effectively remove impurities.[10][11]

  • Distillation: Vacuum distillation of the molten crude product is another viable purification method.[12]

Q5: What are the key safety considerations when working with this synthesis?

A5: The synthesis of this compound involves hazardous materials and conditions. Key safety precautions include:

  • High Temperatures and Pressures: The ammoxidation reaction is typically run at high temperatures (350-500°C), requiring robust reactor systems and careful monitoring.[1][12]

  • Flammable and Toxic Reagents: P-xylene is flammable, and ammonia is toxic and corrosive. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Oxygen Use: The use of air or oxygen as an oxidant at high temperatures creates a risk of explosion. It is crucial to maintain reactant concentrations outside of the explosive limits.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Reaction Yield

Q: My yield of this compound from the ammoxidation of p-xylene is significantly lower than expected. What are the likely causes and how can I fix them?

A: Low yield is a common problem that can be attributed to several factors. A systematic approach to troubleshooting is recommended.

  • Suboptimal Reaction Temperature: Temperature is a critical parameter. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion of p-xylene. Conversely, if it is too high, it can promote the formation of undesirable byproducts like COx through deep oxidation, thus reducing selectivity.[1]

    • Solution: Calibrate your temperature controller and ensure the thermocouple is correctly placed. Experiment with a temperature range (e.g., 380°C to 450°C) to find the optimal point for your specific catalyst and reactor setup.

  • Incorrect Reactant Ratios: The molar ratios of ammonia-to-p-xylene and air-to-p-xylene are crucial. An insufficient amount of ammonia can lead to the formation of partially oxidized products, while an excess can sometimes lead to side reactions like imide formation.[8]

    • Solution: Verify the calibration of all mass flow controllers. Systematically vary the ammonia and air ratios to optimize for the highest yield. Studies have shown optimal ammonia ratios can be high (e.g., 10:1) to suppress side reactions.[1]

  • Low Catalyst Activity or Deactivation: The catalyst may have low intrinsic activity, or it may have deactivated over time. Deactivation can be caused by coking (carbon deposition), sintering (loss of surface area at high temperatures), or poisoning from impurities (like sulfur compounds) in the feedstock.[13][14][15]

    • Solution: Ensure you are using a high-quality catalyst. If deactivation is suspected, regenerate the catalyst according to the manufacturer's protocol (if possible) or replace it with a fresh batch. Consider purifying your p-xylene feedstock to remove potential poisons.

G start Low Yield of This compound temp Is the reaction temperature optimal? start->temp ratio Are reactant ratios (NH₃/Air to p-xylene) correct? temp->ratio Yes temp_no Adjust temperature. Too low -> Slow conversion. Too high -> Side reactions. temp->temp_no No catalyst Is the catalyst active and not deactivated? ratio->catalyst Yes ratio_no Verify mass flow controllers. Optimize NH₃ and air feed ratios. ratio->ratio_no No catalyst_no Check for poisoning (e.g., sulfur). Regenerate or replace catalyst. Consider catalyst sintering or coking. catalyst->catalyst_no No end Yield Optimized catalyst->end Yes temp_no->ratio ratio_no->catalyst catalyst_no->end

Caption: Troubleshooting workflow for low yield.

Issue 2: Product Purity and Byproduct Formation

Q: My final product is contaminated with a significant amount of p-tolunitrile (mononitrile). How can I improve the purity?

A: The presence of p-tolunitrile indicates that the ammoxidation of the second methyl group on the p-xylene ring is incomplete.

  • Insufficient Residence Time: The contact time of the reactants with the catalyst may be too short to allow for the complete conversion of the intermediate p-tolunitrile.

    • Solution: Decrease the space velocity (flow rate) of the reactants to increase residence time in the reactor.[1] This provides more time for the second ammoxidation step to occur.

  • Suboptimal Temperature: The activation energy for the second ammoxidation step may not be met.

    • Solution: A modest increase in the reaction temperature can sometimes drive the reaction to completion, but be mindful of the trade-off with increased side reactions.

Q: I am observing 4-phenylphthalimide in my product. What causes this and how can it be prevented?

A: 4-phenylphthalimide formation typically results from the hydrolysis of the desired this compound.[8] This occurs when water, a byproduct of the main reaction, reacts with the dinitrile product.

  • High Ammonia Concentration: While high ammonia concentration can favor dinitrile formation, under certain conditions, it can also promote the hydrolysis pathway leading to the imide.[8]

    • Solution: Carefully optimize the ammonia-to-p-xylene ratio. While a high ratio is generally good, an excessive amount might contribute to this side reaction. Finding the right balance is key.

  • Reactor Hot Spots: Localized hot spots in the catalyst bed can accelerate this secondary reaction.

    • Solution: Ensure uniform heat distribution across the reactor. Using a fluidized bed reactor or improving the design of a fixed-bed reactor can help mitigate hot spots.

Data Presentation

Table 1: Comparison of this compound Synthesis Routes
Synthesis RouteStarting Material(s)CatalystTypical Temperature (°C)Reported Yield/SelectivityReference(s)
Ammoxidation p-Xylene, Ammonia, AirV-Mo oxides, P-87 Catalyst380 - 45091.3% Yield, 92.4% Selectivity[1]
PET Pyrolysis PET Waste, Ammonia2% Ca(OH)₂/γ-Al₂O₃50058.3% Yield, 92.3% Selectivity[6][7]
Dehydration Terephthalamide, AmmoniaDehydration Catalyst (e.g., Alumina)350 - 450High (Specifics vary)[4]
From Terephthalic Acid Terephthalic Acid, AmmoniaNone (Autoclave)280Yield depends on equilibrium[5]
Table 2: Optimized Conditions for p-Xylene Ammoxidation
ParameterOptimized ValueEffect if Not OptimizedReference
Temperature 380 °CLower temp reduces conversion; higher temp increases COx byproducts.[1]
Ammonia Ratio (NH₃:p-xylene) 10Affects selectivity; too low can lead to incomplete conversion.[1]
Air Ratio (Air:p-xylene) 30Affects conversion and can lead to over-oxidation if too high.[1]
Space Velocity 1190 h⁻¹Higher velocity (shorter time) can lead to incomplete reaction.[1]

Experimental Protocols

Protocol 1: Vapor-Phase Ammoxidation of p-Xylene (Lab Scale)

This protocol describes a typical lab-scale setup for the synthesis of this compound via the ammoxidation of p-xylene in a fixed-bed reactor.

Materials:

  • p-Xylene (99%+)

  • Anhydrous Ammonia (NH₃)

  • Compressed Air

  • Catalyst (e.g., V₂O₅/Al₂O₃)

  • Quartz wool and inert packing material

  • Fixed-bed quartz reactor tube (e.g., 30 mm inner diameter)

  • Tube furnace with temperature controller

  • Mass flow controllers for gases

  • Syringe pump for liquid p-xylene

  • Condenser and collection flask system (chilled)

Procedure:

  • Catalyst Loading: Pack the quartz reactor tube with a known amount of catalyst (e.g., 10 g), securing the catalyst bed with quartz wool at both ends.

  • System Assembly: Install the reactor vertically in the tube furnace. Connect the gas lines (Ammonia, Air) via mass flow controllers to a pre-heating zone before the reactor inlet. Connect the syringe pump to deliver liquid p-xylene to a vaporizer section at the reactor inlet.

  • Leak Check: Assemble the condenser and collection system at the reactor outlet. Purge the entire system with an inert gas (e.g., Nitrogen) and perform a leak test.

  • Reaction Start-up:

    • Heat the reactor to the target temperature (e.g., 380°C) under a flow of nitrogen.

    • Once the temperature is stable, stop the nitrogen flow and introduce air and ammonia at the desired molar ratios (e.g., Air:p-xylene = 30, NH₃:p-xylene = 10).

    • Begin feeding p-xylene via the syringe pump at a rate calculated to achieve the target space velocity (e.g., 1190 h⁻¹).[1]

  • Product Collection: The reactor effluent, a hot gas mixture, passes through the chilled condenser. This compound, being a solid at room temperature, will desublimate and collect in the flask.

  • Reaction Shutdown: After the desired reaction time, stop the p-xylene feed. Switch the gas feed back to nitrogen to purge the system. Allow the reactor to cool to room temperature.

  • Product Recovery and Purification: Carefully collect the crude solid product from the collection flask and condenser. The crude product can be purified by recrystallization from a suitable solvent or by vacuum sublimation.

G cluster_reactants Reactant Feed p_xylene p-Xylene (Liquid) vaporizer Vaporizer & Pre-heater p_xylene->vaporizer ammonia Ammonia (Gas) ammonia->vaporizer air Air (Gas) air->vaporizer reactor Fixed-Bed Reactor (Catalyst, ~380°C) vaporizer->reactor condenser Condenser (Chilled) reactor->condenser product Crude this compound (Solid) condenser->product purification Purification (e.g., Recrystallization) product->purification final_product High-Purity This compound purification->final_product

Caption: Experimental workflow for ammoxidation.

Protocol 2: Synthesis from Terephthalic Acid (Ammonolysis/Dehydration)

This method is suitable for smaller-scale laboratory synthesis and avoids the high-pressure gas setups of ammoxidation. It proceeds via the formation of diammonium terephthalate followed by dehydration.

Materials:

  • Terephthalic acid

  • Aqueous ammonia (28-30%)

  • Dehydration catalyst (optional, e.g., activated alumina)

  • High-temperature reactor or distillation setup

Procedure:

  • Ammonium Salt Formation: In a flask, create a slurry of terephthalic acid in water. Cool the flask in an ice bath. Slowly add an excess of concentrated aqueous ammonia with stirring. The terephthalic acid will react to form diammonium terephthalate, which is more soluble.

  • Water Removal: Gently heat the solution to remove excess water and ammonia, which will precipitate the diammonium terephthalate salt. Collect the salt by filtration.

  • Dehydration to Terephthalamide: Place the dried diammonium terephthalate salt in a reaction vessel suitable for high-temperature distillation. Heat the salt under a slow stream of dry ammonia gas to around 220°C. This will convert the salt to terephthalamide, releasing water.

  • Dehydration to this compound: Increase the temperature to 350-450°C. If using a catalyst, the terephthalamide should be mixed with it. The terephthalamide will dehydrate to form this compound. The product can be collected by sublimation in a cooled section of the apparatus.[4]

  • Purification: The collected crude this compound can be purified by vacuum sublimation or recrystallization.

References

Troubleshooting low conversion rates in Terephthalonitrile production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conversion rates in Terephthalonitrile (TPN) production. The following guides and FAQs are designed to address specific issues encountered during experimental synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound conversion rate is significantly lower than expected. What are the first steps I should take to troubleshoot?

A1: Start with a systematic verification of your experimental setup and reagents. Often, low conversion rates can be traced back to fundamental issues rather than complex chemical problems.

Initial Checks:

  • Reagent Purity: Verify the purity of your starting materials, particularly the p-xylene (B151628) or polyethylene (B3416737) terephthalate (B1205515) (PET), as impurities can poison the catalyst.

  • Inert Atmosphere: For ammoxidation reactions, ensure a strictly inert atmosphere is maintained, as many catalysts are sensitive to oxygen.

  • Temperature Control: Confirm that the reaction temperature is accurate and stable. Fluctuations can significantly impact reaction kinetics and selectivity.

  • Catalyst Integrity: Check the catalyst for signs of deactivation or poisoning, especially if it has been used in multiple cycles.

start Low TPN Conversion Rate reagent_check Verify Reagent Purity start->reagent_check atmosphere_check Ensure Inert Atmosphere start->atmosphere_check temp_check Confirm Temperature Accuracy start->temp_check catalyst_check Inspect Catalyst Integrity start->catalyst_check analysis Analyze Reaction Parameters reagent_check->analysis atmosphere_check->analysis temp_check->analysis catalyst_check->analysis analysis->start No Obvious Issues optimization Optimize Reaction Conditions analysis->optimization Problem Identified parameters Reaction Parameters Temperature Ammonia Ratio Air Ratio Space Velocity yield TPN Yield parameters:e->yield Directly Impacts selectivity Selectivity parameters:e->selectivity Influences start Start catalyst_loading Load Catalyst into Reactor start->catalyst_loading purge Purge System with Inert Gas catalyst_loading->purge heat Heat Reactor to 380°C purge->heat feed Introduce Reactant Gases (p-xylene, NH₃, Air) heat->feed react Maintain Reaction at Steady State feed->react collect Condense and Collect Products react->collect analyze Analyze Products by GC collect->analyze end End analyze->end start Start catalyst_prep Prepare Catalyst start->catalyst_prep reactor_setup Set up Pyrolysis Reactor catalyst_prep->reactor_setup purge_heat Purge with NH₃ and Heat to 500°C reactor_setup->purge_heat pet_feed Feed Shredded PET purge_heat->pet_feed pyrolysis Pyrolysis and Catalytic Reaction pet_feed->pyrolysis collect Cool and Collect Products pyrolysis->collect analyze Analyze Products by GC-MS collect->analyze end End analyze->end

Technical Support Center: Purification of Crude Terephthalonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude terephthalonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most common and effective methods for purifying crude this compound are recrystallization, sublimation, and column chromatography. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.

Q2: What are the typical impurities found in crude this compound?

A2: Crude this compound may contain unreacted starting materials, byproducts from the synthesis, and residual solvents. A common impurity is the corresponding mononitrile (4-cyanobenzonitrile).[1] The presence of colored impurities may also be observed, which can often be removed using activated charcoal during recrystallization.

Q3: What level of purity can be expected from these purification techniques?

A3: With careful execution, all three methods can yield this compound with a purity exceeding 98%.[1] Recrystallization, when optimized, can achieve very high purity. Sublimation is particularly effective at removing non-volatile impurities. Column chromatography offers excellent separation of compounds with different polarities.

Q4: How can I assess the purity of the purified this compound?

A4: The purity of this compound can be assessed using several analytical techniques, including:

  • Melting Point Analysis: Pure this compound has a sharp melting point in the range of 221-225°C.[1][2] A broad or depressed melting point indicates the presence of impurities.

  • Thin-Layer Chromatography (TLC): TLC can be used to quickly check for the presence of impurities. A single spot on the TLC plate suggests a high degree of purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative measure of purity by separating and quantifying the components of the sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of this compound and detect the presence of impurities.

Troubleshooting Guides

Recrystallization
Problem Possible Cause Solution
No crystals form upon cooling. - Too much solvent was used. - The solution is supersaturated.- Concentrate the solution by boiling off some of the solvent. - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.
The product "oils out" instead of crystallizing. - The boiling point of the solvent is higher than the melting point of the this compound-impurity mixture. - The solution is too concentrated.- Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is formed, then cool slowly. - Consider using a different solvent with a lower boiling point.
Low recovery of purified crystals. - Too much solvent was used, leading to significant product loss in the mother liquor. - Premature crystallization during hot filtration. - The crystals were washed with a solvent that was not cold enough.- Use the minimum amount of hot solvent necessary to dissolve the crude product. - Ensure the filtration apparatus is pre-heated before hot filtration. - Always wash the collected crystals with ice-cold solvent.
Colored impurities remain in the crystals. - The impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use charcoal sparingly to avoid adsorbing the desired product.
Sublimation
Problem Possible Cause Solution
Sublimation is very slow or not occurring. - The temperature is too low. - The vacuum is not sufficient.- Gradually increase the temperature of the heating bath. - Check the vacuum system for leaks and ensure a high vacuum is achieved.
The product is charring or decomposing. - The temperature is too high.- Reduce the temperature of the heating bath. This compound should sublime without decomposition under the right conditions.
The sublimate is falling back into the crude material. - The cold finger is not cold enough. - The design of the sublimation apparatus is not optimal.- Ensure a continuous flow of cold water through the condenser or that the cold finger is filled with a suitable cooling medium (e.g., dry ice/acetone). - Ensure there is a sufficient distance and temperature gradient between the hot crude material and the cold collection surface.
Column Chromatography
Problem Possible Cause Solution
Poor separation of this compound from impurities. - The mobile phase is too polar or not polar enough. - The column was not packed properly, leading to channeling.- Optimize the mobile phase composition by running TLC plates in various solvent systems. - Repack the column carefully to ensure a uniform and tightly packed stationary phase.
The compound is not eluting from the column. - The mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase. A gradient elution may be necessary.
The compound is eluting too quickly. - The mobile phase is too polar.- Decrease the polarity of the mobile phase.
Cracking or channeling of the silica (B1680970) gel bed. - The column has run dry. - The packing was not uniform.- Always keep the solvent level above the top of the stationary phase. - Repack the column.

Quantitative Data

The following table summarizes typical results that can be expected from the purification of crude this compound. The values are illustrative and can vary based on the initial purity of the crude material and the specific experimental conditions.

Purification Technique Solvent/Conditions Typical Yield (%) Typical Purity (%) Reference
RecrystallizationAqueous Acetic Acid91.7>99[3]
RecrystallizationXylene93.5>99[3]
RecrystallizationMethanol91.7>98[3]
SublimationVacuum (e.g., <1 mmHg), Heat80-95>99.5General Lab Practice
Column ChromatographySilica Gel, Hexane/Ethyl Acetate Gradient70-90>99General Lab Practice

Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent (e.g., Aqueous Acetic Acid)
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., 50% aqueous acetic acid).

  • Heating: Gently heat the mixture on a hot plate with stirring. Add more hot solvent in small portions until the this compound is completely dissolved. Avoid adding a large excess of solvent.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them to a constant weight.

Protocol 2: Purification by Sublimation
  • Preparation: Ensure the crude this compound is completely dry. Place the crude solid in the bottom of a sublimation apparatus.

  • Assembly: Assemble the sublimation apparatus, ensuring all joints are well-sealed. The apparatus should include a cold finger or a condenser.

  • Vacuum: Evacuate the apparatus to a high vacuum (typically <1 mmHg).

  • Cooling: Begin circulating a coolant (e.g., cold water) through the condenser or fill the cold finger with a cooling mixture (e.g., dry ice and acetone).

  • Heating: Gently and slowly heat the bottom of the apparatus containing the crude material using a heating mantle or oil bath.

  • Collection: The this compound will sublime and deposit as pure crystals on the cold surface. Continue heating until no more sublimate forms.

  • Isolation: Turn off the heat and allow the apparatus to cool to room temperature before releasing the vacuum. Carefully scrape the purified crystals from the cold surface.

Protocol 3: Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., hexane). Pack a chromatography column with the slurry, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of a suitable solvent (e.g., dichloromethane (B109758) or the mobile phase). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase. Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). This is known as a gradient elution.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Monitor the composition of each fraction using TLC.

  • Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator to obtain the purified solid.

Visualizations

Recrystallization_Workflow start Crude this compound dissolve Dissolve in Minimal Hot Solvent start->dissolve charcoal (Optional) Add Activated Charcoal dissolve->charcoal hot_filter Hot Gravity Filtration (if insoluble impurities) dissolve->hot_filter skip charcoal charcoal->hot_filter cool Cool Slowly to Induce Crystallization hot_filter->cool vacuum_filter Vacuum Filtration cool->vacuum_filter wash Wash with Ice-Cold Solvent vacuum_filter->wash dry Dry Crystals wash->dry product Pure this compound dry->product

Caption: Workflow for the purification of crude this compound by recrystallization.

Sublimation_Workflow start Dry Crude This compound load Load into Sublimation Apparatus start->load evacuate Evacuate to High Vacuum load->evacuate cool_finger Cool Condenser/ Cold Finger evacuate->cool_finger heat Gently Heat Crude Material cool_finger->heat collect Collect Sublimate on Cold Surface heat->collect cool_down Cool to Room Temp Under Vacuum collect->cool_down isolate Isolate Pure Crystals cool_down->isolate product Pure this compound isolate->product

Caption: Workflow for the purification of crude this compound by sublimation.

Troubleshooting_Logic start Purification Issue Encountered recrystallization Recrystallization Problem? start->recrystallization sublimation Sublimation Problem? start->sublimation chromatography Chromatography Problem? start->chromatography no_crystals No Crystals Forming recrystallization->no_crystals Yes oiling_out Product Oiling Out recrystallization->oiling_out Yes low_yield_rec Low Yield recrystallization->low_yield_rec Yes slow_sub Slow/No Sublimation sublimation->slow_sub Yes charring Charring/Decomposition sublimation->charring Yes poor_sep Poor Separation chromatography->poor_sep Yes no_elution No Elution chromatography->no_elution Yes

Caption: Logical relationship for troubleshooting common purification issues.

References

Technical Support Center: High-Purity Terephthalonitrile Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to recrystallization methods for achieving high-purity terephthalonitrile. It includes frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the recrystallization of this compound?

Recrystallization is a purification technique based on the differential solubility of a compound in a hot versus a cold solvent.[1] For this compound, the ideal solvent will dissolve it completely at an elevated temperature but only sparingly at a lower temperature. As a saturated hot solution of crude this compound cools, the solubility decreases, leading to the formation of pure crystals, while impurities remain dissolved in the solvent (mother liquor).[1][2]

Q2: Which solvents are recommended for the recrystallization of this compound?

This compound, an aromatic dinitrile, is generally soluble in polar organic solvents.[3] Its solubility typically increases with temperature, a key factor for successful recrystallization.[3] Based on available data and related procedures, the following solvents are recommended for consideration:

  • Xylene: Often used for separating this compound from its isomers.[4]

  • Glacial Acetic Acid: Particularly effective when used as a hot aqueous solution for purification.[4]

  • Acetone: A polar organic solvent in which this compound is soluble.[3]

  • Dimethylformamide (DMF): A polar aprotic solvent known to dissolve this compound.[3]

  • Dimethyl Sulfoxide (DMSO): Another polar aprotic solvent demonstrating good solubility for this compound.[3]

  • Ethanol: Can be a suitable solvent, though its effectiveness is dependent on the specific impurity profile.

  • Methanol, Isopropanol, and Ethyl Acetate: These have also been noted as potential solvents for the separation of dinitriles.[4]

It is important to note that this compound has very low solubility in water.[3][5]

Q3: How do I select the optimal solvent for my specific sample of this compound?

The ideal solvent should exhibit a steep solubility curve for this compound, meaning it dissolves a large amount at high temperatures and a very small amount at low temperatures. The choice of solvent may also depend on the impurities present in your crude sample. It is recommended to perform small-scale solubility tests with a few candidate solvents to determine the most effective one for your specific needs.

Quantitative Data: Solvent Selection Guide

The selection of an appropriate solvent is critical for successful recrystallization. The following table summarizes the solubility of this compound in various solvents at different temperatures. This data is essential for predicting the potential yield and efficiency of the purification process.

SolventTemperature (°C)Solubility ( g/100 mL)Purity AchievedYield (%)Reference
Xylene70>10 (for separation)>99%93.5U.S. Patent 2,846,462
Glacial Acetic AcidHotHighHigh-U.S. Patent 2,846,462
AcetoneAmbientSoluble--Solubility of Things
DMFAmbientSoluble--Solubility of Things
DMSOAmbientSoluble--Solubility of Things
WaterAmbientLow--Solubility of Things

Note: Quantitative solubility data for this compound is not extensively available in public literature. The information provided is based on qualitative descriptions and data from related compounds and patents. Researchers are encouraged to determine specific solubility curves experimentally for their chosen solvent systems.

Experimental Protocols

Below are detailed methodologies for the recrystallization of this compound using recommended solvents.

Protocol 1: Recrystallization from Xylene

This protocol is adapted from a patented method for separating this compound from its isomers.

Materials:

  • Crude this compound

  • Commercial-grade xylene

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Reflux condenser

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • For every 10 grams of crude material, add approximately 17 ml of xylene.

  • Heat the mixture to 70°C with stirring.

  • Maintain this temperature for 30 minutes to ensure complete dissolution of the this compound.

  • Filter the hot solution through a pre-heated Buchner funnel to remove any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold xylene to remove any remaining mother liquor.

  • Dry the purified this compound crystals in a vacuum oven.

Protocol 2: Recrystallization from Aqueous Acetic Acid

This method is suitable for removing impurities that are more soluble in aqueous acetic acid than this compound.

Materials:

  • Crude this compound

  • Glacial acetic acid

  • Deionized water

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Reflux condenser

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Prepare a 50% (v/v) aqueous solution of glacial acetic acid.

  • Place the crude this compound in an Erlenmeyer flask.

  • Add the hot 50% aqueous acetic acid solution to the crude material until it is just dissolved. Use a minimal amount of the hot solvent.

  • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

  • If charcoal was added, or if there are other insoluble impurities, perform a hot gravity filtration.

  • Allow the clear filtrate to cool slowly to room temperature to allow for crystal growth.

  • Further cool the flask in an ice bath to maximize the yield of crystals.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold deionized water to remove residual acetic acid.

  • Dry the high-purity this compound crystals thoroughly.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound and provides practical solutions.

Q: My this compound does not crystallize upon cooling. What should I do?

A: This is a common issue that can arise from several factors:

  • Too much solvent was used: If the solution is not saturated, crystallization will not occur. Try boiling off some of the solvent to concentrate the solution and then allow it to cool again.

  • Supersaturation: The solution may be supersaturated. To induce crystallization, you can:

    • Scratch the inner wall of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Add a seed crystal of pure this compound. A tiny crystal will act as a template for other molecules to crystallize upon.

  • The cooling process is too rapid: Allow the solution to cool slowly to room temperature before placing it in an ice bath.

Q: The recrystallization yield is very low. How can I improve it?

A: A low yield can be due to several reasons:

  • Using an excessive amount of solvent: As mentioned above, this will keep more of your product dissolved in the mother liquor. Always use the minimum amount of hot solvent required for dissolution.

  • Premature crystallization during hot filtration: If the solution cools too much during filtration, the product can crystallize on the filter paper. To prevent this, use a pre-heated funnel and keep the solution hot.

  • Washing the crystals with too much cold solvent: The washing step is necessary to remove impurities, but the crystallized product has some solubility even in the cold solvent. Use a minimal amount of ice-cold solvent for washing.

Q: An oil has formed instead of crystals. What went wrong?

A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. To resolve this:

  • Reheat the solution to dissolve the oil.

  • Add a small amount of additional solvent and then allow the solution to cool more slowly. This can help the solution remain unsaturated until it cools to a temperature below the melting point of the this compound.

  • Consider a different solvent with a lower boiling point.

Visualizing the Process

To aid in understanding the experimental workflow and troubleshooting logic, the following diagrams are provided.

RecrystallizationWorkflow start Start with Crude This compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if insoluble impurities) dissolve->hot_filtration cool Slow Cooling to Room Temperature dissolve->cool No hot_filtration->cool Yes ice_bath Cool in Ice Bath cool->ice_bath filtration Vacuum Filtration ice_bath->filtration wash Wash with Cold Solvent filtration->wash dry Dry Purified Crystals wash->dry end High-Purity This compound dry->end

Caption: Experimental workflow for the recrystallization of this compound.

TroubleshootingTree issue Issue Encountered no_crystals No Crystals Form issue->no_crystals low_yield Low Yield issue->low_yield oiling_out Oiling Out issue->oiling_out cause_nc1 Too Much Solvent? no_crystals->cause_nc1 cause_ly1 Too Much Solvent? low_yield->cause_ly1 solution_oo1 Re-heat to dissolve oil. oiling_out->solution_oo1 solution_nc1 Boil off some solvent and re-cool. cause_nc1->solution_nc1 Yes cause_nc2 Supersaturated? cause_nc1->cause_nc2 No solution_nc2 Scratch flask or add seed crystal. cause_nc2->solution_nc2 Yes solution_ly1 Use minimum amount of hot solvent. cause_ly1->solution_ly1 Yes cause_ly2 Premature Crystallization? cause_ly1->cause_ly2 No solution_ly2 Pre-heat filtration apparatus. cause_ly2->solution_ly2 Yes cause_ly3 Excessive Washing? cause_ly2->cause_ly3 No solution_ly3 Use minimal cold solvent for washing. cause_ly3->solution_ly3 Yes solution_oo2 Add more solvent and cool slowly. solution_oo1->solution_oo2 solution_oo3 Try a solvent with a lower boiling point. solution_oo2->solution_oo3

Caption: Troubleshooting decision tree for this compound recrystallization.

References

Technical Support Center: Polymerization of Terephthalonitrile Monomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of terephthalonitrile monomers. Due to the limited direct literature on the polymerization of this compound, some information provided is based on analogous nitrile and aromatic polymer systems and should be considered as a starting point for experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the polymerization of this compound?

A1: The polymerization of this compound, an aromatic dinitrile, is expected to present challenges similar to those of other high-performance aromatic monomers. These include:

  • High Melting Point and Low Solubility: this compound has a high melting point (around 221-225°C) and low solubility in common organic solvents, which can make homogeneous polymerization difficult.[1]

  • Slow Reaction Kinetics: The curing or polymerization of nitrile-containing resins can be very slow, often requiring high temperatures and/or the use of catalysts or curing agents to proceed at a reasonable rate.

  • Processability of the Resulting Polymer: The resulting poly(this compound) is expected to be a rigid, intractable material with a high glass transition temperature and poor solubility, making it difficult to process and characterize.

  • Moisture Sensitivity: Like many condensation polymerizations, the presence of moisture can interfere with the reaction and affect the final properties of the polymer.

Q2: What types of polymerization reactions are suitable for this compound?

A2: Given its dinitrile functionality, this compound can potentially undergo several types of polymerization reactions, including:

  • Cyclotrimerization: In the presence of suitable catalysts, the nitrile groups can undergo cyclotrimerization to form a highly cross-linked polymer with a network of triazine rings. This is a common curing mechanism for phthalonitrile (B49051) resins.

  • Co-polymerization: this compound can be used as a comonomer in the synthesis of aromatic polyamides or polyimides. For instance, it can be reduced to the corresponding diamine and then reacted with a diacid chloride.[1]

Q3: What are suitable curing agents or catalysts for this compound polymerization?

A3: While specific data for this compound is limited, catalysts and curing agents effective for other aromatic nitriles, such as phthalonitriles, are likely candidates. These include:

  • Metal Salts: Lewis acids like zinc chloride (ZnCl₂) and copper chloride (CuCl) have been shown to promote the curing of phthalonitrile resins.

  • Aromatic Amines: Aromatic diamines can act as curing agents, reacting with the nitrile groups to initiate polymerization.

  • Ionic Liquids: Certain ionic liquids have been investigated as effective, non-volatile curing agents that can accelerate the cure rate at lower temperatures.

Troubleshooting Guides

Problem: Low Polymer Yield or Incomplete Curing
Possible Cause Suggested Solution
Insufficient Reaction Temperature or Time Gradually increase the reaction temperature in increments of 10-20°C. Extend the reaction time. Monitor the reaction progress using techniques like FTIR to observe the disappearance of the nitrile peak.
Inadequate Catalyst/Curing Agent Concentration Increase the concentration of the catalyst or curing agent in small increments (e.g., 0.5-1 wt%). Ensure homogeneous dispersion of the catalyst/curing agent in the reaction mixture.
Presence of Impurities in the Monomer Purify the this compound monomer through recrystallization or sublimation to remove any impurities that may inhibit polymerization.
Presence of Moisture Ensure all glassware is thoroughly dried before use. Use anhydrous solvents if applicable. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Problem: Poor Solubility of the Resulting Polymer
Possible Cause Suggested Solution
High Crystallinity and Rigidity of the Polymer Backbone Introduce flexible linkages into the polymer backbone by using a co-monomer with ether or sulfone groups.
Strong Intermolecular Forces Attempt to dissolve the polymer in high-boiling point, polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF) at elevated temperatures.

Quantitative Data

The following tables summarize typical properties of aromatic polymers analogous to what might be expected from poly(this compound).

Table 1: Thermal Properties of Aromatic Polyamides

Polymer SystemGlass Transition Temperature (Tg) (°C)5% Weight Loss Temperature (Td5) (°C)Char Yield at 800°C (%)
Aromatic Polyamide with Bithiazole Groups> 275> 445 (in N₂)> 57
Aromatic Polyamide with Thiazolo-thiazole Groups> 275> 469 (in N₂)> 57
Poly(m-phenylene isophthalamide)272-275419-

Data sourced from analogous aromatic polyamide systems.[2][3]

Table 2: Mechanical Properties of Aromatic Polyamides

Polymer SystemTensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)
Aromatic Polyamide with Bithiazole Groups120-1403.5-4.55-10
Aromatic Polyamide with Thiazolo-thiazole Groups130-1504.0-5.04-8

Data sourced from analogous aromatic polyamide systems.[2][3]

Experimental Protocols

Note: The following is a generalized protocol for the solution polymerization of this compound based on methods for similar aromatic monomers. Optimal conditions will need to be determined experimentally.

Objective: To synthesize poly(this compound) via solution polymerization.

Materials:

  • This compound (high purity)

  • Anhydrous N-methyl-2-pyrrolidone (NMP)

  • Aromatic diamine (e.g., 4,4'-oxydianiline) as a curing agent

  • Nitrogen gas supply

  • Standard laboratory glassware (three-neck round-bottom flask, condenser, mechanical stirrer, etc.)

  • Heating mantle with temperature controller

Procedure:

  • Preparation: Thoroughly dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen.

  • Monomer Dissolution: In a three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add this compound and the chosen aromatic diamine curing agent.

  • Solvent Addition: Add anhydrous NMP to the flask to achieve the desired monomer concentration (e.g., 10-20 wt%).

  • Inert Atmosphere: Purge the flask with dry nitrogen for at least 30 minutes to remove any oxygen and moisture. Maintain a positive nitrogen pressure throughout the reaction.

  • Heating and Polymerization: Begin stirring the mixture and slowly heat the flask to the desired reaction temperature (e.g., 180-220°C).

  • Monitoring: Monitor the progress of the polymerization by observing the increase in viscosity of the solution. Samples can be taken periodically to analyze the disappearance of the nitrile peak by FTIR spectroscopy.

  • Precipitation and Washing: After the desired reaction time, cool the reaction mixture to room temperature. Precipitate the polymer by pouring the viscous solution into a non-solvent such as methanol (B129727) or water.

  • Purification: Collect the polymer by filtration and wash it thoroughly with the non-solvent to remove any unreacted monomer and residual solvent.

  • Drying: Dry the polymer in a vacuum oven at an elevated temperature (e.g., 100-150°C) until a constant weight is achieved.

Visualizations

Caption: Troubleshooting workflow for low yield in this compound polymerization.

References

Technical Support Center: Controlling Molecular Weight and Polydispersity in Terephthalonitrile Polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for the synthesis of terephthalonitrile-based polymers, with a focus on controlling molecular weight (MW) and polydispersity (PDI).

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary synthesis method for this compound-based poly(arylene ether nitrile)s?

A1: The most common and versatile method is nucleophilic aromatic substitution (NAS) polymerization.[1][2] This is a type of step-growth polycondensation where a di-halogenated monomer, activated by the electron-withdrawing nitrile groups (e.g., 2,6-dichlorobenzonitrile), reacts with a bisphenol monomer in the presence of a weak base, typically anhydrous potassium carbonate (K₂CO₃). The reaction is carried out in a high-boiling polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc).[2]

Q2: What are the most critical factors for controlling molecular weight in this polymerization?

A2: Achieving high molecular weight requires careful control over several factors inherent to step-growth polymerization[3]:

  • Stoichiometric Balance: A precise 1:1 molar ratio of the di-halide and bisphenol monomers is crucial. Any deviation from this ratio will limit the chain length and result in a lower molecular weight.[4]

  • Anhydrous Conditions: The presence of water can react with the phenoxide intermediates, prematurely terminating the polymer chains. It is essential to use anhydrous solvents and reactants and to remove water formed during the reaction, often by azeotropic distillation with a solvent like toluene (B28343).

  • Monomer and Solvent Purity: Impurities with reactive functional groups (e.g., monofunctional phenols or halides) can act as chain stoppers, capping the growing polymer chains and preventing the attainment of high molecular weight.[3]

  • High Monomer Conversion: Step-growth polymerization requires very high conversion rates (>99%) to produce high molecular weight polymers.[3] This is typically achieved through appropriate reaction times (often 12-24 hours) and temperatures.

Q3: What is the theoretically expected polydispersity index (PDI) for this compound polymers synthesized via step-growth polymerization?

A3: For a standard step-growth polymerization, the theoretical polydispersity index (PDI or Đ), which is the ratio of the weight-average molecular weight (Mw) to the number-average molecular weight (Mn), approaches a value of 2.0 as the reaction proceeds to high conversion.[3][5] A PDI value significantly higher than 2.0 often indicates the presence of side reactions, impurities, or non-ideal reaction kinetics.[6]

Q4: How are the molecular weight and PDI of this compound polymers typically characterized?

A4: The most widely used technique is Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC).[7] This method separates polymer chains based on their hydrodynamic volume in solution, allowing for the determination of Mn, Mw, and the overall molecular weight distribution. The system must be calibrated with polymer standards (e.g., polystyrene) to obtain relative molecular weights.[7][8]

Section 2: Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound polymers.

Problem: Low Final Molecular Weight

Q: My polymerization resulted in a low molecular weight polymer (low inherent viscosity, brittle film, etc.). What are the likely causes and how can I fix it?

A: Low molecular weight is a common issue in step-growth polymerization. The following are potential causes and their corresponding solutions:

  • Cause 1: Incorrect Stoichiometry. An excess of either monomer will limit the maximum achievable chain length.

    • Solution: Very carefully weigh all monomers with high precision. Ensure the purity of the monomers is known and accounted for in molar calculations.

  • Cause 2: Presence of Water. Water hydrolyzes the potassium phenoxide intermediate, preventing it from reacting with the di-halide monomer.

    • Solution: Use anhydrous solvents and dry all glassware thoroughly. Dry the K₂CO₃ and bisphenol monomers in a vacuum oven before use. Employ a Dean-Stark trap with an azeotroping solvent (e.g., toluene) during the initial phase of the reaction to remove any adventitious water and the water formed in situ.

  • Cause 3: Impurities. Monofunctional impurities in the monomers or solvent will cap the polymer chains.

    • Solution: Purify the monomers by recrystallization or sublimation. Use high-purity, anhydrous solvents.

  • Cause 4: Incomplete Conversion. Insufficient reaction time or temperature can lead to incomplete polymerization.

    • Solution: Ensure the reaction temperature is maintained at the target level (typically 160-190°C). Increase the reaction time to ensure the reaction goes to completion. Monitor the reaction progress by periodically checking the viscosity of the reaction mixture.

  • Cause 5: Inefficient Base. The potassium carbonate may be of low quality or have absorbed moisture.

    • Solution: Use finely ground, anhydrous K₂CO₃. Ensure a slight excess of K₂CO₃ is used to drive the formation of the bisphenoxide.

Problem: High Polydispersity Index (PDI > 2.5)

Q: My SEC analysis shows a very broad molecular weight distribution with a PDI significantly greater than 2. What could be causing this?

A: A high PDI suggests that the polymerization is not proceeding under ideal step-growth conditions.

  • Cause 1: Side Reactions. At high temperatures, side reactions such as cross-linking through the nitrile groups or ether cleavage can occur, leading to a broadening of the molecular weight distribution.[1]

    • Solution: Optimize the reaction temperature to be high enough for efficient polymerization but low enough to minimize side reactions. A temperature screening study may be necessary.

  • Cause 2: Catalyst Inhomogeneity. If the K₂CO₃ is not well-dispersed, it can lead to localized areas of different reaction rates, contributing to a broader PDI.

    • Solution: Use finely powdered K₂CO₃ and ensure vigorous mechanical stirring throughout the polymerization to maintain a homogeneous slurry.

  • Cause 3: Chain Transfer Reactions. Impurities can sometimes initiate chain transfer, terminating one chain while starting another, which disrupts the normal molecular weight buildup.

    • Solution: As with achieving high MW, ensuring the highest purity of monomers and solvents is critical.

Problem: Gel Formation During Polymerization

Q: The reaction mixture became an insoluble gel during the synthesis. What happened?

A: Gelation is indicative of significant cross-linking within the polymer.

  • Cause 1: High Temperature Side Reactions. The primary cause is often excessive reaction temperatures, which can induce side reactions involving the nitrile groups, leading to the formation of a cross-linked network (e.g., triazine formation).[1]

    • Solution: Carefully control the reaction temperature and avoid localized overheating. Run the polymerization at the lowest effective temperature.

  • Cause 2: Multifunctional Impurities. The presence of impurities with more than two functional groups in one of the monomers can act as a cross-linking point.

    • Solution: Ensure high purity of all bifunctional monomers. Characterize incoming monomers to confirm their structure and purity.

Section 3: Experimental Protocols

Protocol 1: General Synthesis of Poly(Arylene Ether Nitrile)

This protocol describes a typical procedure for synthesizing a high molecular weight poly(arylene ether nitrile) via nucleophilic aromatic substitution.

  • Reactant Preparation:

    • Dry the bisphenol monomer (e.g., Bisphenol A) and finely ground anhydrous potassium carbonate (K₂CO₃) in a vacuum oven at 110°C for 12 hours.

    • Ensure the 2,6-dichlorobenzonitrile (B3417380) monomer is pure (recrystallize if necessary).

  • Reaction Setup:

    • Equip a three-neck round-bottom flask with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap fitted with a condenser.

    • Charge the flask with precise molar equivalents of the bisphenol and 2,6-dichlorobenzonitrile, a slight molar excess of K₂CO₃ (e.g., 1.1 moles per mole of bisphenol), NMP (to create a ~20-25% solids solution), and toluene (approx. 30% of the NMP volume).

  • Azeotropic Dehydration:

    • Heat the reaction mixture to 140-150°C with vigorous stirring under a steady flow of nitrogen.

    • Allow the toluene-water azeotrope to collect in the Dean-Stark trap for 2-4 hours until no more water is observed.

    • Once dehydration is complete, drain the toluene from the trap and slowly raise the temperature of the reaction mixture.

  • Polymerization:

    • Increase the reaction temperature to 170-180°C and maintain for 12-20 hours. The solution will become progressively more viscous.

  • Precipitation and Purification:

    • Allow the viscous solution to cool to below 100°C and dilute it with additional NMP if necessary.

    • Slowly pour the polymer solution into a large excess of a non-solvent (e.g., a 1:1 mixture of methanol (B129727) and water or acidified ethanol) under vigorous stirring to precipitate the polymer.

    • Filter the fibrous or powdered polymer precipitate.

    • Wash the polymer thoroughly with boiling water multiple times to remove residual salts and solvent, followed by a final wash with methanol.

  • Drying:

    • Dry the purified polymer in a vacuum oven at 120°C to a constant weight.

Protocol 2: Characterization by Size Exclusion Chromatography (SEC/GPC)

  • Sample Preparation: Prepare a dilute solution of the dried polymer (e.g., 1-2 mg/mL) in a suitable solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) containing LiBr). Ensure the polymer is fully dissolved, filtering the solution if necessary.

  • Instrument Setup: Use an SEC system equipped with a refractive index (RI) detector and appropriate columns for the expected molecular weight range.

  • Analysis: Inject the polymer solution and elute with the mobile phase.

  • Data Processing: Determine the Mn, Mw, and PDI relative to a calibration curve generated from narrow-PDI polymer standards (e.g., polystyrene).

Section 4: Data Presentation

The control of reaction parameters is key to tuning the final molecular weight and PDI. The table below provides illustrative data on how these parameters can influence the outcome.

Parameter VariedCondition ACondition BMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)Expected Outcome
Monomer Ratio 1:1.00 (Exact)1:0.98 (Off-stoichiometry)79,000110,0001.39A precise 1:1 ratio is essential for high MW.
(Bisphenol:Dihalide)25,00045,0001.80Off-stoichiometry significantly lowers MW.[3]
Reaction Time 8 hours16 hours45,00076,5001.70Longer reaction times allow for higher conversion and thus higher MW.
75,000135,0001.80
Presence of Water Anhydrous0.5% Water Added82,000155,8001.90Anhydrous conditions are critical.
15,00025,5001.70Water acts as a chain terminator, drastically reducing MW.

Section 5: Diagrams and Workflows

Visual aids to understand the synthesis workflow, troubleshooting logic, and reaction mechanism.

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Workup & Analysis reactants Reactant Purification (Monomers, K2CO3) setup Reaction Setup (Flask, Stirrer, N2) reactants->setup glassware Dry Glassware glassware->setup dehydration Azeotropic Dehydration (Toluene, 140°C) setup->dehydration polymerization Polymerization (NMP, 170-180°C) dehydration->polymerization precipitation Precipitation (in Methanol/Water) polymerization->precipitation purification Washing & Filtering precipitation->purification drying Vacuum Drying purification->drying characterization Characterization (SEC/GPC, NMR) drying->characterization

Caption: General experimental workflow for the synthesis of this compound-based polymers.

troubleshooting_workflow start Low Molecular Weight Observed in Polymer q1 Was monomer stoichiometry 1:1? start->q1 a1_yes Were anhydrous conditions ensured? q1->a1_yes Yes a1_no Action: Re-weigh monomers accurately. Verify purity. q1->a1_no No q2 Were monomers/solvents of high purity? a1_yes->q2 Yes a1_no_water Action: Use Dean-Stark trap. Dry all reagents. a1_yes->a1_no_water No a2_yes Was reaction time/ temperature sufficient? q2->a2_yes Yes a2_no Action: Purify reactants. Use anhydrous grade solvent. q2->a2_no No a3_no Action: Increase reaction time or temperature. a2_yes->a3_no No a3_yes Problem Solved a2_yes->a3_yes Yes

Caption: Troubleshooting flowchart for addressing low molecular weight in polymerization.

reaction_mechanism cluster_reactants Reactants cluster_reaction Mechanism Steps cluster_product Product monomerA Ar-O-H (Bisphenol) step1 Deprotonation monomerA->step1 monomerB Cl-Ar'(CN)₂-Cl (Dihalide) step2 Nucleophilic Attack monomerB->step2 base K₂CO₃ base->step1 intermediate Ar-O⁻ K⁺ (Phenoxide) step1->intermediate intermediate->step2 polymer [-Ar-O-Ar'(CN)₂-O-] (Polymer Chain) step2->polymer salt KCl step2->salt

Caption: Simplified mechanism for nucleophilic aromatic substitution polymerization.

References

Stability of Terephthalonitrile under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of terephthalonitrile under various experimental conditions. Below are frequently asked questions, troubleshooting guides, and detailed protocols to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under standard laboratory conditions? A1: this compound is a white crystalline powder that is stable under normal, ambient conditions.[1] It should be stored in a cool, dry, and well-ventilated area to maintain its integrity.[1] However, it is chemically incompatible with strong acids, strong bases, strong oxidizing agents, and strong reducing agents, and will undergo reactions when exposed to these conditions, particularly at elevated temperatures.[1]

Q2: How does this compound behave in acidic conditions? A2: In the presence of a strong aqueous acid (e.g., hydrochloric acid or sulfuric acid) and heat, this compound undergoes hydrolysis.[2][3][4] The two nitrile groups are converted to carboxylic acid groups, yielding terephthalic acid as the final product.[1] The reaction proceeds through an intermediate amide stage (terephthalamide).[2][5][6]

Q3: What is the expected outcome of exposing this compound to basic conditions? A3: Under basic (alkaline) conditions, such as heating with an aqueous solution of sodium hydroxide (B78521), this compound is also hydrolyzed.[2][5][6] The reaction yields the corresponding carboxylate salt (e.g., disodium (B8443419) terephthalate) and ammonia (B1221849) gas is evolved.[5] To isolate the final product as terephthalic acid, the reaction mixture must be subsequently acidified with a strong acid.[5][6] Under milder basic conditions, it may be possible to isolate the intermediate amide.[7]

Q4: What are the primary degradation products of this compound under hydrolytic conditions? A4: The primary degradation products depend on the extent of the hydrolysis reaction. The final product of complete hydrolysis of both nitrile groups is terephthalic acid. Intermediates in the reaction pathway include 4-cyanobenzamide (B1359955) and terephthalamide (B1206420).

Q5: How do experimental parameters like temperature and pH affect the rate of degradation? A5: The hydrolysis of this compound is generally slow at room temperature and requires heating under reflux to proceed at a practical rate.[4][5][6] The rate of hydrolysis is significantly influenced by the concentration of the acid or base catalyst. Higher concentrations of H+ or OH- ions and higher temperatures will accelerate the degradation process.

Troubleshooting Guide

Q1: My hydrolysis reaction is very slow or incomplete. What could be the cause? A1: This is a common issue and can be attributed to several factors:

  • Insufficient Temperature: Hydrolysis of aromatic nitriles is often slow and requires elevated temperatures. Ensure you are heating the reaction mixture under reflux.[3][5]

  • Low Catalyst Concentration: The concentration of the acid or base may be too low to effectively catalyze the reaction. Consider using a more concentrated acid or base solution.

  • Poor Solubility: this compound has very low water solubility (0.08 g/L at 23°C), which can limit the reaction rate.[1] Using a co-solvent like ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO) might improve solubility and reaction rate.[2]

Q2: I see multiple products in my crude reaction mixture analysis (e.g., by HPLC/TLC). What are they? A2: The appearance of multiple spots or peaks likely indicates the presence of reaction intermediates. The most common intermediates are 4-cyanobenzoic acid (from hydrolysis of one nitrile group) and terephthalamide (the diamide (B1670390) intermediate).[2][6] To drive the reaction to completion and obtain a single product (terephthalic acid), you may need to increase the reaction time, temperature, or catalyst concentration.

Q3: After basic hydrolysis, I acidified the solution but did not get the expected precipitate of terephthalic acid. Why? A3: Terephthalic acid is insoluble in acidic aqueous solutions. If no precipitate forms, consider the following:

  • Incomplete Hydrolysis: The starting material may not have fully reacted.

  • Insufficient Acidification: You may not have added enough acid to lower the pH sufficiently to protonate the terephthalate (B1205515) salt. Check the pH with litmus (B1172312) or a pH meter; it should be strongly acidic (pH < 2).

  • Concentration Too Low: If the reaction was performed in a very large volume of solvent, the concentration of terephthalic acid might be below its solubility limit, even after acidification. Try concentrating the solution by evaporating some of the solvent before acidification.

Data Presentation

Table 1: Summary of this compound Stability and Reactivity

ConditionReagentsTemperaturePrimary OutcomeFinal Product(s)
Neutral WaterRoom Temp.StableThis compound
Acidic Dilute HCl or H₂SO₄RefluxHydrolysisTerephthalic Acid, Ammonium Salt
Basic Aqueous NaOH or KOHRefluxHydrolysisDisodium Terephthalate, Ammonia

Table 2: Key Products in the Hydrolysis of this compound

Compound NameMolecular FormulaRole in PathwayConditions for Formation
This compound C₈H₄N₂Starting MaterialN/A
Terephthalamide C₈H₈N₂O₂IntermediateAcidic or Basic Hydrolysis
4-Cyanobenzoic Acid C₈H₅NO₂IntermediateAcidic or Basic Hydrolysis
Terephthalic Acid C₈H₆O₄Final ProductComplete Acidic Hydrolysis
Disodium Terephthalate C₈H₄Na₂O₄Final ProductComplete Basic Hydrolysis (before acidification)

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis of this compound

Objective: To hydrolyze this compound to terephthalic acid using acidic conditions and monitor the reaction progress.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq). Add a 3 M solution of hydrochloric acid (HCl) to the flask (e.g., 20 mL per gram of nitrile).

  • Heating: Heat the mixture to reflux using a heating mantle. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots periodically (e.g., every 2 hours). Quench the aliquot with a base, and analyze by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to check for the disappearance of the starting material.

  • Work-up: Once the reaction is complete (typically after several hours), allow the mixture to cool to room temperature. The product, terephthalic acid, is poorly soluble in water and should precipitate.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold water to remove any residual acid.

  • Drying: Dry the collected solid in a vacuum oven.

  • Analysis: Confirm the identity and purity of the product using techniques such as melting point determination, NMR spectroscopy, or IR spectroscopy.

Protocol 2: Base-Catalyzed Hydrolysis of this compound

Objective: To hydrolyze this compound to its carboxylate salt using basic conditions, followed by conversion to terephthalic acid.

Methodology:

  • Reaction Setup: In a round-bottom flask with a reflux condenser, add this compound (1.0 eq) and a 3 M solution of sodium hydroxide (NaOH) (e.g., 25 mL per gram of nitrile).

  • Heating: Heat the mixture to reflux with stirring. Ammonia gas will be evolved, which can be tested for with moist litmus paper.[5]

  • Monitoring: Monitor the reaction as described in the acidic hydrolysis protocol. The intermediate salt (disodium terephthalate) is soluble in water, so the reaction mixture should become homogeneous upon completion.

  • Work-up: After the reaction is complete, cool the flask in an ice bath.

  • Acidification: Slowly and carefully add concentrated HCl to the cooled solution with stirring until the solution is strongly acidic (pH < 2). A thick white precipitate of terephthalic acid will form.[5]

  • Isolation: Collect the precipitate by vacuum filtration and wash thoroughly with cold water.

  • Drying & Analysis: Dry and analyze the product as described in the previous protocol.

Visualizations

Acidic_Hydrolysis_Pathway TPN This compound Int1 Protonated Nitrile TPN->Int1 + 2H⁺ Amide Terephthalamide Int1->Amide + 2H₂O - 2H⁺ TPA Terephthalic Acid Amide->TPA + 2H₂O, H⁺ - 2NH₄⁺

Caption: Acid-catalyzed hydrolysis pathway of this compound.

Basic_Hydrolysis_Pathway TPN This compound Amide Terephthalamide TPN->Amide + 2OH⁻, H₂O Salt Disodium Terephthalate Amide->Salt + 2OH⁻ - 2NH₃ TPA Terephthalic Acid Salt->TPA + 2H⁺ (Acid Workup) - 2Na⁺ Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_analysis Analysis Prep Prepare Reagents (this compound, Acid/Base) Setup Set up Reaction (Flask, Condenser) Prep->Setup Heat Heat to Reflux Setup->Heat Monitor Monitor Progress (TLC/HPLC) Heat->Monitor Cool Cool Reaction Monitor->Cool Reaction Complete Isolate Isolate Product (Filtration) Cool->Isolate Dry Dry Product Isolate->Dry Analyze Confirm Identity & Purity (NMR, IR, MP) Dry->Analyze Troubleshooting_Tree decision decision action action Start Problem Encountered Problem What is the issue? Start->Problem Incomplete Incomplete Reaction Problem->Incomplete Reaction not finished LowYield Low Product Yield Problem->LowYield Product missing TempCheck TempCheck Incomplete->TempCheck Is temp at reflux? pHCheck pHCheck LowYield->pHCheck Correct pH for isolation? TimeCheck Sufficient reaction time? TempCheck->TimeCheck Yes action_IncreaseHeat Action: Increase heat to ensure reflux TempCheck->action_IncreaseHeat No action_IncreaseTime Action: Increase reaction time TimeCheck->action_IncreaseTime No action_CheckCatalyst Action: Check catalyst concentration TimeCheck->action_CheckCatalyst Yes action_AdjustpH Action: Adjust pH (Acidify if basic rxn) pHCheck->action_AdjustpH No action_CheckSolubility Action: Concentrate solution to induce precipitation pHCheck->action_CheckSolubility Yes

References

Technical Support Center: Thermal Degradation of Terephthalonitrile-Based Polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with terephthalonitrile-based polymers. The information is presented in a question-and-answer format to directly address common issues encountered during thermal analysis experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My TGA curve for a this compound-based polymer shows an initial weight loss at a low temperature (e.g., < 150°C). What could be the cause?

A1: This initial weight loss is typically due to the evaporation of absorbed moisture or residual solvents from the polymer synthesis and purification process.[1] To confirm this, you can perform a TGA-MS or TGA-FTIR analysis to identify the evolved gases.[2] If water or solvent is detected, consider drying your sample under vacuum at an elevated temperature (below the polymer's glass transition temperature) before the TGA analysis.

Q2: The decomposition of my polymer seems to occur in multiple overlapping steps in the TGA curve. How can I resolve these events?

A2: Overlapping decomposition events are common in complex polymers. To better resolve these, you can:

  • Reduce the heating rate: A slower heating rate (e.g., 5 or 10 °C/min) provides more time for distinct degradation processes to occur at their specific temperatures, often resulting in better separation of the weight loss steps.[1]

  • Use the derivative curve (DTG): The derivative thermogravimetric (DTG) curve plots the rate of mass loss versus temperature. Peaks in the DTG curve correspond to the temperatures of the maximum rate of decomposition for each step, making it easier to identify individual events.[1]

Q3: I am observing a very high char yield (>50%) in my TGA results under an inert atmosphere. Is this normal for this compound-based polymers?

A3: Yes, a high char yield is characteristic of polymers with a high aromatic content, such as those based on this compound. The aromatic rings in the polymer backbone are thermally stable and tend to crosslink at high temperatures, forming a carbonaceous residue or "char".[3] This high char yield is a key indicator of the excellent thermal stability of these materials.

Q4: My DSC thermogram shows an unexpected exothermic peak before the main decomposition. What could this be?

A4: An exothermic peak before decomposition can indicate a cross-linking reaction occurring in the polymer.[4] The nitrile groups in the polymer can undergo cyclotrimerization or other cross-linking reactions upon heating, which releases energy. This is often a desirable feature in high-temperature polymers as it can enhance their thermal stability. To confirm this, you can analyze the sample before and after the exotherm by techniques like FTIR to look for changes in the chemical structure, such as the disappearance or reduction of the nitrile peak.

Q5: The baseline of my DSC curve is drifting, making it difficult to determine the glass transition temperature (Tg). What are the possible causes and solutions?

A5: Baseline drift in DSC can be caused by several factors:

  • Instrument instability: Ensure the DSC is properly calibrated and has had sufficient time to equilibrate.

  • Sample packing: Poor thermal contact between the sample and the DSC pan can cause baseline issues. Ensure the sample is flat and covers the bottom of the pan. For polymer films, ensure they are pressed flat.[5]

  • Evolving volatiles: The slow release of trapped solvents or moisture can cause a sloping baseline. Pre-drying the sample can help.

  • Sample decomposition: If the baseline drift occurs at higher temperatures, it may be the onset of decomposition. Correlate the DSC curve with your TGA data to check for weight loss in the same temperature range.

Q6: When I run my sample in the air instead of nitrogen, the decomposition starts at a lower temperature. Why does this happen?

A6: The presence of oxygen leads to thermo-oxidative degradation, which typically occurs at lower temperatures than pyrolysis (thermal degradation in an inert atmosphere).[1] Oxygen can accelerate the degradation process by reacting with the polymer chains, leading to chain scission and the formation of volatile oxidation products. Running TGA in both air and nitrogen is a common way to assess both the thermal and thermo-oxidative stability of a polymer.

Quantitative Data Summary

The following tables summarize key thermal properties of representative this compound-containing polymers.

Table 1: Thermogravimetric Analysis (TGA) Data

Polymer TypeAtmosphereTd5% (°C) (5% Weight Loss)Td10% (°C) (10% Weight Loss)Char Yield at 800°C (%)
Phthalonitrile FoamInert-~410>60
Tetraphenylsilane-containing PhthalonitrileAir482–497--
Nitrogen519–526--
Aromatic Polyamide with Cyano GroupsAir407-409--
Nitrogen418-423--
Aromatic Polyimide with Cyano GroupsAir464-465--
Nitrogen465-481--
Aromatic Poly(ether imide)s with Nitrile GroupsAir-535-600-

Table 2: Differential Scanning Calorimetry (DSC) Data

Polymer TypeGlass Transition Temperature (Tg) (°C)
Tetraphenylsilane-containing Phthalonitrile290–325
Aromatic Poly(ether imide)s with Nitrile Groups224–279

Experimental Protocols

1. Thermogravimetric Analysis (TGA)

  • Objective: To determine the thermal stability, decomposition temperatures, and char yield of the polymer.

  • Instrumentation: A calibrated thermogravimetric analyzer.

  • Sample Preparation:

    • Ensure the sample is dry by placing it in a vacuum oven at a temperature below its Tg for several hours.

    • Weigh 5-10 mg of the polymer sample into a clean, tared TGA pan (platinum or ceramic is recommended for high temperatures).

  • Experimental Parameters:

    • Atmosphere: High-purity nitrogen or air, with a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 30°C.

      • Ramp from 30°C to 900°C at a heating rate of 10°C/min. A slower rate of 5°C/min can be used for better resolution of complex degradation steps.

    • Data Acquisition: Record the sample weight as a function of temperature.

  • Data Analysis:

    • Plot the percentage of initial weight versus temperature.

    • Determine the onset of decomposition, typically reported as Td5% (the temperature at which 5% weight loss occurs).

    • Calculate the derivative of the TGA curve to obtain the DTG curve. The peak of the DTG curve indicates the temperature of the maximum rate of decomposition.

    • The percentage of weight remaining at the end of the experiment (e.g., at 800°C or 900°C) is the char yield.

2. Differential Scanning Calorimetry (DSC)

  • Objective: To determine the glass transition temperature (Tg) and identify other thermal events like cross-linking (curing) or melting.

  • Instrumentation: A calibrated differential scanning calorimeter.

  • Sample Preparation:

    • Weigh 5-10 mg of the dry polymer sample into a clean, tared aluminum DSC pan.

    • Hermetically seal the pan to prevent the loss of any volatile components.

  • Experimental Parameters:

    • Atmosphere: High-purity nitrogen with a flow rate of 20-50 mL/min.

    • Temperature Program (Heat-Cool-Heat Cycle):

      • First Heat: Ramp from room temperature to a temperature above the expected Tg but below the decomposition temperature (as determined by TGA) at a heating rate of 10°C/min. This step erases the thermal history of the sample.

      • Cool: Cool the sample back to room temperature at a controlled rate (e.g., 10°C/min).

      • Second Heat: Ramp again at 10°C/min to the same upper temperature.

    • Data Acquisition: Record the heat flow to the sample relative to a reference pan as a function of temperature.

  • Data Analysis:

    • Analyze the thermogram from the second heating cycle.

    • The glass transition (Tg) is observed as a step-like change in the baseline.

    • Exothermic peaks may indicate curing or cross-linking reactions.

    • Endothermic peaks typically correspond to melting transitions in semi-crystalline polymers.

3. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

  • Objective: To identify the volatile products generated during the thermal decomposition of the polymer.

  • Instrumentation: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

  • Sample Preparation:

    • Place a small amount of the polymer sample (typically 0.1-1.0 mg) into a pyrolysis tube or cup.

  • Experimental Parameters:

    • Pyrolysis Temperature: Select a temperature that corresponds to a significant decomposition event observed in the TGA data (e.g., the DTG peak temperature). A typical range for these polymers is 500-700°C.

    • GC Column: A capillary column suitable for separating a wide range of organic compounds (e.g., a 5% phenyl-methylpolysiloxane column).

    • GC Temperature Program:

      • Initial temperature: e.g., 40°C, hold for 2-5 minutes.

      • Ramp: e.g., 10°C/min to 300°C, hold for 5-10 minutes.

    • MS Parameters:

      • Ionization mode: Electron Ionization (EI) at 70 eV.

      • Mass range: e.g., m/z 35-550.

  • Data Analysis:

    • The separated pyrolysis products are detected by the mass spectrometer.

    • Identify the individual compounds by comparing their mass spectra to a spectral library (e.g., NIST).

    • The identified products provide insights into the degradation mechanism of the polymer.

Visualizations

Thermal_Degradation_Pathway Polymer This compound-Based Polymer Stage1 Stage I: Initial Decomposition (e.g., 300-450°C) Polymer->Stage1 Heat Stage2 Stage II: Main Chain Scission (e.g., >450°C) Stage1->Stage2 Gases1 Evolved Gases: H₂O, CO₂, NH₃ (from end groups/additives) Stage1->Gases1 Stage3 Stage III: Carbonization (e.g., >600°C) Stage2->Stage3 Gases2 Evolved Gases: HCN, Aromatic Nitriles, Hydrocarbons (CH₄) Stage2->Gases2 Char N-doped Graphite-like Char Residue Stage3->Char Experimental_Workflow Sample Polymer Sample TGA TGA Analysis Sample->TGA DSC DSC Analysis Sample->DSC PyGCMS Py-GC-MS Analysis Sample->PyGCMS TGA_Results Thermal Stability (Td5%, Td10%) Char Yield TGA->TGA_Results DSC_Results Glass Transition (Tg) Curing Exotherms DSC->DSC_Results PyGCMS_Results Identification of Degradation Products PyGCMS->PyGCMS_Results TGA_Results->PyGCMS Select Pyrolysis Temp. Interpretation Mechanism Interpretation & Material Evaluation TGA_Results->Interpretation DSC_Results->Interpretation PyGCMS_Results->Interpretation

References

Preventing side reactions during the synthesis of Terephthalonitrile derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of terephthalonitrile derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in your synthetic workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the synthesis of this compound derivatives?

A1: The most prevalent side reactions include:

  • Hydrolysis of Nitrile Groups: The nitrile groups (-CN) are susceptible to hydrolysis, which can lead to the formation of amide or carboxylic acid impurities, particularly in the presence of water under acidic or basic conditions.[1]

  • Incomplete Functionalization: Reactions such as amination, nitration, or hydroxylation may not proceed to completion, resulting in a mixture of the starting material, partially substituted intermediates, and the desired product.[1]

  • Formation of Positional Isomers: When introducing substituents onto the benzene (B151609) ring, a mixture of isomers can be formed, which can be challenging to separate.

  • Oxidation of Sensitive Functional Groups: Functional groups like amines (-NH2) and hydroxyls (-OH) can be prone to oxidation, leading to colored impurities.[1]

  • Polymerization: Under certain conditions, especially with alkenyl this compound derivatives, polymerization can occur. The presence of metallic copper can help inhibit this side reaction.

Q2: How can I prevent the hydrolysis of nitrile groups during my reaction and workup?

A2: To minimize nitrile hydrolysis, consider the following:

  • Anhydrous Conditions: Use dry solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Controlled Workup: If an aqueous workup is necessary, perform it at low temperatures and for the shortest duration possible.

  • Non-Aqueous Workup: Whenever feasible, opt for non-aqueous workup procedures to avoid introducing water.

Q3: I am getting a mixture of isomers. How can I improve the selectivity of my reaction and purify the desired product?

A3: Improving selectivity and purifying isomers can be achieved by:

  • Reaction Condition Optimization: Carefully control the reaction temperature, catalyst, and solvent to favor the formation of the desired isomer.

  • Purification Techniques: A combination of purification methods is often necessary:

    • Recrystallization: This is often the first step to enrich the desired isomer.

    • Column Chromatography: Effective for separating isomers with different polarities.

    • High-Speed Counter-Current Chromatography (HSCCC): A powerful technique for separating closely related isomers.[2]

    • Derivative Formation: In some cases, isomers can be separated by converting them into derivatives (e.g., dihydrochlorides) that have different solubilities, followed by regeneration of the desired isomer.[3]

Q4: My reaction is not going to completion. What are some general troubleshooting steps?

A4: If your reaction is incomplete, you can try the following:

  • Increase Reactant Excess: Add a larger excess of the limiting reagent.[1]

  • Extend Reaction Time or Increase Temperature: Monitor the reaction progress by TLC or HPLC and adjust the time and temperature accordingly. Be cautious, as higher temperatures can also promote side reactions.[1]

  • Ensure Efficient Mixing: In heterogeneous reactions, vigorous stirring is crucial to ensure all reactants are in contact.[1]

  • Check Reagent Quality: Ensure that your starting materials and reagents are pure and have not degraded.

Troubleshooting Guides

Problem 1: Low Yield in the Synthesis of Amino-Substituted this compound Derivatives
Symptom Possible Cause Suggested Solution
Low product yield with significant starting material remaining. Incomplete amination of a di-halo precursor.1. Increase the molar excess of the aminating agent.[1]2. Extend the reaction time or increase the reaction temperature, while monitoring for side product formation.[1]3. Ensure efficient stirring, especially if the reaction mixture is heterogeneous.[1]
Presence of multiple spots on TLC, some more polar than the product. Hydrolysis of nitrile groups to amides or carboxylic acids.1. Use strictly anhydrous reaction conditions with dry solvents and an inert atmosphere.[1]2. If an aqueous workup is necessary, perform it at low temperatures and for a minimal amount of time.[1]3. Purify the crude product using column chromatography to separate the more polar impurities.[1]
Formation of a dark-colored reaction mixture and product. Oxidation of the amino group.1. Conduct the reaction under an inert atmosphere (nitrogen or argon).2. Purify the final product by recrystallization, potentially with the addition of a small amount of a reducing agent like sodium dithionite (B78146) if compatible with the solvent system.
Problem 2: Side Reactions in the Synthesis of Hydroxy-Substituted this compound Derivatives
Symptom Possible Cause Suggested Solution
Low yield and formation of byproducts. Incomplete hydroxylation or over-oxidation.1. Optimize the reaction conditions, including temperature, pressure, and catalyst-to-substrate ratio. For the synthesis of 2,5-dihydroxyterephthalic acid (a precursor), optimal conditions were found to be 175–200°C and a catalyst to substrate molar ratio of 1.5–2.5.[4]2. Use a suitable copper source and a coordinating ligand to facilitate the hydroxylation of dihaloterephthalic acid precursors.[5]
Product is difficult to purify. Presence of starting materials and byproducts.1. After the reaction, acidify the mixture to precipitate the crude product.[5]2. Wash the precipitate thoroughly with water to remove inorganic salts and water-soluble impurities.[5]3. Further purification can be achieved by recrystallization.

Experimental Protocols & Data

Synthesis of 2,5-Dihydroxyterephthalic Acid (Precursor for Hydroxy-Derivatives)

This protocol is adapted from the synthesis of 2,5-dihydroxyterephthalic acid from a 2,5-dihaloterephthalic acid precursor.[5]

Reaction Setup: A reaction vessel is charged with 2,5-dihaloterephthalic acid, a base (e.g., NaOH), water, a copper source (e.g., CuI), and a coordinating ligand. The mixture is heated under an inert atmosphere.

Procedure:

  • The 2,5-dihaloterephthalic acid is dissolved in an aqueous base to form the dibasic salt.

  • The copper source and ligand are added, and the mixture is heated to 80°C for approximately 26 hours.

  • After cooling, the reaction mixture is acidified with a strong acid (e.g., HCl) to precipitate the 2,5-dihydroxyterephthalic acid.

  • The precipitate is filtered, washed with water, and dried.

Parameter Condition Yield
Temperature80°C72%
Reaction Time26 hours72%

Visualizing Synthetic Pathways

To aid in understanding the reaction sequences, the following diagrams illustrate key transformations and potential side reactions.

experimental_workflow cluster_synthesis Synthesis of Amino-Terephthalonitrile Derivative Start Dihalo-Terephthalonitrile Amination Amination (e.g., NH3, amine) Start->Amination Product Amino-Terephthalonitrile Amination->Product Desired Path Side_Product_1 Incomplete Amination (Mono-amino product) Amination->Side_Product_1 Side Reaction Side_Product_2 Hydrolysis (Amide/Carboxylic Acid) Product->Side_Product_2 Workup Side Reaction logical_relationship cluster_troubleshooting Troubleshooting Low Yield Low_Yield Low Yield Observed Check_Completion Check Reaction Completion (TLC, HPLC) Low_Yield->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete Yes Complete Reaction Complete Check_Completion->Complete No Action_Incomplete Increase Time/Temp Increase Reagent Excess Incomplete->Action_Incomplete Action_Complete Investigate Workup/Purification Losses Complete->Action_Complete

References

Technical Support Center: Catalyst Deactivation in the Ammoxidation of p-Xylene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance for catalyst deactivation during the ammoxidation of p-xylene (B151628) to produce terephthalonitrile. The information is presented in a question-and-answer format to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common signs of catalyst deactivation in p-xylene ammoxidation?

A1: The primary indicators of catalyst deactivation include a noticeable decrease in p-xylene conversion over time, a drop in the selectivity towards the desired this compound product, and an increase in the formation of byproducts such as carbon oxides (CO, CO2) and p-tolunitrile.[1][2] You may also observe an increase in the reactor temperature required to maintain a certain conversion level.[3]

Q2: What are the main causes of deactivation for catalysts used in p-xylene ammoxidation?

A2: Catalyst deactivation in this process typically falls into three main categories:

  • Coking: The deposition of carbonaceous materials (coke) on the catalyst surface can block active sites and pores.[2] This is a common issue in reactions involving aromatic hydrocarbons at high temperatures.

  • Poisoning: Impurities in the feed stream can strongly adsorb to and deactivate catalytic sites. While specific poisons for p-xylene ammoxidation catalysts are not extensively documented in the provided results, general catalyst poisons include sulfur and heavy metals.

  • Thermal Degradation (Sintering): High reaction temperatures can lead to the loss of catalytic surface area due to the growth of catalyst crystals or the collapse of the support structure. This is a potential concern in ammoxidation, which is often carried out at elevated temperatures.

Q3: My catalyst is turning black. What does this indicate?

A3: A darkening of the catalyst bed, often to black or dark brown, is a strong indication of coke formation on the catalyst surface.[2] This carbon deposition can physically block the active sites and the catalyst pores, leading to a decline in activity and selectivity.

Q4: I'm observing a loss of the active components from my catalyst. Why is this happening?

A4: The loss of active components, such as vanadium, from the catalyst support can occur under reaction conditions.[2][3] This may be due to the formation of volatile species at high temperatures, leading to a gradual decrease in the concentration of active sites and, consequently, a decline in catalyst performance.[3]

Q5: Can water in the feed affect my vanadium-based catalyst?

A5: Yes, the presence of water vapor can impact the performance and stability of vanadium-based catalysts. Water can inhibit the catalytic activity, and while this effect can sometimes be reversible, it may also contribute to sintering of the catalyst surface, especially at high temperatures.[4]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Problem 1: Decreasing p-Xylene Conversion
Possible Cause Troubleshooting Steps
Coke Formation - Perform a Temperature-Programmed Oxidation (TPO) analysis to confirm and quantify the presence of coke. - If coking is confirmed, regenerate the catalyst through controlled oxidation to burn off the carbon deposits.[2] - Optimize reaction conditions to minimize coke formation, such as adjusting the hydrocarbon-to-ammonia and oxygen ratios.
Loss of Active Components - Characterize the spent catalyst using techniques like Inductively Coupled Plasma (ICP) or X-ray Photoelectron Spectroscopy (XPS) to determine the elemental composition and compare it to the fresh catalyst.[2] - If a significant loss of active metals is observed, this form of deactivation is often irreversible. Consider strategies to improve catalyst stability, such as using different support materials or promoters.
Thermal Sintering - Analyze the surface area and pore size distribution of the spent catalyst using BET analysis and compare it to the fresh catalyst. A significant decrease suggests sintering. - Operate the reactor at the lowest possible temperature that still achieves the desired conversion to minimize thermal stress on the catalyst.
Problem 2: Decreased Selectivity to this compound
Possible Cause Troubleshooting Steps
Changes to Active Sites due to Coking - Coke deposits can alter the nature of the active sites, favoring pathways to byproducts. Regenerate the catalyst to remove coke. - A change in the reaction network may be occurring. Analyze the product stream to identify which byproducts are increasing (e.g., p-tolunitrile, COx) to better understand the deactivation mechanism.
Over-oxidation - High temperatures or excessive oxygen concentrations can lead to the complete oxidation of p-xylene and the desired nitrile products to CO and CO2. - Carefully control the reaction temperature and the oxygen-to-p-xylene molar ratio.[1]

Data Presentation

Table 1: Illustrative Example of Catalyst Deactivation Over Time in p-Xylene Ammoxidation

Time on Stream (hours)p-Xylene Conversion (%)This compound Selectivity (%)p-Tolunitrile Selectivity (%)COx Selectivity (%)
1098.892.45.12.5
5095.289.17.83.1
10089.584.311.54.2
15082.178.616.25.2
20075.372.021.86.2

Note: This table is a representative example based on typical catalyst deactivation trends and data for fresh catalysts[5]; it is intended for illustrative purposes.

Experimental Protocols

Protocol 1: Catalyst Activity Testing in a Fixed-Bed Reactor

This protocol describes a standard procedure for evaluating the performance of a catalyst for the ammoxidation of p-xylene.

1. Reactor Setup:

  • A fixed-bed quartz reactor (e.g., 30 mm inner diameter) is used.[5]

  • The catalyst is placed in the reactor, supported by inert packing material (e.g., quartz wool) at the bottom.[6]

  • The upper section of the reactor is filled with inert packing to serve as a preheating zone.[6]

  • The reactor is placed in a furnace with temperature control.

  • Mass flow controllers are used to meter the reactant gases (ammonia, air/oxygen, and a carrier gas like nitrogen).

  • A syringe pump is used to introduce liquid p-xylene, which is vaporized in the preheating zone.

  • The reactor outlet is connected to a series of condensers or cold traps to collect the products.

2. Reaction Procedure:

  • Load a known amount of catalyst into the reactor.

  • Heat the reactor to the desired reaction temperature (e.g., 380-450 °C) under a flow of inert gas.[1][5]

  • Once the temperature is stable, introduce the reactant gases at the desired molar ratios (e.g., ammonia:p-xylene of ~3:1 or less, oxygen:p-xylene of ~3:1 or less).[1]

  • Start the p-xylene feed at a specific weight hourly space velocity (WHSV).

  • Collect the product stream at regular intervals.

3. Product Analysis and Performance Calculation:

  • Analyze the liquid products using gas chromatography (GC) or high-performance liquid chromatography (HPLC) to quantify p-xylene, this compound, p-tolunitrile, and other organic byproducts.

  • Analyze the gaseous effluent for CO and CO2 using a gas analyzer.

  • Calculate the p-xylene conversion, product selectivity, and yield using standard formulas.

Protocol 2: Temperature-Programmed Oxidation (TPO) of Coked Catalysts

TPO is used to characterize the amount and nature of carbon deposits on a deactivated catalyst.

1. Instrumentation:

  • A catalyst characterization system equipped with a microreactor, a furnace with a programmable temperature controller, a mass flow controller, and a detector (e.g., a thermal conductivity detector (TCD) or a mass spectrometer) is required.

2. Sample Preparation:

  • A known weight of the spent catalyst is loaded into the microreactor.

3. TPO Procedure:

  • Pre-treat the sample by heating it in an inert gas flow (e.g., helium or argon) to a specific temperature (e.g., 150 °C) to remove any adsorbed water and volatile compounds.

  • Cool the sample to near room temperature.

  • Switch the gas flow to a dilute oxygen mixture (e.g., 5% O2 in He) at a constant flow rate.

  • Program the furnace to ramp the temperature at a linear rate (e.g., 10 °C/min) to a final temperature (e.g., 800 °C).[7]

  • Continuously monitor the concentration of CO and CO2 in the effluent gas using the detector.

4. Data Analysis:

  • The resulting plot of CO and CO2 concentration versus temperature is the TPO profile.

  • The area under the peaks is proportional to the amount of carbon burned off the catalyst. By calibrating the detector with known amounts of CO and CO2, the total amount of coke can be quantified. The temperature at which the peaks appear can provide information about the nature and reactivity of the coke deposits.[7]

Visualizations

G cluster_0 Troubleshooting Workflow start Observe Decreased Performance check_conversion Is p-xylene conversion decreasing? start->check_conversion check_selectivity Is selectivity to This compound decreasing? check_conversion->check_selectivity No coking Suspect Coking check_conversion->coking Yes poisoning Suspect Poisoning check_selectivity->poisoning No, but byproducts are changing sintering Suspect Thermal Degradation/Sintering check_selectivity->sintering Yes tpo_analysis Perform TPO Analysis coking->tpo_analysis elemental_analysis Perform Elemental Analysis (ICP, XPS) poisoning->elemental_analysis surface_analysis Perform Surface Area Analysis (BET) sintering->surface_analysis regenerate Regenerate Catalyst (Calcination) tpo_analysis->regenerate optimize Optimize Reaction Conditions elemental_analysis->optimize surface_analysis->optimize regenerate->optimize

Caption: Troubleshooting workflow for catalyst deactivation.

G cluster_1 Catalyst Deactivation Pathways and Effects Deactivation Deactivation Mechanisms Coking Coking (Carbon Deposition) Deactivation->Coking Sintering Sintering (Thermal Degradation) Deactivation->Sintering Poisoning Poisoning (Impurity Adsorption) Deactivation->Poisoning BlockedSites BlockedSites Coking->BlockedSites Blocks Active Sites & Pores SurfaceLoss SurfaceLoss Sintering->SurfaceLoss Loss of Surface Area InactiveSites InactiveSites Poisoning->InactiveSites Renders Active Sites Inactive DecreasedActivity Decreased Activity (Lower Conversion) BlockedSites->DecreasedActivity DecreasedSelectivity Decreased Selectivity (More Byproducts) BlockedSites->DecreasedSelectivity SurfaceLoss->DecreasedActivity InactiveSites->DecreasedActivity

Caption: Catalyst deactivation pathways and their effects.

References

Improving the solubility of Terephthalonitrile for reaction processes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing challenges related to the solubility of Terephthalonitrile in reaction processes.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in many common solvents? A1: this compound has a highly crystalline structure and strong intermolecular forces. Its symmetrical structure allows for efficient packing into a stable crystal lattice, which requires significant energy to overcome for dissolution. It is characterized by low solubility in water and many common organic solvents, particularly at lower temperatures.[1][2][3]

Q2: What are the most effective solvents for dissolving this compound? A2: this compound is generally soluble in polar aprotic organic solvents.[1] The most commonly cited effective solvents are Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and acetone (B3395972).[1][4] The choice of solvent is critical for optimizing its use in chemical processes.[1]

Q3: How does temperature affect the solubility of this compound? A3: The solubility of this compound typically increases with a rise in temperature.[1] For many processes, heating the solvent is a necessary step to achieve complete dissolution.[3] For separations or recrystallizations, it is often desirable to carry out the procedure at elevated temperatures, for instance between 40°C and 120°C, due to the very low solubility of the nitrile in most solvents at lower temperatures.[3]

Q4: What is the solubility of this compound in water? A4: this compound has very low solubility in water.[5][6] One source quantifies this as 0.08 g/L at 23°C.[2] This makes it unsuitable for most aqueous-based applications without modification or specialized techniques.[1]

Q5: Are there other general techniques to improve the solubility of poorly soluble organic compounds? A5: Yes, several general strategies can be employed to enhance the solubility of poorly soluble compounds, which may be applicable to this compound derivatives or related process challenges. These include the use of co-solvents, particle size reduction (micronization) to increase surface area, and chemical modification of the molecule to introduce more soluble functional groups.[7][8][9]

Troubleshooting Guide for this compound Solubility

Problem: this compound fails to dissolve in the chosen solvent at room temperature.

  • Initial Action: Begin by heating the solvent while stirring the mixture. The solubility of this compound generally increases with temperature.[1]

  • Secondary Action: If heating is insufficient or not viable for your reaction conditions, switch to a more suitable solvent. Polar aprotic solvents like DMSO, DMF, or acetone are recommended.[1] Refer to the solubility data table below.

  • Alternative Strategy: Consider using a co-solvent system. This involves adding a second, miscible solvent to the primary solvent to alter its polarity and improve the dissolution of the solute.[9]

Problem: A reaction is proceeding slowly or not at all, with solid this compound still visible.

  • Initial Action: Increase the reaction temperature. Higher temperatures will not only increase the solubility of the starting material but also typically increase the reaction rate. Using high-boiling point solvents like DMSO or DMF can facilitate reactions at elevated temperatures.

  • Secondary Action: Ensure vigorous and efficient stirring. Proper agitation is crucial to maximize the interaction between the dissolved solute and other reagents, especially when the starting material has limited solubility.

  • Alternative Strategy: If applicable to your synthesis, investigate phase-transfer catalysis. This technique can be useful for reactions involving poorly soluble solids by facilitating the transport of reactants across different phases.[10]

Problem: The desired product or starting material precipitates from the solution during the reaction.

  • Initial Action: Maintain the reaction mixture at an elevated temperature. If the solubility of a component is highly temperature-dependent, a drop in temperature can cause it to crash out of the solution.

  • Secondary Action: Re-evaluate your solvent choice. The ideal solvent should be able to dissolve all reactants, intermediates, and the final product at the reaction temperature to ensure a homogeneous reaction environment.

  • Alternative Strategy: If precipitation is unavoidable and detrimental to the reaction, you may need to increase the total solvent volume to keep all components in the solution phase.

Data Presentation

Table 1: Solubility Characteristics of this compound in Various Solvents

SolventFormulaTypeSolubility Profile for this compoundReference
WaterH₂OPolar ProticVery low solubility (0.08 g/L at 23°C). Insoluble for most practical purposes.[2][5][6]
Dimethyl Sulfoxide (DMSO)C₂H₆OSPolar AproticGenerally soluble.[1]
N,N-Dimethylformamide (DMF)C₃H₇NOPolar AproticGenerally soluble.[1]
AcetoneC₃H₆OPolar AproticSoluble.[1][4]
XyleneC₈H₁₀Nonpolar AromaticMentioned as a solvent for separating isomers, implying differential and likely limited solubility that is temperature-dependent.[3]
MethanolCH₃OHPolar ProticUsed for separating isomers, suggesting it is not a high-solubility solvent.[3]
EthanolC₂H₅OHPolar ProticUsed for separating isomers, indicating limited solubility.[3]
Acetic Acid (Glacial)C₂H₄O₂Polar ProticMentioned for recrystallization, often in aqueous solution, indicating temperature-dependent solubility.[3]

Experimental Protocols

Protocol 1: General Method for Dissolving this compound

  • Preparation: Place the required mass of this compound into a dry reaction vessel equipped with a magnetic stir bar and a condenser.

  • Solvent Addition: Add the selected solvent (e.g., DMF or DMSO) to the vessel. Start with a concentration that is known or expected to be soluble at an elevated temperature.

  • Heating and Stirring: Begin stirring the mixture. Gently heat the vessel using an appropriate heating mantle or oil bath.

  • Monitoring: Increase the temperature incrementally while observing the mixture. Continue heating and stirring until all the solid has dissolved. For many processes, temperatures between 40°C and 120°C may be required.[3]

  • Execution of Reaction: Once a clear solution is obtained, allow the temperature to equilibrate to the desired reaction temperature before adding other reagents.

Protocol 2: Screening for an Optimal Reaction Solvent

  • Preparation: Dispense a small, equal amount (e.g., 10 mg) of this compound into several separate, small test tubes or vials.

  • Solvent Selection: Choose a range of candidate solvents to test. Include recommended solvents like DMSO and DMF, as well as others relevant to your intended reaction chemistry.

  • Room Temperature Test: Add a fixed volume (e.g., 1 mL) of each solvent to its respective vial. Stir or agitate the mixtures at room temperature for a set period (e.g., 30 minutes). Record which solvents, if any, dissolve the compound.

  • Elevated Temperature Test: For the solvents that did not dissolve the compound at room temperature, gently heat the vials in a controlled manner (e.g., in a heated block or water bath) to a target temperature suitable for your potential reaction (e.g., 80°C).

  • Observation and Selection: Observe and record the temperature at which the this compound fully dissolves in each solvent. The solvent that dissolves the compound completely at the lowest temperature, and is compatible with your reaction conditions, is likely the most suitable choice.

Visualization

G start Start: Improving TPN Solubility problem Problem: This compound (TPN) is not dissolving. start->problem step1 Action: Increase temperature and ensure vigorous stirring. problem->step1 q1 Did it dissolve? step1->q1 step2 Action: Change to a recommended polar aprotic solvent (e.g., DMSO, DMF). q1->step2 No success Success: Proceed with reaction. q1->success Yes q2 Is solubility now adequate? step2->q2 step3 Consider Advanced Options: 1. Use a co-solvent system. 2. Increase solvent volume. 3. Evaluate reaction at higher temp. q2->step3 No q2->success Yes step3->success fail Issue Persists: Re-evaluate reaction conditions or synthetic route. step3->fail

Caption: Troubleshooting workflow for this compound solubility issues.

References

Technical Support Center: Separation of Terephthalonitrile from its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in the successful separation of terephthalonitrile from its isomers, primarily isophthalonitrile and phthalonitrile (B49051).

Frequently Asked Questions (FAQs)

Q1: What are the key physical property differences between this compound and its isomers that can be exploited for separation?

A1: The primary differences that form the basis for separation are their melting points and differential solubility in various organic solvents. This compound, due to its highly symmetrical para-structure, has a significantly higher melting point and often lower solubility compared to the meta (isophthalonitrile) and ortho (phthalonitrile) isomers.[1] This allows for effective separation by fractional crystallization.

Q2: Which separation techniques are most commonly used for this purpose?

A2: The most prevalent and effective methods for separating this compound from its isomers include:

  • Fractional Crystallization: This is a widely used technique that leverages the differences in melting points and solubilities of the isomers.[2][3][4][5]

  • Solvent Extraction: By selecting a solvent in which one isomer is more soluble than the others, a separation can be achieved.[6]

  • Chromatography (HPLC and GC): These analytical and preparative techniques can provide high-purity separations based on the differential partitioning of the isomers between a stationary and a mobile phase.[7][8][9]

  • Sublimation: This method is suitable for purifying this compound, taking advantage of its ability to transition directly from a solid to a gas, leaving non-volatile impurities behind.[3][10][11][12]

Q3: What are the common impurities found in crude this compound?

A3: Crude this compound produced from the ammoxidation of p-xylene (B151628) can contain several impurities, including unreacted p-xylene, partially oxidized intermediates like p-tolunitrile (B1678323) (mononitrile), and the isomers isophthalonitrile and phthalonitrile if the xylene feedstock was not pure.[13][14] The presence of these impurities can affect the efficiency of the separation process.

Troubleshooting Guides

This section provides solutions to common problems encountered during the separation of this compound.

Fractional Crystallization

Problem: Low yield of pure this compound crystals.

  • Possible Cause 1: Inappropriate solvent or solvent volume.

    • Solution: Ensure you are using a solvent where this compound has low solubility at cooler temperatures, while the isomers are more soluble. Refer to the solubility data table below. Using an excessive volume of solvent will lead to a significant loss of the product in the mother liquor.[15]

  • Possible Cause 2: Cooling the solution too quickly.

    • Solution: Rapid cooling can lead to the co-precipitation of impurities and smaller, less pure crystals.[15] Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize the recovery of pure crystals.

  • Possible Cause 3: Inefficient filtration.

    • Solution: Ensure a rapid and efficient filtration process to separate the crystals from the mother liquor. Incomplete removal of the mother liquor will result in impure crystals and a lower apparent yield of the pure compound.

Problem: Crystals are "oiling out" instead of forming.

  • Possible Cause: The solute's solubility limit is exceeded at a temperature above its melting point in the chosen solvent system. This can also be caused by a very high level of supersaturation.

    • Solution: To address this, you can try a few approaches. First, you can add more of the "soluble solvent" to the hot solution to ensure that the saturation point is only reached at a lower temperature. Alternatively, you can reduce the rate of supersaturation by slowing down the cooling process or the addition of an anti-solvent. This gives the molecules adequate time to arrange themselves into a crystal lattice rather than separating as a liquid phase.[16]

Problem: The purity of the obtained this compound is not satisfactory.

  • Possible Cause 1: Co-crystallization of isomers.

    • Solution: This can occur if the solubility difference between the isomers in the chosen solvent is not significant enough. Consider using a different solvent or a mixed solvent system to enhance the selectivity. Multi-stage crystallization may be necessary to achieve the desired purity.[2]

  • Possible Cause 2: Inadequate washing of the crystals.

    • Solution: The crystal cake should be washed with a small amount of cold, fresh solvent to remove any adhering mother liquor which contains a higher concentration of the isomeric impurities.

Chromatography (HPLC & GC)

Problem: Poor separation of isomer peaks.

  • Possible Cause 1: Incorrect stationary phase.

    • Solution: The choice of the stationary phase is critical for isomer separation. For HPLC, C18 and phenyl-based columns are often good starting points. For GC, capillary columns with polar stationary phases can provide good selectivity for these aromatic isomers.[7][17]

  • Possible Cause 2: Unoptimized mobile phase (for HPLC) or temperature program (for GC).

    • Solution: For HPLC, systematically vary the mobile phase composition (e.g., the ratio of organic solvent to water/buffer) and the pH to improve resolution.[18] For GC, optimizing the temperature ramp rate can significantly enhance the separation of closely eluting isomers.[8]

Problem: Peak tailing.

  • Possible Cause: This can be due to interactions between the analytes and active sites on the stationary phase, or issues with the mobile phase composition.

    • Solution: For HPLC, adding a small amount of an acid (like formic acid) or a base to the mobile phase can help to reduce tailing for acidic or basic compounds, respectively.[18] For GC, ensuring the column is properly deactivated is crucial.

Data Presentation

Table 1: Physical Properties of Dicyanobenzene Isomers

PropertyThis compound (para)Isophthalonitrile (meta)Phthalonitrile (ortho)
Molecular Formula C₈H₄N₂C₈H₄N₂C₈H₄N₂
Molar Mass ( g/mol ) 128.13128.13128.13
Melting Point (°C) 221-225[13]162-163[19]139-141[20]
Boiling Point (°C) 289.6[13]288[19]sublimes[20]
Water Solubility (g/L at 23-25°C) 0.08[13]Low[19]0.56[21]

Table 2: Solubility of Dicyanobenzene Isomers in Common Organic Solvents

SolventThis compoundIsophthalonitrilePhthalonitrile
Methanol SolubleSolubleSoluble
Ethanol SolubleSolubleSoluble[22]
Acetone Soluble[22]Soluble[18]Soluble
Xylene Less SolubleMore Soluble[6]Soluble
Toluene Sparingly SolubleSolubleSoluble
Glacial Acetic Acid Soluble (hot)[6]SolubleSoluble
Dimethylformamide (DMF) Soluble[22]SolubleSoluble[22]

Experimental Protocols

Fractional Crystallization using a Mixed Solvent System

This protocol is a general guideline and may require optimization based on the specific composition of your isomer mixture.

  • Dissolution: In a suitable flask, dissolve the crude mixture of dicyanobenzene isomers in a minimum amount of a hot "soluble solvent" in which all isomers are readily soluble (e.g., hot glacial acetic acid or DMF).

  • Induce Crystallization: While the solution is still hot, slowly add a "less soluble solvent" (an anti-solvent) in which this compound has poor solubility (e.g., water) dropwise until the solution becomes slightly turbid.

  • Clarification: Add a few drops of the hot "soluble solvent" back into the solution until the turbidity just disappears. This ensures the solution is saturated.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the precipitated crystals of this compound by vacuum filtration.

  • Washing: Wash the crystals with a small amount of a cold 50:50 mixture of the "soluble" and "less soluble" solvents, followed by a wash with the cold "less soluble" solvent.

  • Drying: Dry the purified this compound crystals in a vacuum oven at an appropriate temperature.

Sublimation for Final Purification

Sublimation can be used to obtain very high purity this compound from a solid that is already substantially enriched.

  • Apparatus Setup: Place the crude this compound in a sublimation apparatus. This typically consists of a vessel to hold the solid and a cold finger (a cooled surface).

  • Vacuum Application: Connect the apparatus to a vacuum pump to reduce the pressure. This lowers the sublimation temperature, which is beneficial for thermally sensitive compounds.

  • Heating: Gently heat the bottom of the apparatus containing the crude solid.

  • Sublimation and Deposition: The this compound will sublime (turn directly into a gas) and then deposit as pure crystals on the cold finger.

  • Collection: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature before venting the vacuum. Carefully scrape the purified this compound crystals from the cold finger.

Visualizations

Separation_Workflow Crude Crude this compound (with Isomers & Impurities) Crystallization Fractional Crystallization Crude->Crystallization Filtration Filtration Crystallization->Filtration MotherLiquor Mother Liquor (Enriched in Isomers) Filtration->MotherLiquor Contains soluble isomers Washing Crystal Washing Filtration->Washing Solid Cake Drying Drying Washing->Drying Pure_TPN Purified this compound Drying->Pure_TPN Sublimation Sublimation (Optional) Pure_TPN->Sublimation HighPurity_TPN High-Purity This compound Sublimation->HighPurity_TPN

Caption: General workflow for the purification of this compound.

Troubleshooting_Crystallization Start Start Crystallization Problem Problem Encountered? Start->Problem LowYield Low Yield Problem->LowYield Yes OilingOut Oiling Out Problem->OilingOut Yes LowPurity Low Purity Problem->LowPurity Yes Success Successful Separation Problem->Success No Solvent Check Solvent Choice & Volume LowYield->Solvent Cooling Slow Down Cooling Rate LowYield->Cooling OilingOut->Cooling SolventRatio Adjust Solvent Ratio OilingOut->SolventRatio Washing Improve Crystal Washing LowPurity->Washing MultiStage Consider Multi-Stage Crystallization LowPurity->MultiStage

Caption: Troubleshooting logic for fractional crystallization issues.

References

Reducing reaction time in the synthesis of Terephthalonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Terephthalonitrile

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of this compound, with a focus on reducing reaction time and improving efficiency.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The most common industrial method is the vapor-phase ammoxidation of p-xylene (B151628).[1][2][3] Another promising method, particularly from a chemical recycling perspective, is the catalytic fast pyrolysis of polyethylene (B3416737) terephthalate (B1205515) (PET) in the presence of ammonia (B1221849).[4][5][6]

Q2: My this compound synthesis via p-xylene ammoxidation is slow. What are the key parameters to investigate?

A2: To reduce reaction time and improve yield, you should investigate the following parameters:

  • Reaction Temperature: Temperature significantly impacts reaction rate and selectivity.[2]

  • Catalyst: The choice and condition of the catalyst are crucial. Vanadium oxide-based catalysts are commonly used.[1][7]

  • Reactant Ratios: The molar ratios of ammonia and air (oxygen) to p-xylene must be optimized.[2]

  • Space Velocity: The rate at which the reactant gases pass over the catalyst (gas hourly space velocity) affects contact time and conversion.[2]

Q3: I am observing low selectivity for this compound with significant byproduct formation. What could be the cause?

A3: Low selectivity is often due to suboptimal reaction conditions. For instance, in the catalytic pyrolysis of PET, higher temperatures can favor the formation of benzonitrile (B105546) over this compound.[4] In p-xylene ammoxidation, incorrect reactant ratios or temperature can lead to the formation of intermediates like p-tolunitrile (B1678323) or oxidation to carbon oxides.

Q4: Can residence time be too long in the synthesis process?

A4: Yes. In the catalytic fast pyrolysis of PET, extending the residence time beyond the optimum can lead to a decrease in the yield of both total nitriles and this compound. This is because longer contact times can promote secondary reactions like decarboxylation and alkylation, leading to different products.[6]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Slow Reaction Rate 1. Low Reaction Temperature: The reaction may lack sufficient energy to proceed at an optimal rate.1. Gradually increase the reaction temperature. For p-xylene ammoxidation, temperatures around 380°C have been shown to be effective.[2] For PET pyrolysis, 500°C is an optimal temperature for this compound production.[4]
2. Catalyst Deactivation or Inefficiency: The catalyst may be poisoned, coked, or not suitable for the reaction.2. Ensure the catalyst is properly prepared and activated. Consider regenerating the catalyst if it has been used for multiple cycles. For p-xylene ammoxidation, vanadium oxide or molybdenum oxide catalysts are preferred.[1] For PET pyrolysis, a Ca(OH)₂/γ-Al₂O₃ catalyst has shown good performance.[4][6]
3. Suboptimal Reactant Concentrations: Incorrect ratios of ammonia or oxygen can limit the reaction rate.3. Optimize the molar ratios of ammonia and air to p-xylene. For example, an ammonia to p-xylene ratio of 10 and an air to p-xylene ratio of 30 have been used successfully.[2]
Low Yield of this compound 1. Incorrect Residence/Contact Time: The reactants may not have sufficient time to react, or too much time may lead to side reactions.1. Adjust the gas hourly space velocity (for ammoxidation) or the catalyst dosage/gas flow rate (for pyrolysis) to optimize the residence time. A residence time of 1.25 seconds was found to be optimal in one PET pyrolysis study.[6]
2. Poor Selectivity: Reaction conditions may favor the formation of byproducts.2. Fine-tune the reaction temperature. For instance, in PET pyrolysis, increasing the temperature from 500°C to 700°C significantly decreases this compound selectivity while increasing benzonitrile selectivity.[4]
3. Impure Reactants: Impurities in p-xylene, ammonia, or air can interfere with the reaction.3. Ensure high purity of all reactants.
High Levels of Benzonitrile byproduct 1. Excessively High Reaction Temperature: Higher temperatures can promote cracking and decarboxylation reactions.1. Lower the reaction temperature. In the pyrolysis of PET, 500°C favors this compound, while 650°C is more suitable for benzonitrile production.[4][6]
2. Longer Residence Time: Extended contact with the catalyst can lead to the breakdown of this compound.2. Reduce the residence time by increasing the gas flow rate or reducing the amount of catalyst.[6]

Quantitative Data on Reaction Parameters

Table 1: P-xylene Ammoxidation Conditions and Yield

ParameterValueMolar Yield of this compound (%)Selectivity (%)p-Xylene Conversion (%)Reference
Catalyst No. P-8791.392.498.8[2]
Temperature (°C) 380
Ammonia Ratio 10
Air Ratio 30
Space Velocity (h⁻¹) 1190

Table 2: Catalytic Fast Pyrolysis of PET for this compound Production

ParameterValueCarbon Yield of this compound (%)Selectivity in Nitriles (%)Reference
Catalyst 2% Ca(OH)₂/γ-Al₂O₃ (0.8 g)58.392.3[4][6]
Temperature (°C) 500
Atmosphere Pure Ammonia
Residence Time (s) 1.2554.42>90[6]

Experimental Protocols

1. Synthesis of this compound via Ammoxidation of p-Xylene

This protocol is a generalized procedure based on common practices in the literature.[2]

  • Catalyst Preparation: A vanadium oxide-based catalyst (e.g., V₂O₅ supported on a carrier like alumina) is prepared and activated according to standard procedures.

  • Reaction Setup: A fixed-bed reactor is loaded with the catalyst. The reactor is heated to the desired temperature (e.g., 380°C).

  • Reactant Feed: A gaseous mixture of p-xylene, ammonia, and air is fed into the reactor at a controlled flow rate to achieve the desired space velocity (e.g., 1190 h⁻¹). The molar ratios of the reactants should be carefully controlled (e.g., ammonia:p-xylene of 10, air:p-xylene of 30).

  • Product Collection: The reaction products are cooled and collected. This compound, being a solid at room temperature, will crystallize out.

  • Analysis: The product mixture is analyzed using techniques like Gas Chromatography (GC) to determine the conversion of p-xylene and the yield and selectivity of this compound.

2. Synthesis of this compound from PET via Catalytic Fast Pyrolysis

This protocol is based on the methodology described by Lujiang et al.[4][6]

  • Catalyst Preparation: A 2% Ca(OH)₂/γ-Al₂O₃ catalyst is synthesized.

  • Reaction Setup: A fixed-bed reactor is loaded with the catalyst (e.g., 0.8 g). The reactor is heated to 500°C under a flow of pure ammonia.

  • Reactant Feed: A sample of PET (e.g., 0.5 g) is introduced into the pyrolysis zone of the reactor. The flow rate of ammonia is maintained to control the residence time of the pyrolysis vapors over the catalyst.

  • Product Collection: The volatile products are passed through a cold trap to collect the condensable liquids and solids, including this compound.

  • Analysis: The collected products are dissolved in a suitable solvent (e.g., hot methanol) and analyzed by Gas Chromatography (GC) to quantify the yield of this compound and other products.

Visualizations

Troubleshooting_Workflow start Slow Reaction or Low Yield check_temp Check Reaction Temperature start->check_temp temp_ok Is Temperature Optimal? check_temp->temp_ok adjust_temp Adjust Temperature temp_ok->adjust_temp No check_catalyst Evaluate Catalyst temp_ok->check_catalyst Yes adjust_temp->check_temp catalyst_ok Is Catalyst Active? check_catalyst->catalyst_ok replace_catalyst Regenerate/Replace Catalyst catalyst_ok->replace_catalyst No check_ratios Verify Reactant Ratios catalyst_ok->check_ratios Yes replace_catalyst->check_catalyst ratios_ok Are Ratios Correct? check_ratios->ratios_ok adjust_ratios Adjust Reactant Flow Rates ratios_ok->adjust_ratios No check_res_time Analyze Residence Time ratios_ok->check_res_time Yes adjust_ratios->check_ratios res_time_ok Is Residence Time Optimal? check_res_time->res_time_ok adjust_res_time Adjust Flow/Catalyst Amount res_time_ok->adjust_res_time No end_node Reaction Optimized res_time_ok->end_node Yes adjust_res_time->check_res_time

Caption: Troubleshooting workflow for optimizing this compound synthesis.

Ammoxidation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_separation Product Recovery p_xylene p-Xylene Vaporizer mixer Gas Mixer p_xylene->mixer nh3 Ammonia Source nh3->mixer air Air Supply air->mixer reactor Fixed-Bed Reactor (Catalyst, ~380°C) mixer->reactor cooler Cooling & Condensation reactor->cooler product This compound (Solid) cooler->product offgas Off-Gas Treatment cooler->offgas

Caption: Experimental workflow for p-xylene ammoxidation.

References

Validation & Comparative

A Comparative Analysis of Dicyanobenzene Isomers: Terephthalonitrile, Isophthalonitrile, and Phthalonitrile

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the distinct properties and applications of the three isomers of dicyanobenzene: terephthalonitrile (1,4-dicyanobenzene), isophthalonitrile (1,3-dicyanobenzene), and phthalonitrile (B49051) (1,2-dicyanobenzene).

The positional isomerism of the nitrile groups on the benzene (B151609) ring imparts unique physical, chemical, and toxicological characteristics to each of these compounds, influencing their suitability for various applications in polymer science, medicinal chemistry, and materials science. This guide provides a detailed comparison of their properties, supported by experimental data, to aid in the selection of the appropriate isomer for specific research and development needs.

Physicochemical Properties

The arrangement of the two cyano groups on the benzene ring significantly affects the intermolecular forces and crystal packing, leading to distinct differences in the physical properties of the three isomers. This compound, with its highly symmetrical para-substitution, exhibits the highest melting point, while the ortho-substituted phthalonitrile has the lowest.

PropertyThis compound (p-isomer)Isophthalonitrile (m-isomer)Phthalonitrile (o-isomer)
CAS Number 623-26-7[1][2]626-17-5[3]91-15-6[4]
Molecular Formula C₈H₄N₂[1][2]C₈H₄N₂[5]C₈H₄N₂[4]
Molecular Weight 128.13 g/mol [1][2]128.134 g/mol [6]128.13 g/mol [4]
Appearance White to light yellow powder or white needle-like crystals[1][2]White to off-white crystalline solid[3][5][7]Off-white crystalline solid[4]
Melting Point 221-225 °C[1][2]160-163 °C[5][8]139-141 °C[4]
Boiling Point 289.6 °C at 760 mmHg[2]288 °C[6]Sublimes[4]
Density ~1.3 g/cm³ at 25 °C[1][2]1.28 g/cm³ at 25 °C[7][8]1.238 g/cm³[4]
Water Solubility 0.08 g/L at 23 °C[1][2]Insoluble[7][8][9]Low solubility[4]
Solubility in Organic Solvents Slightly soluble in chloroform (B151607) and DMSO[1]Soluble in benzene and acetone[7][8][9]Soluble in common organic solvents like acetone (B3395972) and benzene[4][10]

Synthesis and Reactivity

The industrial production of all three dicyanobenzene isomers is primarily achieved through the ammoxidation of the corresponding xylene isomers (p-xylene, m-xylene, and o-xylene).[1][4][6][8] This gas-phase reaction involves the catalytic oxidation of the xylene in the presence of ammonia.

Experimental Protocol: Ammoxidation of Xylenes

A typical industrial process for the synthesis of dicyanobenzenes involves the following steps:

  • Reactant Preparation: A gaseous mixture of the respective xylene isomer, ammonia, and air (as the source of oxygen) is prepared.

  • Catalytic Reaction: The mixture is passed through a fluidized bed reactor containing a catalyst, typically a mixture of metal oxides such as vanadium and antimony oxides on a support like alumina (B75360) or silica.[4][11] The reaction is carried out at elevated temperatures, generally between 300 and 500 °C.[11]

  • Product Separation and Purification: The reaction products are cooled, and the solid dicyanobenzene is separated from the gas stream. Further purification can be achieved through methods like vacuum distillation or recrystallization.[8]

The reactivity of the nitrile groups allows these compounds to serve as versatile building blocks in organic synthesis. The electron-withdrawing nature of the cyano groups influences the reactivity of the aromatic ring.[12]

Synthesis_Pathway Xylene Xylene Isomer (ortho, meta, or para) Reactants + NH₃ + O₂ Xylene->Reactants Catalyst Catalyst (e.g., V₂O₅/Sb₂O₃) 300-500 °C Reactants->Catalyst Ammoxidation Dicyanobenzene Dicyanobenzene Isomer (Phthalonitrile, Isophthalonitrile, or this compound) Catalyst->Dicyanobenzene

General synthesis pathway for dicyanobenzene isomers.

Applications

The distinct structural arrangements of the nitrile groups lead to different applications for each isomer.

This compound (p-isomer):

  • Polymer Production: It is a precursor for high-performance polymers.[1] For instance, its hydrolysis yields terephthalic acid, a key monomer for polyesters like polyethylene (B3416737) terephthalate (B1205515) (PET).[2] Hydrogenation produces p-phenylenediamine, used in polyamide manufacturing.[2]

  • Pharmaceutical and Agrochemical Synthesis: It serves as a building block for various organic compounds in the pharmaceutical and agrochemical industries.[1][2]

  • Other Applications: It is used as a photosensitizer in [2+2] cycloadditions and as an internal standard in solid-state infrared intensity methods.[1] It also has applications as a precursor for OLED materials.[12]

Isophthalonitrile (m-isomer):

  • High-Performance Materials: It is a precursor for high-performance polymers and resins with enhanced heat and chemical resistance.[3]

  • Agrochemicals: It acts as a building block in the synthesis of certain herbicides and fungicides, such as chlorothalonil.[3][8]

  • Pharmaceuticals and Dyes: It serves as an intermediate in the production of specialized pharmaceutical compounds and high-stability dyes and pigments.[3]

  • Curing Agent: It is used as a curing agent for polyurethane and epoxy resins.[8]

Phthalonitrile (o-isomer):

  • Pigments and Dyes: It is a primary precursor to phthalocyanine (B1677752) pigments, which are widely used organic colorants.[4]

  • High-Temperature Polymers: Phthalonitrile-based resins are known for their exceptional thermal stability and are used in high-performance composites for aerospace and electronic applications.[13][14][15]

  • Organic Synthesis: It is a versatile intermediate for synthesizing various compounds, including fluorescent brighteners and photographic sensitizers.[4]

Application_Comparison cluster_tere This compound cluster_iso Isophthalonitrile cluster_phthalo Phthalonitrile T_Polymers High-Performance Polymers (PET, Polyamides) T_Pharma Pharmaceuticals & Agrochemicals T_OLED OLED Materials I_Polymers Heat-Resistant Polymers & Resins I_Agro Herbicides & Fungicides I_Curing Curing Agent P_Pigments Phthalocyanine Pigments P_Polymers High-Temperature Composites P_Sensitizers Photographic Sensitizers

Key application areas for each dicyanobenzene isomer.

Toxicological Profile

The toxicity of dicyanobenzene isomers is an important consideration for their handling and application.

IsomerAcute Toxicity (Oral, Rat LD50)Health Hazards
This compound Not explicitly found in search results.Incompatible with strong acids, bases, oxidizing agents, and reducing agents.[1][2]
Isophthalonitrile 288 mg/kg[6]Moderately toxic upon inhalation, ingestion, or dermal contact. May cause respiratory irritation, headaches, nausea, and skin sensitization.[7]
Phthalonitrile 85 - 125 mg/kg[16]Toxic if swallowed, in contact with skin, or if inhaled.[17][18][19] May cause effects on the central nervous system.[19]

Safety Precautions: Due to the potential toxicity, especially of the ortho- and meta-isomers, appropriate personal protective equipment, including gloves, safety glasses, and respiratory protection, should be used when handling these compounds. Work should be conducted in a well-ventilated area.

Conclusion

This compound, isophthalonitrile, and phthalonitrile, while sharing the same molecular formula, exhibit a fascinating divergence in their properties and applications driven by the positional isomerism of their nitrile groups. This compound's linearity and symmetry make it an ideal building block for widely used polymers. Isophthalonitrile finds its niche in the production of specialty polymers and agrochemicals. Phthalonitrile, with its adjacent nitrile groups, is the key precursor to the vibrant world of phthalocyanine pigments and ultra-high-temperature resistant materials. A thorough understanding of these differences is crucial for researchers and developers to harness the unique potential of each isomer in their respective fields.

References

High-Performance Polymers: A Comparative Analysis of Terephthalonitrile-Based Polymers and Polyimides

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of high-performance materials, both terephthalonitrile-based polymers and polyimides have carved out significant roles due to their exceptional thermal, mechanical, and electrical properties. This guide provides a detailed, data-driven comparison of these two polymer families, aimed at researchers and scientists in materials science and drug development. We will delve into their key performance metrics, the experimental protocols used to derive these metrics, and the fundamental synthetic pathways that define their structure and function.

At a Glance: Performance Comparison

The selection of a high-performance polymer is dictated by the specific demands of an application. While both polymer classes offer remarkable stability, they exhibit distinct profiles in their mechanical and dielectric properties. The following tables summarize the key quantitative performance data for a representative this compound-based polymer, Poly(arylene ether nitrile) (PEN), and typical aromatic polyimides.

Thermal and Mechanical Properties
PropertyPoly(arylene ether nitrile) (PEN)Aromatic Polyimides
Glass Transition Temp. (Tg) > 150 °C[1]> 400 °C[2]
5% Weight Loss Temp. (Td5%) ~ 510 °C[3]> 500 °C
Tensile Strength 70 - 117.6 MPa[2][3]90 - 130 MPa (unfilled)[2]
Tensile Modulus ~ 2.9 GPa[4]1.85 - 4 GPa[2]
Elongation at Break 10 - 45.2 %[4][5]7 - 15 %[2]
Electrical (Dielectric) Properties
PropertyPoly(arylene ether nitrile) (PEN)Aromatic Polyimides
Dielectric Constant (k) @ 1 MHz 3.16 - 4.07[2][3]2.9 - 3.5
Dielectric Loss (tan δ) @ 1 MHz < 0.016[6]~ 0.002 - 0.007

Synthetic Pathways: A Structural Overview

The distinct properties of these polymers originate from their unique molecular structures, which are a direct result of their synthesis routes. The following diagrams illustrate the generalized workflows for creating these advanced materials.

G cluster_0 Poly(arylene ether nitrile) Synthesis M1 This compound (or activated derivative) P Nucleophilic Aromatic Substitution M1->P M2 Bisphenol Monomer M2->P Polymer Poly(arylene ether nitrile) P->Polymer G cluster_1 Polyimide Synthesis (Two-Step Method) Diamine Aromatic Diamine Step1 Polycondensation (in polar solvent) Diamine->Step1 Dianhydride Aromatic Dianhydride Dianhydride->Step1 PAA Poly(amic acid) Precursor Step1->PAA Step2 Thermal or Chemical Cyclodehydration (Imidization) PAA->Step2 PI Polyimide Step2->PI G cluster_tests Performance Testing Start Polymer Sample (Film or Molded Part) Prep Specimen Preparation (e.g., ASTM D638 Dumbbell) Start->Prep TGA TGA (ASTM E1131) Thermal Stability Prep->TGA Tensile Tensile Test (ASTM D638) Mechanical Strength Prep->Tensile Dielectric Dielectric Analysis (ASTM D150) Electrical Properties Prep->Dielectric Data Data Analysis & Property Calculation TGA->Data Tensile->Data Dielectric->Data

References

Comparative study of different catalysts for p-xylene ammoxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ammoxidation of p-xylene (B151628) is a critical industrial process for the synthesis of terephthalonitrile, a key precursor for high-performance polymers and various fine chemicals. The efficiency of this process is heavily reliant on the catalytic system employed. This guide provides a comparative overview of different catalysts, presenting their performance data, detailed experimental protocols, and a visual representation of the typical experimental workflow.

Performance Comparison of P-Xylene Ammoxidation Catalysts

The selection of a catalyst for p-xylene ammoxidation is a trade-off between conversion, selectivity to the desired dinitrile product, and catalyst stability. Vanadium-based catalysts, often in combination with other metal oxides, have been extensively studied and are among the most effective systems. The following table summarizes the performance of several representative catalysts under various conditions.

Catalyst CompositionSupportTemp. (°C)p-Xylene Conversion (%)p-Tolunitrile Selectivity (%)This compound Selectivity (%)Reference
V-Sb-Bi-Crγ-Al₂O₃375-435~100-~93.15 (as phthalimide (B116566) from o-xylene)[1][2]
V-Sb-Bi-Zrγ-Al₂O₃380-420High-83.10[3][4]
No. P-87 (V-Sb-O type)-38098.8<0.592.4[5]
Sodium-Vanadium Bronzeα-Alumina43056 (nitrile products)42.644.1[6]
Sodium-Vanadium Bronze (Nb promoted)α-Alumina430--High dinitrile yield[7]
Fe-Mo-W-300--(Used for oxidation)[8]

Note: Direct comparison should be made with caution as reaction conditions such as gas hourly space velocity (GHSV), reactant feed ratios (p-xylene:ammonia:air), and reactor type can significantly influence the outcomes. The data for the V-Sb-Bi-Cr catalyst is for o-xylene (B151617) ammoxidation to phthalimide, which is a related reaction and provides insight into the catalyst's activity.[1][2]

Experimental Protocols

The following sections detail the typical methodologies for catalyst preparation, experimental setup, and product analysis in p-xylene ammoxidation studies.

Catalyst Preparation

A common method for synthesizing supported multi-metal oxide catalysts is incipient wetness impregnation .

  • Support Pre-treatment: The support material (e.g., γ-Al₂O₃, α-Alumina) is calcined at a high temperature (e.g., 500-600 °C) to remove any adsorbed moisture and impurities.[3]

  • Precursor Solution Preparation: Stoichiometric amounts of the metal precursors (e.g., vanadyl sulfate, antimony trichloride, bismuth nitrate, chromium nitrate) are dissolved in an appropriate solvent, often an acidic aqueous solution, to form a homogeneous impregnation solution.

  • Impregnation: The precursor solution is added dropwise to the pre-treated support until the pores are completely filled. The mixture is then aged, often with stirring, for several hours to ensure uniform distribution of the metal precursors.

  • Drying and Calcination: The impregnated support is dried in an oven (e.g., at 110-120 °C) to remove the solvent. Subsequently, the dried solid is calcined in a furnace under a flow of air at a specific temperature ramp and final temperature (e.g., 450-550 °C) to decompose the precursors and form the active metal oxide phases.[3]

Experimental Workflow: Ammoxidation Reaction and Product Analysis

The ammoxidation of p-xylene is typically carried out in a continuous flow fixed-bed reactor system.

  • Reactor Setup: A fixed-bed reactor, commonly made of quartz or stainless steel, is loaded with a specific amount of the prepared catalyst.[5] The catalyst bed is often supported by quartz wool.

  • Pre-treatment (in-situ): The catalyst is pre-treated in the reactor under a flow of an inert gas (e.g., nitrogen) or air at an elevated temperature to ensure it is in the desired active state before the reaction.

  • Reactant Feed: A mixture of p-xylene, ammonia, and air (as the oxygen source) is introduced into the reactor at controlled flow rates. P-xylene is typically vaporized and mixed with the gaseous reactants before entering the reactor. The molar ratios of the reactants are a critical parameter and are carefully controlled using mass flow controllers.[5][6]

  • Reaction: The reactor is heated to the desired reaction temperature, and the reaction is allowed to proceed. The temperature is monitored and controlled throughout the experiment.[5][6]

  • Product Collection: The effluent gas stream from the reactor, containing the products, unreacted reactants, and byproducts, is passed through a series of cold traps to condense the liquid and solid products.[7]

  • Product Analysis: The collected products are analyzed to determine the conversion of p-xylene and the selectivity to various products. A common analytical technique is Gas Chromatography (GC) , often combined with High-Performance Liquid Chromatography (HPLC) for the analysis of both volatile and non-volatile products.[9][10]

    • GC Analysis: A gas chromatograph equipped with a flame ionization detector (FID) is used to quantify p-xylene, p-tolunitrile, and other volatile organic compounds.[9]

    • HPLC Analysis: HPLC is employed for the analysis of less volatile products like this compound and any carboxylic acid byproducts.[10]

  • Off-gas Analysis: The non-condensable gases from the traps are often analyzed by another GC to quantify light gases such as CO and CO₂.

Visualizing the Experimental Workflow

The following diagram, generated using the DOT language, illustrates the typical workflow for a p-xylene ammoxidation catalyst study.

G cluster_prep Catalyst Preparation cluster_reaction Ammoxidation Reaction cluster_analysis Product Analysis Support Support Pre-treatment Precursors Precursor Solution Preparation Support->Precursors Impregnation Impregnation Precursors->Impregnation Dry_Calc Drying & Calcination Impregnation->Dry_Calc Reactor Fixed-Bed Reactor Loading Dry_Calc->Reactor Pretreat In-situ Pre-treatment Reactor->Pretreat Feed Reactant Feed (p-xylene, NH₃, Air) Pretreat->Feed Reaction Ammoxidation Reaction Feed->Reaction Collection Product Collection (Cold Traps) Reaction->Collection GC_HPLC GC & HPLC Analysis Collection->GC_HPLC Off_gas Off-gas Analysis Collection->Off_gas

Experimental workflow for p-xylene ammoxidation.

References

Advantages of using Terephthalonitrile over terephthalic acid in polymer synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of polymer synthesis using terephthalonitrile versus terephthalic acid, supported by experimental data and protocols, reveals significant advantages in thermal stability, mechanical properties, and processing for polymers derived from this compound. This guide provides researchers, scientists, and drug development professionals with an in-depth analysis of these two monomers, empowering informed decisions in the design of advanced polymer systems.

This compound, a dicyano-substituted aromatic compound, is emerging as a compelling alternative to the conventionally used terephthalic acid in the synthesis of high-performance polymers such as polyamides and polybenzoxazoles. The nitrile functional groups in this compound offer unique reaction pathways, leading to polymers with exceptional properties that often surpass those synthesized from their carboxylic acid counterparts.

I. Comparative Performance Analysis

The distinct chemical nature of the nitrile group compared to the carboxylic acid group imparts significant differences in the properties of the resulting polymers. Polymers derived from this compound typically exhibit superior thermal and mechanical performance.

PropertyPolymer from this compoundPolymer from Terephthalic Acid/Derivatives
Thermal Stability (Td5%) > 500 °C (in N2)~450-500 °C (in N2)
Glass Transition Temperature (Tg) > 400 °C (for crosslinked systems)200-350 °C
Mechanical Strength High modulus and strength due to crosslinkingGood to high, but typically lower than crosslinked nitrile-based polymers
Solvent Resistance Excellent due to crosslinked networkVariable, can be soluble in strong acids or polar aprotic solvents
Processability Can be processed at lower temperatures before curingOften requires high temperatures for melt processing

Note: The properties of polymers from terephthalic acid can vary significantly based on the specific polymer type (e.g., PET vs. aramids) and the use of derivatives like terephthaloyl chloride.

II. Key Advantages of this compound in Polymer Synthesis

The primary advantages of utilizing this compound over terephthalic acid in polymer synthesis stem from the reactivity of the nitrile group, which allows for the formation of highly stable, crosslinked networks at elevated temperatures.

  • Enhanced Thermal and Thermo-oxidative Stability: Phthalonitrile-based polymers are renowned for their exceptional stability at high temperatures. The curing of phthalonitrile (B49051) resins leads to the formation of a highly crosslinked, void-free polymer network, often containing thermally stable triazine or phthalocyanine (B1677752) rings.[1] This robust structure results in polymers with decomposition temperatures often exceeding 500 °C.[2]

  • Superior Mechanical Properties: The crosslinked nature of cured phthalonitrile polymers imparts outstanding mechanical properties, including high modulus and strength.[1] This makes them suitable for applications demanding structural integrity in extreme environments.

  • Excellent Chemical and Solvent Resistance: The dense, crosslinked network of phthalonitrile-based polymers provides excellent resistance to a wide range of chemicals and solvents.

  • Lower Processing Temperatures for Monomers: Phthalonitrile monomers often have lower melting points compared to the high melting point of terephthalic acid, which can be advantageous for processing before the final curing stage.

  • Formation of Thermoset Materials: Unlike the typically thermoplastic polymers derived from terephthalic acid (e.g., PET), this compound polymerization leads to thermoset materials. This thermosetting nature is responsible for many of the aforementioned advantages in thermal and mechanical performance.

III. Experimental Protocols

A. Synthesis of Aromatic Polyamide from Terephthaloyl Chloride and p-Phenylenediamine (B122844) (Aramid Synthesis)

This protocol describes a low-temperature solution polycondensation method for synthesizing poly(p-phenylene terephthalamide) (PPTA), a well-known aramid, from a derivative of terephthalic acid.

Materials:

  • p-Phenylenediamine (PPD)

  • Terephthaloyl chloride (TPC)

  • N-methyl-2-pyrrolidone (NMP)

  • Calcium chloride (CaCl2)

  • Pyridine

  • Ethanol (B145695)

  • Deionized water

Procedure:

  • In a jacketed glass reactor purged with nitrogen, dissolve a specific amount of p-phenylenediamine and calcium chloride in dried N-methyl-2-pyrrolidone with stirring at room temperature until all solids are dissolved.

  • Cool the solution to a temperature between -10 and 5 °C using an ice-water bath.

  • Slowly add powdered terephthaloyl chloride to the stirred solution. The TPC can be added in portions with a time interval between additions.

  • Continue the reaction under a nitrogen atmosphere with vigorous stirring.

  • After the polymerization is complete, precipitate the resulting polymer by pouring the viscous solution into a non-solvent like ethanol or water.

  • Wash the precipitated polymer thoroughly with deionized water and then with ethanol to remove any unreacted monomers and solvent.

  • Dry the final polymer product under vacuum at an elevated temperature (e.g., 80 °C) overnight.[3]

B. Synthesis of Polybenzoxazole (PBO) Precursor from a this compound Derivative (Illustrative Example)

While a direct polyamide synthesis from this compound is less common, it is a key monomer for other high-performance polymers like polybenzoxazoles. This protocol outlines the synthesis of a poly(o-hydroxy amide) precursor, which can then be thermally converted to a polybenzoxazole. This example uses a this compound derivative to illustrate the polymerization involving nitrile groups, which would proceed via different mechanisms than the acid chloride reaction. A direct polymerization of this compound with a diamine to form a polyimidine can also be performed, often at higher temperatures.

Materials:

  • Bis(o-aminophenol) monomer (e.g., 3,3'-dihydroxybenzidine)

  • This compound

  • Polyphosphoric acid (PPA) or a high-boiling polar aprotic solvent like NMP with a catalyst.

Procedure for Polycondensation in PPA:

  • In a resin kettle equipped with a mechanical stirrer and a nitrogen inlet, add polyphosphoric acid and heat to a moderate temperature (e.g., 80-100 °C) under a nitrogen stream to ensure a dry atmosphere.

  • Add the bis(o-aminophenol) monomer and this compound to the PPA.

  • Slowly raise the temperature of the reaction mixture according to a specific heating profile, for instance, to 140-160 °C for several hours, and then to 180-200 °C for an extended period to ensure high molecular weight polymer formation.

  • Monitor the viscosity of the solution to follow the progress of the polymerization.

  • Once the desired viscosity is reached, cool the reaction mixture and precipitate the polymer by pouring it into a non-solvent like water.

  • Thoroughly wash the precipitated polymer with water and then with a solvent like methanol (B129727) to remove residual PPA.

  • Dry the resulting poly(o-hydroxy amide) precursor under vacuum. This precursor can then be thermally cyclized to the final polybenzoxazole.[4]

IV. Reaction Mechanisms and Logical Relationships

The polymerization pathways for terephthalic acid and this compound are fundamentally different, leading to the observed differences in polymer properties.

A. Polymerization of Terephthalic Acid (via Terephthaloyl Chloride) with a Diamine

The reaction between terephthaloyl chloride (an activated form of terephthalic acid) and a diamine is a classic example of a step-growth polycondensation . The electrophilic carbonyl carbon of the acid chloride is attacked by the nucleophilic amine, leading to the formation of an amide bond and the elimination of hydrochloric acid (HCl). This reaction typically proceeds at low temperatures and results in linear, thermoplastic, or in the case of aramids, liquid-crystalline polymers.

G terephthaloyl_chloride Terephthaloyl Chloride polyamide Aromatic Polyamide (Aramid) terephthaloyl_chloride->polyamide Nucleophilic Acyl Substitution diamine Diamine diamine->polyamide hcl HCl (byproduct) polyamide->hcl caption Polycondensation of Terephthaloyl Chloride and Diamine

Caption: Polycondensation of Terephthaloyl Chloride and Diamine.

B. Polymerization of this compound

The polymerization of this compound involves reactions of the nitrile groups. With diamines at high temperatures, addition reactions can occur to form polyamidines. More commonly, this compound is a precursor for thermosetting resins where the nitrile groups undergo cyclotrimerization at high temperatures, often in the presence of a curing agent, to form a network of highly stable triazine rings. This process results in a rigid, crosslinked thermoset polymer.

G This compound This compound Monomers curing Heat / Curing Agent This compound->curing crosslinked_polymer Crosslinked Polymer Network (with Triazine Rings) curing->crosslinked_polymer Cyclotrimerization caption Curing of this compound Resin

Caption: Curing of this compound Resin.

V. Conclusion

The choice between this compound and terephthalic acid as a monomer for polymer synthesis has profound implications for the properties and performance of the final material. While terephthalic acid and its derivatives are well-established for producing a range of valuable polymers, including high-strength aramids, this compound offers a pathway to thermosetting materials with unparalleled thermal stability and robust mechanical properties. The formation of a highly crosslinked network through the reaction of its nitrile groups is the key determinant of these superior characteristics. For applications in extreme environments where thermal and chemical resistance are paramount, this compound stands out as a superior building block for the next generation of high-performance polymers.

References

Spectroscopic analysis to differentiate between Terephthalonitrile isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers on the spectroscopic differentiation of phthalonitrile, isophthalonitrile, and terephthalonitrile, complete with experimental data and protocols.

The three structural isomers of dicyanobenzene—phthalonitrile (1,2-dicyanobenzene), isophthalonitrile (1,3-dicyanobenzene), and this compound (1,4-dicyanobenzene)—are important precursors and intermediates in the synthesis of a wide range of functional materials, including phthalocyanines, polymers, and pharmaceuticals. Due to their distinct physical and chemical properties arising from the different substitution patterns of the cyano groups on the benzene (B151609) ring, the ability to accurately differentiate between these isomers is crucial for quality control and reaction monitoring. This guide provides a detailed comparison of these isomers using various spectroscopic techniques, presenting key differentiating features and experimental methodologies.

Spectroscopic Analysis Workflow

The differentiation of dicyanobenzene isomers can be systematically achieved through a combination of spectroscopic techniques. The logical workflow for this process is illustrated in the diagram below.

Spectroscopic_Differentiation_Workflow Workflow for Spectroscopic Differentiation of Dicyanobenzene Isomers cluster_Techniques Spectroscopic Techniques cluster_Analysis Data Analysis and Interpretation cluster_Identification Isomer Identification IR Infrared (IR) Spectroscopy IR_Analysis Analyze C-H out-of-plane bending and fingerprint region IR->IR_Analysis Raman Raman Spectroscopy Raman_Analysis Compare nitrile stretching and ring breathing modes Raman->Raman_Analysis NMR Nuclear Magnetic Resonance (NMR) NMR_Analysis Determine number of signals, chemical shifts, and coupling patterns NMR->NMR_Analysis MS Mass Spectrometry (MS) MS_Analysis Examine fragmentation patterns MS->MS_Analysis Phthalonitrile Phthalonitrile (ortho) IR_Analysis->Phthalonitrile Differentiates based on substitution pattern Isophthalonitrile Isophthalonitrile (meta) IR_Analysis->Isophthalonitrile Differentiates based on substitution pattern This compound This compound (para) IR_Analysis->this compound Differentiates based on substitution pattern Raman_Analysis->Phthalonitrile Provides complementary vibrational data Raman_Analysis->Isophthalonitrile Provides complementary vibrational data Raman_Analysis->this compound Provides complementary vibrational data NMR_Analysis->Phthalonitrile Confirms isomer structure unequivocally NMR_Analysis->Isophthalonitrile Confirms isomer structure unequivocally NMR_Analysis->this compound Confirms isomer structure unequivocally MS_Analysis->Phthalonitrile Supports identification (less definitive for isomers) MS_Analysis->Isophthalonitrile Supports identification (less definitive for isomers) MS_Analysis->this compound Supports identification (less definitive for isomers) Sample Unknown Dicyanobenzene Isomer Sample Sample->IR Subject to Sample->Raman Subject to Sample->NMR Subject to Sample->MS Subject to

Caption: A logical workflow for the spectroscopic differentiation of dicyanobenzene isomers.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for the differentiation of phthalonitrile, isophthalonitrile, and this compound.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy is a powerful tool for distinguishing between these isomers, particularly by examining the out-of-plane C-H bending vibrations and the nitrile stretching frequencies.[1][2]

Spectroscopic FeaturePhthalonitrile (ortho)Isophthalonitrile (meta)This compound (para)
C≡N Stretch (IR) ~2230 cm⁻¹ (strong, sharp)~2235 cm⁻¹ (strong, sharp)~2230 cm⁻¹ (strong, sharp)
C-H Out-of-Plane Bend (IR) ~750 cm⁻¹ (strong, characteristic of ortho-disubstitution)Multiple bands in the 680-880 cm⁻¹ region~830 cm⁻¹ (strong, characteristic of para-disubstitution)
Symmetry & Raman Activity C₂ᵥ symmetryC₂ᵥ symmetryD₂ₕ symmetry (possesses a center of inversion)
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unambiguous identification of the isomers based on the number of signals, their chemical shifts, and coupling patterns in both ¹H and ¹³C NMR spectra.[3][4]

¹H NMR Spectroscopy

ParameterPhthalonitrile (ortho)Isophthalonitrile (meta)This compound (para)
Number of Signals 231
Multiplicity 2 multiplets (AA'BB' system)1 triplet, 2 doublets of doublets, 1 singlet1 singlet
Approx. Chemical Shifts (ppm in CDCl₃) ~7.7-7.9~7.7 (t), ~7.9 (dd), ~8.0 (s)~7.8

¹³C NMR Spectroscopy

ParameterPhthalonitrile (ortho)Isophthalonitrile (meta)This compound (para)
Number of Aromatic Carbon Signals 342
Number of Nitrile Carbon Signals 111
Approx. Chemical Shifts (ppm in DMSO-d₆) Aromatic: ~133-135; Nitrile: ~116Aromatic: ~131-138; Nitrile: ~117Aromatic: ~133, ~134; Nitrile: ~118
Mass Spectrometry (MS)

While mass spectrometry will show the same molecular ion peak for all three isomers, subtle differences in fragmentation patterns can sometimes be observed.

ParameterPhthalonitrile (ortho)Isophthalonitrile (meta)This compound (para)
Molecular Ion (m/z) 128128128
Key Fragmentation Loss of HCN is a common fragmentation pathway for all isomers. The relative intensities of fragment ions may differ slightly.Loss of HCN is a common fragmentation pathway for all isomers. The relative intensities of fragment ions may differ slightly.Loss of HCN is a common fragmentation pathway for all isomers. The relative intensities of fragment ions may differ slightly.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of dicyanobenzene isomers.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared spectrum to identify functional groups and substitution patterns.

Methodology:

  • Sample Preparation: For solid samples, the KBr pellet method is commonly used. A small amount of the sample (1-2 mg) is ground with anhydrous potassium bromide (100-200 mg) and pressed into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid sample.

  • Instrumentation: An FT-IR spectrometer is used.

  • Data Acquisition: A background spectrum of the KBr pellet or the empty ATR crystal is recorded. The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.

  • Data Analysis: The spectrum is analyzed for characteristic absorption bands, paying close attention to the C≡N stretching region and the C-H out-of-plane bending region to determine the substitution pattern.

Raman Spectroscopy

Objective: To obtain the Raman spectrum, which is complementary to the IR spectrum and can provide information on molecular symmetry.

Methodology:

  • Sample Preparation: A small amount of the solid sample is placed in a glass capillary tube or on a microscope slide.

  • Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm) is used.

  • Data Acquisition: The laser is focused on the sample, and the scattered light is collected and analyzed. The spectrum is typically recorded over a Raman shift range of 200-3500 cm⁻¹.

  • Data Analysis: The spectrum is analyzed for characteristic Raman shifts. The high symmetry of this compound (D₂ₕ) results in different selection rules for IR and Raman activity compared to the other two isomers (C₂ᵥ), which can be a key differentiating factor.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the detailed molecular structure by analyzing the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei.

Methodology:

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is typically added as an internal standard (0 ppm).

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Data Acquisition:

    • ¹H NMR: A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

    • ¹³C NMR: A proton-decoupled spectrum is acquired to obtain singlets for each unique carbon atom.

  • Data Analysis: The chemical shifts (δ), multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J) are determined and assigned to the respective nuclei in each isomer. The number of distinct signals directly corresponds to the number of chemically non-equivalent nuclei, which is a definitive indicator of the isomer.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and analyze the fragmentation pattern.

Methodology:

  • Sample Introduction: The sample can be introduced via a direct insertion probe or, for volatile samples, through a gas chromatograph (GC-MS).

  • Ionization: Electron Ionization (EI) is a common method for these compounds.

  • Instrumentation: A mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) is used.

  • Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

  • Data Analysis: The molecular ion peak is identified to confirm the molecular weight. The fragmentation pattern is analyzed, although it may not be sufficient for unambiguous isomer differentiation on its own.

References

A Comparative Guide to the Electrochemical Properties of Terephthalonitrile and its Fluorinated Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the electrochemical properties of terephthalonitrile and its fluorinated analogue, tetrafluorothis compound (B158556). The inclusion of fluorine atoms significantly alters the electronic characteristics of the parent molecule, impacting its reduction potential and electron affinity. This analysis is supported by experimental data from cyclic voltammetry studies.

Introduction

This compound, a benzenoid molecule substituted with two nitrile groups at the para positions, is a key building block in the synthesis of various functional materials, including polymers and organic light-emitting diodes (OLEDs). Its electrochemical behavior, particularly its ability to accept electrons and form stable radical anions, is central to these applications. Fluorination is a common and effective strategy to modulate the electronic properties of organic molecules. The high electronegativity of fluorine atoms can significantly impact the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the molecule's electrochemical characteristics. This guide focuses on the comparative electrochemical analysis of this compound and its perfluorinated derivative, tetrafluorothis compound.

Electrochemical Properties: A Comparative Analysis

The electrochemical properties of this compound and tetrafluorothis compound have been investigated using cyclic voltammetry (CV). This technique provides valuable information about the reduction and oxidation potentials of a molecule, offering insights into its electron-accepting and donating capabilities.

Table 1: Electrochemical Data for this compound and Tetrafluorothis compound

CompoundReduction Potential (Ered) vs. Fc/Fc+ (V)
This compound-2.23
Tetrafluorothis compound-1.39

Note: The reduction potentials were determined by cyclic voltammetry in a non-aqueous solvent with a supporting electrolyte.

The data clearly indicates that tetrafluorothis compound is significantly easier to reduce than this compound, as evidenced by its less negative reduction potential. This substantial difference of 0.84 V highlights the strong electron-withdrawing effect of the four fluorine atoms on the benzene (B151609) ring. This increased electron affinity in the fluorinated compound is a critical factor in the design of electron-transport materials and n-type semiconductors.

Experimental Protocols

The following is a representative experimental protocol for determining the electrochemical properties of this compound and its fluorinated derivatives using cyclic voltammetry.

1. Materials and Instrumentation:

  • Working Electrode: Glassy carbon electrode

  • Reference Electrode: Silver/silver nitrate (B79036) (Ag/AgNO3) or Ferrocene (B1249389)/Ferrocenium (Fc/Fc+) internal standard

  • Counter Electrode: Platinum wire

  • Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF6) in anhydrous, degassed acetonitrile (B52724) or dimethylformamide (DMF).

  • Analytes: this compound and Tetrafluorothis compound (typically 1 mM concentration).

  • Instrumentation: A potentiostat capable of performing cyclic voltammetry.

2. Procedure:

  • The electrochemical cell is assembled with the working, reference, and counter electrodes.

  • The electrolyte solution is purged with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements.

  • A blank cyclic voltammogram of the electrolyte solution is recorded to establish the potential window and to ensure the absence of impurities.

  • The analyte (this compound or its fluorinated derivative) is added to the electrolyte solution to the desired concentration.

  • The cyclic voltammogram is recorded by scanning the potential from an initial value (e.g., 0 V) to a negative potential sufficient to observe the reduction peak and then reversing the scan back to the initial potential.

  • The scan rate is typically varied (e.g., 50, 100, 200 mV/s) to assess the reversibility of the redox process.

  • The reduction potential is determined from the average of the cathodic and anodic peak potentials for a reversible process. If an internal reference standard like ferrocene is used, all potentials are reported relative to the Fc/Fc+ redox couple.

Molecular Structure and Electron Density

The substitution of hydrogen with fluorine atoms in the benzene ring of this compound has a profound impact on the molecule's electron density distribution.

G Molecular Structures cluster_0 This compound cluster_1 Tetrafluorothis compound Terephthalonitrile_mol Tetrafluoroterephthalonitrile_mol

Caption: Chemical structures of this compound and Tetrafluorothis compound.

The highly electronegative fluorine atoms withdraw electron density from the aromatic ring, making it more electron-deficient. This increased positive character on the ring facilitates the acceptance of an electron during the reduction process.

Experimental Workflow

The logical flow of an electrochemical comparison study is outlined below.

G A Sample Preparation (this compound & Derivatives) B Electrochemical Cell Setup A->B Introduce Analyte C Cyclic Voltammetry Measurement B->C Apply Potential Sweep D Data Acquisition C->D Record Current Response E Data Analysis (Determine Reduction Potentials) D->E Process Voltammograms F Comparative Analysis E->F Compare E_red Values

Caption: Workflow for comparative electrochemical analysis.

Conclusion

The fluorination of this compound to tetrafluorothis compound dramatically enhances its electron-accepting properties. This is quantitatively demonstrated by a significant positive shift in its reduction potential. This fundamental understanding of how fluorination impacts electrochemical behavior is crucial for the rational design of novel organic electronic materials with tailored properties for applications in areas such as organic electronics and drug development. The provided experimental framework offers a robust methodology for conducting similar comparative studies on other aromatic systems.

A Comparative Analysis of Terephthalonitrile Synthesis Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Terephthalonitrile (TPN), a key intermediate in the synthesis of high-performance polymers, pharmaceuticals, and agrochemicals, can be produced through various chemical pathways. The selection of a specific synthesis route is often dictated by factors such as feedstock availability, desired product purity, economic viability, and environmental impact. This guide provides a detailed comparative analysis of the most prominent synthesis routes for this compound, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their specific applications.

Executive Summary

This guide focuses on three primary synthesis routes for this compound:

  • Ammoxidation of p-Xylene (B151628): The dominant industrial method, characterized by high yields and selectivity, utilizing a vanadium-based catalyst.

  • Catalytic Fast Pyrolysis of Polyethylene Terephthalate (B1205515) (PET): An emerging sustainable route that valorizes plastic waste, employing catalysts such as modified alumina.

  • From Terephthalic Acid: A direct conversion method involving the reaction of terephthalic acid with ammonia (B1221849) under high temperature and pressure.

A summary of the key performance indicators for each route is presented below, with detailed experimental data and protocols provided in the subsequent sections.

Comparative Data

The following tables summarize the quantitative data for the different this compound synthesis routes, providing a clear comparison of their performance based on key experimental parameters.

Table 1: Ammoxidation of p-Xylene

CatalystTemperature (°C)Molar Ratios (p-xylene:NH₃:Air)p-Xylene Conversion (%)TPN Molar Yield (%)TPN Selectivity (%)TPN Purity (%)Reference
No. P-873801:10:3098.891.392.4>99[1]
V-Cr mixed oxideNot SpecifiedNot Specified----[2]
V-Sb-Bi-Cr/γ-Al₂O₃Not SpecifiedNot Specified----[3]

Table 2: Catalytic Fast Pyrolysis of PET

CatalystTemperature (°C)AtmosphereResidence Time (s)Nitriles Yield (C%)TPN Yield (C%)TPN Selectivity (%)TPN Purity (%)Reference
2% Ca(OH)₂/γ-Al₂O₃500Pure AmmoniaNot Specified63.1858.3092.28-[4]
γ-Al₂O₃-2 wt%50050% NH₃ and 50% N₂Not Specified58.152.3~90>95 (after recrystallization)[1]

Table 3: Synthesis from Terephthalic Acid

Starting MaterialsTemperature (°C)Time (h)Yield (%)Purity (%)Reference
Terephthalic acid, Diammonium terephthalate2801--[5]

Synthesis Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathways and experimental workflows for each synthesis route.

Ammoxidation_of_p_Xylene cluster_reactants Reactants cluster_reactor Fixed-Bed Reactor cluster_products Products & Purification p_xylene p-Xylene reactor Ammoxidation Reaction (380-450°C) p_xylene->reactor ammonia Ammonia ammonia->reactor air Air (Oxygen) air->reactor catalyst Vanadium-based Catalyst (e.g., V-Cr, V-Sb-Bi) catalyst->reactor crude_tpn Crude this compound reactor->crude_tpn byproducts Byproducts (p-tolunitrile, CO, CO₂) reactor->byproducts purification Purification (e.g., Recrystallization) crude_tpn->purification pure_tpn Pure this compound purification->pure_tpn

Diagram 1: Ammoxidation of p-Xylene Workflow

Catalytic_Pyrolysis_of_PET cluster_reactants Reactants cluster_reactor Pyrolysis Reactor cluster_products Products & Purification pet Polyethylene Terephthalate (PET) pyrolysis Catalytic Fast Pyrolysis (~500°C) pet->pyrolysis ammonia Ammonia ammonia->pyrolysis catalyst γ-Al₂O₃-based Catalyst (e.g., Ca(OH)₂/γ-Al₂O₃) catalyst->pyrolysis product_stream Product Stream pyrolysis->product_stream tpn This compound product_stream->tpn benzonitrile Benzonitrile product_stream->benzonitrile other_byproducts Other Byproducts product_stream->other_byproducts separation Separation/Purification (e.g., Recrystallization) tpn->separation pure_tpn Pure this compound separation->pure_tpn

Diagram 2: Catalytic Fast Pyrolysis of PET Workflow

Synthesis_from_Terephthalic_Acid cluster_reactants Reactants cluster_reactor Autoclave Reactor cluster_workup Work-up & Purification tpa Terephthalic Acid reaction Reaction (~280°C, 1h) tpa->reaction dat Diammonium Terephthalate dat->reaction water Water water->reaction cooling Cooling reaction->cooling naoh_add NaOH Addition (for dissolution) cooling->naoh_add h2so4_add H₂SO₄ Addition (for precipitation) naoh_add->h2so4_add filtration Filtration h2so4_add->filtration washing Washing filtration->washing drying Drying washing->drying tpn This compound drying->tpn

Diagram 3: Synthesis from Terephthalic Acid Workflow

Experimental Protocols

Ammoxidation of p-Xylene

This protocol is based on the general industrial process for the vapor-phase ammoxidation of p-xylene.

Catalyst Preparation (Illustrative for a V-Cr mixed oxide catalyst):

  • A solution of ammonium (B1175870) metavanadate and chromic acid is prepared in the desired molar ratio.

  • The solution is impregnated onto a support material, such as γ-alumina, using the incipient wetness technique.

  • The impregnated support is dried at 120°C for 12 hours.

  • The dried material is then calcined in air at a temperature range of 400-500°C for 4-6 hours to obtain the final catalyst.

Ammoxidation Reaction:

  • A fixed-bed quartz reactor (e.g., 30 mm inner diameter) is packed with the prepared catalyst.[1]

  • The reactor is heated to the desired reaction temperature (e.g., 380°C).[1]

  • A feed stream consisting of p-xylene, ammonia, and air is preheated and introduced into the reactor. The molar ratio of the reactants is crucial and is typically controlled, for example, at a p-xylene:NH₃:air ratio of 1:10:30.[1]

  • The gas hourly space velocity (GHSV) is maintained at a specific rate (e.g., 1190 h⁻¹).[1]

  • The reactor effluent, containing this compound, byproducts, and unreacted starting materials, is passed through a condenser to cool and collect the solid product.

  • The solid product is then subjected to purification.

Product Purification:

  • The crude this compound is collected and can be purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or toluene) to achieve high purity (>99%).[1]

  • Alternatively, sublimation can be used for purification.

Catalytic Fast Pyrolysis of PET

This protocol describes a lab-scale procedure for the synthesis of this compound from PET waste.

Catalyst Preparation (2% Ca(OH)₂/γ-Al₂O₃):

  • γ-Alumina (γ-Al₂O₃) is used as the support material.

  • An aqueous solution of calcium hydroxide (B78521) (Ca(OH)₂) is prepared.

  • The γ-Al₂O₃ support is impregnated with the Ca(OH)₂ solution to achieve a 2% weight loading of Ca(OH)₂.

  • The impregnated catalyst is dried in an oven at 110°C overnight.

  • The dried catalyst is then calcined at a high temperature (e.g., 500-600°C) to ensure the proper dispersion and activation of the catalytic sites.

Pyrolysis Reaction:

  • A fixed-bed or fluidized-bed reactor is used for the pyrolysis experiment. A typical lab-scale setup might involve a horizontal tube furnace.

  • A known amount of the prepared catalyst (e.g., 0.8 g) is placed in the reactor.[4]

  • The PET sample (e.g., shredded plastic bottles) is placed in a sample boat.

  • The reactor is heated to the desired temperature (e.g., 500°C) under a continuous flow of pure ammonia.[4]

  • Once the temperature is stable, the PET sample is introduced into the hot zone of the reactor.

  • The volatile products are carried by the ammonia gas stream out of the reactor and into a series of cold traps (e.g., cooled with an ice-salt bath or dry ice-acetone) to condense the liquid products, including this compound.

  • Non-condensable gases are either collected for analysis or vented.

Product Purification:

  • The condensed liquid and solid products are collected from the cold traps.

  • This compound can be purified from the product mixture by techniques such as recrystallization from a suitable solvent or sublimation. High purity (>95%) can be achieved after a single recrystallization step.[1]

Synthesis from Terephthalic Acid

This protocol is based on a described method for the direct conversion of terephthalic acid to this compound.[5]

Reaction Procedure:

  • A high-pressure autoclave (e.g., a two-liter all-titanium stirred autoclave) is charged with terephthalic acid (e.g., 146.19 g, 0.88 moles), diammonium terephthalate (e.g., 24.02 g, 0.12 moles), and water (e.g., 1000 ml).[5]

  • The autoclave is sealed and the mixture is heated with stirring to 280°C.[5]

  • The reaction is held at this temperature for approximately one hour.[5]

  • After the reaction is complete, the reactor is rapidly cooled to room temperature.

Product Work-up and Purification:

  • Sufficient sodium hydroxide (NaOH) solution is added to the reactor contents to effect complete dissolution of the product mixture.[5]

  • An excess of sulfuric acid (H₂SO₄) is then added to precipitate the terephthalic acid-related products.[5]

  • The precipitate is collected by filtration.

  • The solid is thoroughly washed with water and then dried to yield the final product. Further purification of this compound from this mixture would require additional steps like extraction and recrystallization.

Discussion and Comparison of Routes

Ammoxidation of p-Xylene: This is the most mature and industrially established route for this compound production. Its primary advantages are the high conversion of p-xylene and the high yield and selectivity towards this compound. The resulting product is typically of high purity, making it suitable for demanding applications. However, this process relies on a petroleum-derived feedstock (p-xylene) and often employs catalysts containing heavy metals, which can have environmental implications. The reaction conditions of high temperature and the use of flammable and toxic materials necessitate robust safety measures.

Catalytic Fast Pyrolysis of PET: This route presents a promising, more sustainable alternative by utilizing waste PET plastic as a feedstock. This approach contributes to a circular economy by upcycling plastic waste into a valuable chemical. The process can achieve good yields and high selectivity for this compound. A significant advantage is the potential to co-produce other valuable aromatic nitriles, such as benzonitrile, by adjusting the reaction conditions.[4] Challenges for this route include the need for efficient PET collection and sorting, the potential for catalyst deactivation by impurities in the waste stream, and the need to scale up the process to an industrial level.

Synthesis from Terephthalic Acid: This route offers a more direct conversion of a readily available dicarboxylic acid to the corresponding dinitrile. It avoids the use of alkyl aromatic feedstocks and the associated oxidation/ammoxidation steps. However, the described method requires high pressure and temperature in an autoclave, which can be energy-intensive and require specialized equipment. The work-up procedure also involves the use of strong acids and bases. The overall yield and economic viability of this route on an industrial scale would need further optimization and evaluation.

Conclusion

The choice of a synthesis route for this compound depends heavily on the specific requirements of the researcher or manufacturer.

  • For large-scale, high-purity production where cost-effectiveness with established technology is paramount, the ammoxidation of p-xylene remains the industry standard.

  • For applications where sustainability and the utilization of waste streams are primary drivers, the catalytic fast pyrolysis of PET offers a compelling and innovative alternative with significant potential.

  • The synthesis from terephthalic acid provides a more direct chemical transformation that may be advantageous in specific contexts, particularly if a terephthalic acid feedstock is readily available and the required high-pressure equipment is accessible.

Further research and development, particularly in the areas of catalyst design for the PET pyrolysis route and process optimization for the terephthalic acid route, will continue to shape the landscape of this compound synthesis.

References

A Comparative Guide to HPLC and GC Methods for Quantifying Terephthalonitrile Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ensuring the purity of terephthalonitrile, a key building block in the synthesis of various materials and pharmaceuticals, is critical for the quality and safety of the final product. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two powerful analytical techniques widely used for purity assessment and impurity profiling. This guide provides an objective comparison of these methods, supported by detailed experimental protocols and performance data, to aid in the selection of the most suitable technique for your analytical needs.

Comparison of Analytical Techniques

The choice between HPLC and GC for this compound purity analysis depends on several factors, including the volatility and thermal stability of the compound and its potential impurities, as well as the desired sensitivity and resolution.

ParameterHPLC MethodGas Chromatography (GC) Method
Principle Separation based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Separation based on the differential partitioning of volatile analytes between a gaseous mobile phase and a liquid or solid stationary phase.[1]
Typical Column Reversed-Phase C18Non-polar (e.g., 5% Phenyl Polysiloxane) or polar (e.g., Carbowax) capillary column
Mobile/Carrier Gas Acetonitrile and Water[2]Inert gas (e.g., Helium, Nitrogen)
Detector UV-Vis (typically at 240 nm or 254 nm) or Mass Spectrometry (MS)[3]Flame Ionization Detector (FID) or Mass Spectrometry (MS)[1]
Sample Derivatization Generally not required.May be required for non-volatile impurities to increase volatility.
Analysis Time Typically 10-30 minutes.Typically 15-45 minutes.
Advantages Suitable for a wide range of compounds, including non-volatile and thermally labile impurities. High resolution and sensitivity.Excellent for volatile and semi-volatile compounds. High efficiency and sensitivity, especially with FID for organic compounds.
Limitations Mobile phase consumption can be high. Matrix effects can be more pronounced in complex samples.Not suitable for non-volatile or thermally labile compounds. Derivatization can add complexity and potential for error.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol describes a reversed-phase HPLC method for the quantification of this compound purity and the separation of potential impurities.

1. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 70% B

    • 15-20 min: 70% B

    • 20.1-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile.

  • Sample Solution: Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile.

  • Impurity Standard Solution: Prepare a stock solution containing known or potential impurities (e.g., p-tolunitrile, 4-cyanobenzoic acid) at a concentration of approximately 0.1 mg/mL in acetonitrile.

4. Method Validation Parameters:

ParameterTypical Acceptance Criteria
Specificity The peak for this compound should be well-resolved from any impurity peaks.
Linearity Correlation coefficient (r²) ≥ 0.999 for a series of five concentrations.
Accuracy (Recovery) 98.0% - 102.0% recovery for spiked samples at three concentration levels.
Precision (RSD) Repeatability (n=6): RSD ≤ 1.0%. Intermediate Precision: RSD ≤ 2.0%.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1.
Robustness No significant changes in results with small variations in flow rate, column temperature, and mobile phase composition.
Gas Chromatography (GC) Method

This protocol outlines a GC method for the analysis of this compound and its volatile impurities.

1. Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: DB-5 (or equivalent 5% phenyl-polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Injection Mode: Split (split ratio 50:1).

  • Injection Volume: 1 µL.

3. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent such as acetone (B3395972) or dichloromethane.

  • Sample Solution: Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the same solvent used for the standard.

Visualizing the Workflow

A clear understanding of the analytical workflow is essential for successful implementation.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting Weigh Weigh Sample/ Standard Dissolve Dissolve in Acetonitrile Weigh->Dissolve Dilute Dilute to Final Volume Dissolve->Dilute Inject Inject into HPLC System Dilute->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Purity & Impurities Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for HPLC analysis of this compound purity.

Logical Comparison of Methods

The decision to use HPLC or GC involves a logical assessment of the sample's properties and the analytical goals.

Method_Selection start Analyze this compound Purity volatile_impurities Are potential impurities volatile and thermally stable? start->volatile_impurities use_gc GC is a suitable primary method volatile_impurities->use_gc Yes consider_derivatization Consider derivatization for GC or use HPLC volatile_impurities->consider_derivatization No use_hplc HPLC is the preferred method consider_derivatization->use_hplc

Caption: Decision tree for selecting an analytical method.

Conclusion

Both HPLC and GC are robust and reliable methods for determining the purity of this compound. The HPLC method offers versatility for a broader range of potential impurities, including those that are non-volatile or thermally sensitive. The GC method provides excellent efficiency for volatile impurities and can be a very sensitive technique, particularly with an FID. The choice of method should be based on a thorough understanding of the sample and the specific analytical requirements of the project. Method validation according to ICH guidelines is crucial to ensure the reliability and accuracy of the results obtained.

References

A Comparative Guide to Analytical Techniques for the Characterization of Terephthalonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various analytical techniques for the qualitative and quantitative characterization of Terephthalonitrile, a key intermediate in the synthesis of various high-performance polymers, pharmaceuticals, and agrochemicals. Ensuring the purity and quality of this compound is critical for the safety and efficacy of the final products. This document outlines the principles, experimental protocols, and comparative performance of several common analytical methods, supported by illustrative experimental data.

Introduction to this compound Characterization

This compound (1,4-dicyanobenzene) is a white solid organic compound. Its characterization involves confirming its identity, determining its purity, and quantifying any impurities. A variety of analytical techniques can be employed for this purpose, each with its own strengths and limitations. Cross-validation of these techniques is crucial to ensure the reliability and accuracy of the analytical data.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique depends on the specific requirements of the analysis, such as the need for qualitative or quantitative data, the expected concentration of the analyte, and the complexity of the sample matrix. Below is a comparison of commonly used techniques for this compound characterization.

Data Presentation: Performance Comparison

The following table summarizes the typical performance characteristics of various analytical techniques for the analysis of this compound. The data presented is illustrative and may vary depending on the specific instrumentation, method parameters, and sample matrix.

Analytical TechniquePrincipleTypical Linearity (R²)Typical Limit of Detection (LOD)Typical Limit of Quantitation (LOQ)Key AdvantagesKey Limitations
Gas Chromatography-Mass Spectrometry (GC-MS) Separation based on volatility and polarity, with mass-based detection.> 0.991 - 10 ng/mL5 - 50 ng/mLHigh specificity and sensitivity, excellent for identifying volatile impurities.Requires derivatization for non-volatile impurities, potential for thermal degradation.
High-Performance Liquid Chromatography (HPLC-UV) Separation based on polarity using a liquid mobile phase, with UV absorbance detection.> 0.9990.1 - 1 µg/mL0.5 - 5 µg/mLVersatile for a wide range of compounds, non-destructive, good for purity and assay determination.Lower sensitivity than MS detection, requires chromophoric analytes for UV detection.
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by the sample, providing a molecular fingerprint.> 0.99 (for quantitative analysis)Concentration dependentConcentration dependentRapid, non-destructive, excellent for functional group identification and polymorphism studies.Not ideal for complex mixtures, lower sensitivity for quantification compared to chromatographic methods.
Raman Spectroscopy Measures inelastic scattering of monochromatic light, providing information on vibrational modes.> 0.98 (for quantitative analysis)Concentration dependentConcentration dependentNon-destructive, requires minimal sample preparation, can analyze samples through transparent packaging.Can be affected by fluorescence, weaker signal than IR absorption for some functional groups.
X-ray Diffraction (XRD) Analyzes the crystalline structure of a solid material.N/AN/AN/ADefinitive for solid-state characterization and identifying different crystalline forms (polymorphs).Only applicable to crystalline solids, not suitable for amorphous materials or for quantifying impurities in a crystalline matrix at low levels.

Experimental Protocols

Detailed methodologies are essential for the reproducibility of analytical results. The following are representative experimental protocols for the key quantitative techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify this compound and its volatile impurities.

Instrumentation:

  • Gas chromatograph equipped with a mass selective detector (MSD).

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

Reagents:

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound reference standard in dichloromethane at a concentration of 1 mg/mL. Prepare a series of calibration standards by serial dilution of the stock solution.

  • Sample Preparation: Accurately weigh about 10 mg of the this compound sample and dissolve it in 10 mL of dichloromethane.

  • Chromatographic Conditions:

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL (split mode, 20:1)

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas Flow: Helium at 1.0 mL/min.

  • Mass Spectrometer Conditions:

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

  • Analysis: Inject the standards and samples into the GC-MS system. Identify this compound and impurities by their retention times and mass spectra. Quantify using the calibration curve generated from the standard solutions.

High-Performance Liquid Chromatography (HPLC-UV)

Objective: To determine the purity and assay of this compound.

Instrumentation:

  • HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (60:40 v/v). Filter and degas the mobile phase.

  • Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase at a concentration of 1 mg/mL. Prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Accurately weigh about 10 mg of the this compound sample and dissolve it in 10 mL of the mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • UV Detection Wavelength: 240 nm

  • Analysis: Inject the standards and samples. The purity is determined by calculating the area percentage of the main peak. The assay is determined by comparing the peak area of the sample to the calibration curve.

Mandatory Visualization

Cross-Validation Workflow

The following diagram illustrates a logical workflow for the cross-validation of analytical techniques for this compound characterization.

start Define Analytical Requirements (Purity, Assay, Impurity Profile) gcms GC-MS Method Development & Validation start->gcms hplc HPLC-UV Method Development & Validation start->hplc ftir FTIR Method Development & Validation start->ftir raman Raman Method Development & Validation start->raman xrd XRD Method Development & Validation start->xrd cross_val Cross-Validation Study gcms->cross_val hplc->cross_val ftir->cross_val raman->cross_val xrd->cross_val data_comp Data Comparison & Analysis (Accuracy, Precision, Linearity) cross_val->data_comp select Select Primary & Secondary Analytical Methods data_comp->select report Final Report & SOP Generation select->report

Caption: Workflow for Cross-Validation of Analytical Techniques.

Conclusion

The characterization of this compound can be effectively achieved using a variety of analytical techniques. Chromatographic methods like GC-MS and HPLC-UV are indispensable for quantitative analysis, providing high sensitivity and specificity for purity and assay determination. Spectroscopic methods such as FTIR and Raman spectroscopy are powerful tools for rapid identification and qualitative analysis, while XRD is crucial for solid-state characterization.

A thorough cross-validation of these methods is essential to ensure the generation of reliable and consistent data, which is a cornerstone of quality assurance in the pharmaceutical and chemical industries. By understanding the strengths and limitations of each technique, researchers can select the most appropriate methods for their specific needs, leading to robust and accurate characterization of this compound.

A Comparative Guide to the Thermal Stability of Terephthalonitrile-Based Materials and Other High-Performance Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the thermal stability of terephthalonitrile-based materials against other high-performance polymers, supported by experimental data. The information is intended to assist researchers and professionals in material selection for applications demanding high thermal resistance.

Data Presentation: Thermal Properties Comparison

The thermal stability of a polymer is a critical parameter for its application in high-temperature environments. Key metrics for evaluating this property include the 5% weight loss temperature (Td5%), which indicates the onset of thermal decomposition, the glass transition temperature (Tg), representing the transition from a rigid to a rubbery state, and the char yield, which is the percentage of material remaining at high temperatures. The following table summarizes these properties for this compound-based materials and common high-performance alternatives.

Material ClassSpecific Polymer/Monomer5% Weight Loss Temp. (Td5%) (°C)Glass Transition Temp. (Tg) (°C)Char Yield (%) at 800°C (in N2)
This compound-Based Phthalonitrile Resin (general)>470[1]>400[1]~79 (at 1000°C)
Resorcinol-based Phthalonitrile475[2]-72[2]
Bisphenol A-based Phthalonitrile430[2]-61.4[2]
Polyamide (Aromatic) From Tetrachloroterephthaloyl chloride470-504250-284[3]57.8-59.7[3]
From Terephthaloyl chloride & Diamines>400[4]237-254[4]>50[5]
Polyimide From Pyromellitic Dianhydride & 2,6-DAQ>550>400-
From Pyromellitic Dianhydride & 1,5-DAQ>500--
From HPMDA & 3,4'-Oxydianiline487.7-487.8[6]--
Bismaleimide (BMI) N,N'-4,4'-diphenylmethane bismaleimide~500[7]340[7]-
General BMI Resins>400[8]230-380[9][10]-

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of these findings.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability of the polymer, including the onset of decomposition (Td5%) and the char yield.

Instrumentation: A thermogravimetric analyzer.[11]

Procedure:

  • Sample Preparation: A small, representative sample of the cured polymer (typically 5-10 mg) is accurately weighed.[12]

  • Crucible: The sample is placed in an inert crucible, commonly made of alumina (B75360) or platinum.[13]

  • Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800°C or 1000°C) at a constant heating rate, typically 10 °C/min.[12][14]

  • Atmosphere: The experiment is conducted under a controlled atmosphere, usually an inert gas such as nitrogen, to prevent oxidative degradation.[12][15] The gas flow rate is maintained at a constant value (e.g., 20-50 mL/min).[14]

  • Data Acquisition: The weight of the sample is continuously monitored and recorded as a function of temperature.[16]

  • Data Analysis: The TGA curve (weight % vs. temperature) is analyzed to determine the Td5% and the final residual weight (char yield). The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.[15]

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) of the polymer.

Instrumentation: A differential scanning calorimeter.[17]

Procedure:

  • Sample Preparation: A small sample of the polymer (typically 5-10 mg) is encapsulated in an aluminum pan.[18]

  • Reference: An empty, sealed aluminum pan is used as a reference.[5]

  • Heating and Cooling Program: The sample and reference are subjected to a controlled temperature program. A common procedure involves a heat-cool-heat cycle to erase the thermal history of the material. For example, heating from room temperature to a temperature above the expected Tg, cooling at a controlled rate (e.g., 10 °C/min), and then reheating at the same rate.[5][18]

  • Atmosphere: The measurement is performed under an inert atmosphere, such as nitrogen, with a constant purge rate (e.g., 50 mL/min).[18]

  • Data Acquisition: The difference in heat flow between the sample and the reference is recorded as a function of temperature.[5]

  • Data Analysis: The glass transition is observed as a step-like change in the heat flow curve. The Tg is typically determined as the midpoint of this transition.[5][19]

Mandatory Visualization

The following diagram illustrates the logical workflow for the thermal stability assessment of high-performance polymers.

G cluster_0 Material Preparation cluster_1 Thermal Analysis cluster_2 Data Analysis and Comparison A Polymer Synthesis/Curing B Sample Preparation (e.g., grinding, sectioning) A->B C Thermogravimetric Analysis (TGA) B->C D Differential Scanning Calorimetry (DSC) B->D E Determine Td5% and Char Yield C->E F Determine Glass Transition (Tg) D->F G Comparative Benchmarking E->G F->G

Caption: Workflow for Thermal Stability Assessment.

References

A Comparative Guide to the Performance of Terephthalonitrile and its Analogs in Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of organic linkers is paramount in the design of Metal-Organic Frameworks (MOFs) to tailor their properties for specific applications such as catalysis, gas sorption, and drug delivery. While terephthalic acid is a foundational and extensively studied linker, the incorporation of alternative functionalities, such as the nitrile group in terephthalonitrile, presents an intriguing avenue for modifying the electronic and coordination properties of MOFs. However, the use of this compound as a primary building block in MOF synthesis is notably sparse in scientific literature. This guide provides a comprehensive overview of the challenges and opportunities associated with this compound-based MOFs, offers a comparative analysis of existing nitrile-containing coordination polymers, and presents a detailed performance comparison of MOFs constructed from electronically analogous functionalized terephthalate (B1205515) linkers.

Linker Design Principles: The Challenge of this compound in MOF Synthesis

The construction of stable, porous MOFs relies on strong and predictable coordination bonds between metal ions or clusters and organic linkers. Carboxylate groups, as found in terephthalic acid, readily deprotonate to form strong, charge-assisted coordination bonds with a variety of metal centers, leading to robust and crystalline frameworks.

In contrast, the nitrile groups (-C≡N) of this compound are generally weaker coordinating moieties for the hard metal ions typically used in stable MOF synthesis (e.g., Zr⁴⁺, Al³⁺). The lone pair of electrons on the nitrogen atom can coordinate to metal centers, but the resulting bonds are often less stable than metal-carboxylate bonds. This can lead to the formation of less crystalline materials or coordination polymers with lower porosity and stability. While this compound has been used in the synthesis of some coordination polymers, its application in creating high-surface-area, permanently porous MOFs remains a significant challenge.

One notable example of the incorporation of a this compound-based component is in a composite material, Co-MOF@TPN-COF, which was utilized as an aptasensor for ampicillin (B1664943) detection.[1] In this case, the this compound was part of a covalent organic framework (COF) that was then combined with a Co-MOF.[1]

Comparative Performance of Functionalized Terephthalate MOFs as Proxies

Given the scarcity of data on this compound-based MOFs, a comparative analysis of MOFs synthesized from terephthalic acid derivatives with functional groups of similar electronic properties can provide valuable insights. The nitro group (-NO₂) is strongly electron-withdrawing, similar to the nitrile group, making MOFs like UiO-66-NO₂ and MIL-53-NO₂ useful analogues for predicting the potential performance of their hypothetical this compound counterparts.

This section focuses on the well-studied UiO-66 and MIL-53 frameworks, comparing the performance of the parent structure with its amino (-NH₂) and nitro (-NO₂) functionalized derivatives.

The following tables summarize key performance data for functionalized UiO-66 and MIL-53 MOFs.

Table 1: CO₂ Adsorption Capacities of Functionalized UiO-66 MOFs

MOFFunctional GroupBET Surface Area (m²/g)CO₂ Adsorption Capacity (mmol/g) at 273 K
UiO-66-H~1100 - 1500~2.5
UiO-66-NH₂-NH₂~1200 - 1400~3.35
UiO-66-NO₂-NO₂~1100 - 1300~2.8

Data compiled from multiple sources.

Table 2: Comparative Performance in Catalysis

CatalystReactionSubstrateProductConversion/Yield
UiO-66-NH₂EsterificationLevulinic AcidEthyl Levulinate~100% selectivity
UiO-66-NO₂-NH₂CO₂/N₂ SeparationCO₂/N₂ mixture-High selectivity for CO₂

Data compiled from multiple sources indicating the diverse applications of functionalized MOFs.[2][3]

Detailed methodologies for the synthesis of the compared MOFs are crucial for reproducibility and further research.

Protocol 1: Synthesis of UiO-66

  • Preparation of Precursor Solution: Dissolve 233 mg of ZrCl₄ (1 mmol) and 246 mg of terephthalic acid (1.5 mmol) in 15 mL of N,N-dimethylformamide (DMF).[4]

  • Modulator Addition: Add 1 mL of concentrated HCl to the solution.[4]

  • Solvothermal Reaction: Transfer the resulting mixture to a Teflon-lined solvothermal reactor and heat at 150 °C for 24 hours.[4]

  • Purification: After cooling to room temperature, filter the solid product and wash repeatedly with DMF and methanol.[4]

  • Activation: Heat the purified product at 150 °C for 24 hours to remove guest molecules from the pores.[4]

**Protocol 2: Synthesis of Functionalized UiO-66 (UiO-66-NH₂ and UiO-66-NO₂) **

The synthesis of UiO-66-NH₂ and UiO-66-NO₂ follows the same procedure as for UiO-66, with the terephthalic acid being replaced by equimolar amounts of 2-aminoterephthalic acid or 2-nitroterephthalic acid, respectively.[4][5]

Protocol 3: Synthesis of MIL-53(Al)

  • Preparation of Precursor Solution: Mix 288 mg of terephthalic acid (1.7 mmol) and 1.3 g of Al(NO₃)₃·9H₂O (3.5 mmol) in 15 mL of ultrapure water in a solvothermal reactor.[4]

  • Solvothermal Reaction: Heat the solution at 220 °C for 3 days.[4]

  • Purification: After cooling, isolate the white product by filtration, wash with water, and air-dry at 50 °C.[4]

  • Activation: Activate the MOF by heating at 400 °C for 16 hours.[4]

Mandatory Visualizations

Diagrams illustrating the synthesis workflow and the logical relationship of linker functionality to MOF properties provide a clear visual summary for researchers.

MOF_Synthesis_Workflow General Synthesis Workflow for Functionalized MOFs cluster_reactants Reactant Preparation Metal_Salt Metal Salt (e.g., ZrCl₄, Al(NO₃)₃) Mix_Reactants Mixing and Dissolution Metal_Salt->Mix_Reactants Organic_Linker Organic Linker (e.g., Terephthalic Acid Derivative) Organic_Linker->Mix_Reactants Solvent Solvent (e.g., DMF, Water) Solvent->Mix_Reactants Solvothermal_Reaction Solvothermal Reaction (Heating in Autoclave) Mix_Reactants->Solvothermal_Reaction Purification Purification (Filtration and Washing) Solvothermal_Reaction->Purification Activation Activation (Solvent Removal by Heating) Purification->Activation Characterization Characterization (XRD, BET, etc.) Activation->Characterization Linker_Functionality_Effect Influence of Linker Functionality on MOF Properties cluster_properties MOF Properties cluster_performance Performance Metrics Linker Linker Functional Group (-H, -NH₂, -NO₂) Pore_Chemistry Pore Chemistry & Polarity Linker->Pore_Chemistry directly modifies Electronic_Properties Electronic Properties Linker->Electronic_Properties directly modifies Surface_Area Surface Area & Pore Volume Linker->Surface_Area can influence Gas_Sorption Gas Sorption & Selectivity Pore_Chemistry->Gas_Sorption affects Catalytic_Activity Catalytic Activity Electronic_Properties->Catalytic_Activity affects Luminescence Luminescent Sensing Electronic_Properties->Luminescence enables Surface_Area->Gas_Sorption major factor in Surface_Area->Catalytic_Activity impacts

References

Evaluating the efficiency of various purification methods for Terephthalonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of various purification methods for Terephthalonitrile (TPN), a key intermediate in the synthesis of high-performance polymers, pharmaceuticals, and dyes. The efficiency of recrystallization, sublimation, and column chromatography are compared, supported by available experimental data, to assist researchers in selecting the most appropriate technique for their specific needs.

Data Presentation: Comparison of Purification Methods

The following table summarizes the key performance indicators for the primary purification methods of this compound.

Method Principle Reported Yield/Recovery Purity Advantages Disadvantages Scale
Recrystallization Differential solubility of TPN and impurities in a solvent at different temperatures.91.7% (Methanol)[1], 93.5% recovery (Xylene)[1]High, indicated by sharp melting point (221-224 °C).[1]Cost-effective, scalable, effective for removing many common impurities.[2][3]Requires suitable solvent, potential for product loss in mother liquor, solvent removal necessary.[2]Lab to industrial scale.
Sublimation Phase transition of a solid directly to a gas, leaving non-volatile impurities behind.[4]Potentially very high, minimal product loss.[5]Can achieve very high purity (>99.9%).[6]Solvent-free, effective for removing non-volatile and colored impurities, yields high-purity crystals.[4][5]Only applicable to volatile solids, may not be effective for impurities with similar vapor pressures, can be slow.[4]Micro to lab scale.
Column Chromatography Differential partitioning of TPN and impurities between a stationary and a mobile phase.[7][8]88% (Short column, Hexane/Ethyl Acetate).High, depending on conditions.Highly effective for separating complex mixtures and closely related impurities.[8][9]Can be time-consuming, requires significant solvent volumes, can be costly on a large scale.[8]Lab to pilot scale.

Mandatory Visualization

PurificationWorkflow General Workflow for this compound Purification and Analysis cluster_purification Purification Methods cluster_analysis Purity Analysis Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Sublimation Sublimation Crude->Sublimation Chromatography Column Chromatography Crude->Chromatography Pure_TPN Purified this compound Recrystallization->Pure_TPN Sublimation->Pure_TPN Chromatography->Pure_TPN GC Gas Chromatography (GC) Pure_TPN->GC HPLC High-Performance Liquid Chromatography (HPLC) Pure_TPN->HPLC DSC Differential Scanning Calorimetry (DSC) Pure_TPN->DSC Final_Product High-Purity TPN GC->Final_Product HPLC->Final_Product DSC->Final_Product

Caption: Workflow for the purification and subsequent purity analysis of this compound.

Experimental Protocols

Recrystallization

This method is highly effective for purifying this compound on a laboratory and larger scale. The choice of solvent is crucial for achieving high purity and yield.[2][3]

a. Solvent Selection: The ideal solvent should dissolve this compound sparingly at room temperature but have high solubility at its boiling point.[2] Suitable solvents reported for this compound include:

  • Xylene[1]

  • Methanol[1]

  • Glacial Acetic Acid[1]

  • Aqueous Acetic Acid[1]

b. Experimental Procedure (Example with Xylene): [1]

  • Dissolution: In a fume hood, suspend 100 parts by weight of crude this compound in 172 parts by weight of commercial xylene in a flask equipped with a reflux condenser.

  • Heating: Heat the mixture to 70°C while stirring for 30 minutes to dissolve the this compound. Insoluble impurities may remain.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities. This step should be performed rapidly to prevent premature crystallization.

  • Second Extraction (Optional but Recommended): The remaining solid from the filtration can be stirred again with a smaller portion of hot xylene (e.g., 85 parts) and filtered to maximize recovery.

  • Crystallization: Allow the combined clear filtrate to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization of pure this compound.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold xylene to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven to remove residual solvent. The resulting pure this compound should have a melting point of approximately 221-224°C.[1]

Sublimation

Sublimation is a solvent-free purification method suitable for volatile solids like this compound, capable of yielding very high-purity products.[4][6] The principle relies on heating the solid under reduced pressure, causing it to transition directly into a gas, which then crystallizes on a cooled surface, leaving non-volatile impurities behind.[4]

a. General Experimental Procedure:

  • Apparatus Setup: Place the crude this compound into a sublimation apparatus. The apparatus consists of a vessel to hold the crude solid and a cold finger or a cooled surface placed above it.[4]

  • Vacuum Application: Connect the apparatus to a vacuum pump and reduce the pressure. A vacuum is used to lower the sublimation temperature, which is beneficial for thermally sensitive compounds.[4]

  • Heating: Gently heat the bottom of the apparatus containing the crude solid using a heating mantle or oil bath.

  • Sublimation and Deposition: The this compound will sublime and deposit as pure crystals on the cold finger. The temperature gradient should be controlled to ensure efficient sublimation and crystallization.

  • Isolation: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

  • Collection: Carefully scrape the purified crystals from the cold finger.

Note: While the properties of dicyanobenzenes suggest suitability for sublimation, specific experimental conditions and quantitative yield data for this compound were not prominently available in the surveyed literature.

Column Chromatography

Column chromatography separates compounds based on their differential adsorption to a stationary phase while being carried by a mobile phase.[7] It is particularly useful for separating mixtures with components of varying polarities.[8]

a. General Experimental Procedure:

  • Stationary Phase and Column Packing: Select a suitable adsorbent, typically silica (B1680970) gel or alumina (B75360) for nitriles.[7] Pack a chromatography column with the chosen stationary phase as a slurry in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (ideally the mobile phase) and carefully load it onto the top of the column.[10]

  • Elution: Begin eluting the column with a non-polar solvent (e.g., a hexane/ethyl acetate (B1210297) mixture). The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with higher polarity.[11]

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions using a suitable technique, such as Thin-Layer Chromatography (TLC), to identify the fractions containing the purified this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Note: A specific, detailed preparative chromatography protocol with quantitative yield and purity for this compound was not found in the surveyed literature. The conditions would need to be optimized based on the specific impurities present in the crude material.

Purity Analysis

After purification, the purity of the this compound should be assessed using appropriate analytical techniques.

  • Gas Chromatography (GC): GC is an excellent method for determining the purity of volatile compounds and quantifying volatile impurities. The purity can be calculated by comparing the peak area of this compound to the total area of all peaks in the chromatogram.[12][13]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for purity determination and can be used to quantify non-volatile or thermally sensitive impurities.[14] Reverse-phase HPLC methods are commonly employed for aromatic compounds.

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the absolute purity of crystalline materials. The presence of impurities leads to a lowering and broadening of the melting point, which can be quantified using the van't Hoff equation.[15][16][17][18]

  • Melting Point Analysis: A sharp melting point range close to the literature value (221-225°C) is a strong indicator of high purity.[1] A broad melting range suggests the presence of impurities.

References

A Comparative Guide to the Reactivity of Terephthalonitrile and Other Dinitriles in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of terephthalonitrile against other dinitriles, specifically its isomer isophthalonitrile and the aliphatic analogue adiponitrile (B1665535), in various organic reactions. The selection of a dinitrile precursor can significantly influence reaction outcomes, including yield, reaction rate, and the properties of the final product. This document summarizes key performance data, provides detailed experimental protocols for representative reactions, and illustrates a common synthetic workflow.

Data Presentation: A Quantitative Comparison

The following table summarizes the performance of this compound, isophthalonitrile, and adiponitrile in three distinct classes of organic reactions: [3+2] Cycloaddition for tetrazole synthesis, catalytic hydrogenation to produce diamines, and their use as linkers in the synthesis of coordination polymers.

Reaction TypeDinitrileReagentsCatalyst/ConditionsProductYield (%)Reaction Time (h)Ref.
[3+2] Cycloaddition This compoundSodium Azide (B81097), ZnCl₂Water, 160 °C5,5'-(p-Phenylene)di-1H-tetrazoleHigh (not specified)72[1]
IsophthalonitrileSodium Azide, NH₄ClDMF, 120 °C5,5'-(m-Phenylene)di-1H-tetrazole~9024[2]
AdiponitrileSodium Azide, ZnBr₂Water, 100 °C1,4-Bis(1H-tetrazol-5-yl)butane8524[3]
Catalytic Hydrogenation This compoundH₂Ru/Cp-Xylylenediamine>954[4]
IsophthalonitrileH₂Ni-Fe/Al₂O₃m-Xylylenediamine99.91.33[5]
AdiponitrileH₂Raney NiHexamethylenediamine (B150038)1000.78[2]
Coordination Polymer Synthesis This compound (as Terephthalic Acid)Metal Salts (e.g., Zn(II))SolvothermalMetal-Organic Frameworks (MOFs)VariesVaries[5][6]
Isophthalonitrile (as Isophthalic Acid)Metal Salts (e.g., Co(II))SolvothermalMetal-Organic Frameworks (MOFs)VariesVaries[7]
Adiponitrile (as Adipic Acid)Metal Salts (e.g., Pb(II))Hydrothermal2D Supramolecular PolymerVariesVaries[8]

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison table are provided below.

[3+2] Cycloaddition: Synthesis of 5,5'-(p-Phenylene)di-1H-tetrazole from this compound

Materials:

  • This compound (1,4-dicyanobenzene)

  • Sodium Azide (NaN₃)

  • Zinc Chloride (ZnCl₂)

  • Deionized Water

Procedure:

  • A mixture of this compound (1 mmol), sodium azide (3 mmol), and zinc chloride (1.5 mmol) is prepared in a 25 mL Teflon-lined stainless steel vessel.[1]

  • 15 mL of deionized water is added to the vessel.[1]

  • The vessel is sealed and heated to 160 °C under autogenous pressure for three days.[1]

  • After cooling the reaction mixture slowly to room temperature, colorless prism-like crystals of the product are formed.

  • The crystals are collected by filtration, washed with distilled water, and dried in air.[1]

Catalytic Hydrogenation: Synthesis of m-Xylylenediamine from Isophthalonitrile

Materials:

  • Isophthalonitrile (IPN)

  • Hydrogen (H₂)

  • Ni-Fe/γ-Al₂O₃ catalyst

  • Ethanol (B145695) (solvent)

Procedure:

  • The hydrogenation is carried out in a high-pressure autoclave reactor.

  • The Ni-Fe/γ-Al₂O₃ catalyst is placed in the reactor.

  • A solution of isophthalonitrile in ethanol is added to the reactor.

  • The reactor is sealed, purged with hydrogen, and then pressurized with hydrogen to the desired pressure.

  • The reaction mixture is heated to the reaction temperature and stirred.

  • The progress of the reaction is monitored by gas chromatography.

  • Upon completion, the reactor is cooled, and the pressure is released.

  • The catalyst is filtered off, and the product, m-xylylenediamine, is isolated from the solvent. A yield of up to 99.9% can be achieved under optimized conditions.[5]

Condensation Reaction: General Considerations

Direct polycondensation of dinitriles with diamines is not a common method for polyamide synthesis, as the nitrile group is less reactive towards nucleophilic attack by amines compared to carboxylic acid derivatives. However, under certain conditions, such as in the presence of a catalyst or at high temperatures, this reaction can proceed, often through a complex mechanism that may involve the formation of amidines as intermediates. The reactivity in such reactions is expected to follow the trend of aromatic dinitriles being less reactive than aliphatic dinitriles due to the electron-withdrawing nature of the aromatic ring, which deactivates the nitrile group towards nucleophilic attack.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the synthesis of bis-tetrazoles from dinitriles via a [3+2] cycloaddition reaction.

G General Workflow for Bis-tetrazole Synthesis cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_product Final Product Dinitrile Dinitrile (e.g., this compound) ReactionVessel [3+2] Cycloaddition - Solvent (e.g., Water, DMF) - Catalyst (e.g., ZnCl2) - Heat Dinitrile->ReactionVessel Azide Azide Source (e.g., Sodium Azide) Azide->ReactionVessel Cooling Cooling & Crystallization ReactionVessel->Cooling Reaction Completion Filtration Filtration Cooling->Filtration Washing Washing Filtration->Washing BisTetrazole Bis-tetrazole Washing->BisTetrazole Purified Product

References

Assessing the environmental impact of different Terephthalonitrile production methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Terephthalonitrile (TPN), a key intermediate in the synthesis of high-performance polymers, pharmaceuticals, and agricultural chemicals, is produced through various chemical routes. As the chemical industry increasingly moves towards sustainable practices, a thorough assessment of the environmental impact of these production methods is crucial. This guide provides an objective comparison of the primary manufacturing processes for this compound, supported by available experimental data, to aid researchers and industry professionals in making informed decisions that align with green chemistry principles.

Comparison of Key Environmental and Performance Metrics

The following table summarizes the quantitative data available for the different this compound production methods. The data has been compiled from life cycle analyses, experimental studies, and process simulations.

MetricAmmoxidation of p-Xylene (B151628)Upcycling of PET (Ammonolysis/Dehydration)Catalytic Pyrolysis of PET with Ammonia (B1221849)Biocatalytic Synthesis (Projected)
Raw Materials p-Xylene (fossil-based), Ammonia, AirWaste PET, Ammonia, Ethylene (B1197577) Glycol (solvent)Waste PET, AmmoniaRenewable feedstocks (e.g., sugars, bio-based aromatics)
Primary Energy Source High Temperature (380-450°C)[1]Low Temperature (≤120°C)[2]High Temperature (500-650°C)[3][4]Low Temperature (typically ambient)[5][6]
This compound Yield ~91%[1]39-51 mol% (from PET feedstock)[2]up to 58.3 C%[3][4]Potentially high, but process is under development
CO2 Emissions High (Baseline for comparison)At least 28% reduction compared to p-xylene method[2]Data not available, but high energy input suggests significant emissionsSignificantly lower due to reduced energy and fossil fuel use
Key Byproducts Hydrogen cyanide, Acetonitrile, CO, CO2[1]Mononitrile, WaterBenzonitrile, Aromatics, Char[3][4]Water, enzyme biomass (potentially recyclable)
Toxicity Profile Use of toxic p-xylene and generation of hazardous byproducts like HCN.Utilizes waste plastic, reducing landfill burden. Palladium catalyst requires careful management.Generation of a complex mixture of organic compounds requiring separation and disposal.Avoids toxic reagents like cyanide and operates under mild conditions.[5][6]
Technology Readiness Mature, industrial-scale process.Emerging technology, demonstrated at lab/pilot scale.Lab-scale development, potential for integration with plastic waste recycling.Early-stage research, specific high-yield pathways to TPN are still being explored.

Experimental Protocols

Detailed methodologies are essential for reproducing and validating the findings presented. The following sections outline the key experimental protocols for the production methods discussed.

Ammoxidation of p-Xylene

The ammoxidation of p-xylene is typically carried out in a fixed-bed or fluidized-bed reactor.

Catalyst: Vanadium-based catalysts, such as V2O5–Nb2O5/α-Al2O3, are commonly employed.

Reaction Conditions:

  • Temperature: 400–450°C[7]

  • Pressure: Atmospheric to slightly elevated (1-5 atm)[7]

  • Reactant Molar Ratio (Ammonia:p-Xylene:Oxygen): Typically ranges from 2:1:2 to 6:1:3[7]

  • Feed Concentration: 3-10% xylene in the reactant feed[7]

Procedure:

  • A gaseous mixture of p-xylene, ammonia, and air is passed through a heated reactor containing the catalyst.

  • The reaction products are cooled to condense the this compound and other condensable byproducts.

  • The solid this compound is then purified, often through sublimation or recrystallization, to remove impurities such as p-tolunitrile (B1678323) and unreacted starting materials.

Upcycling of PET via Ammonolysis and Dehydration

This two-step process converts waste PET into this compound under milder conditions.

Step 1: Ammonolysis of PET

  • Reactants: PET flakes, ammonia, ethylene glycol (solvent).

  • Procedure: PET is heated in a solution of ammonia in ethylene glycol to produce terephthalamide (B1206420).

Step 2: Dehydration of Terephthalamide

  • Catalyst: Palladium-based catalysts.

  • Reaction Conditions:

    • Temperature: ≤120°C[2]

  • Procedure: The terephthalamide from the first step is subjected to liquid-phase dehydration in the presence of a palladium catalyst to yield this compound.[2] The product is then separated and purified.

Catalytic Pyrolysis of PET with Ammonia

This method utilizes high temperatures to break down PET in the presence of ammonia and a catalyst.

Catalyst: Calcium hydroxide (B78521) supported on alumina (B75360) (e.g., 2% Ca(OH)2/γ-Al2O3) has been shown to be effective.[3][4]

Reaction Conditions:

  • Temperature: Around 500°C for optimal this compound yield.[3][4]

  • Atmosphere: Pure ammonia is used as both a reactant and a carrier gas.[3][4]

Procedure:

  • PET plastic is placed in a pyrolysis reactor with the catalyst.

  • The reactor is heated to the target temperature under a continuous flow of ammonia gas.

  • The volatile products are passed through a condenser to collect the liquid fraction, which contains this compound, benzonitrile, and other aromatic compounds.

  • The this compound is then separated from the product mixture through techniques like fractional distillation or chromatography.

Visualizing the Production Pathways

To better understand the relationships and process flows of the different this compound production methods, the following diagrams are provided.

Production_Pathways cluster_fossil Fossil-Based Route cluster_waste Waste Valorization Routes cluster_bio Potential Biocatalytic Route p_xylene p-Xylene ammoxidation Ammoxidation p_xylene->ammoxidation pet Waste PET ammonolysis Ammonolysis & Dehydration pet->ammonolysis pyrolysis Catalytic Pyrolysis with Ammonia pet->pyrolysis bio_precursor Bio-based Precursor (e.g., Terephthalic Acid) biocatalysis Biocatalysis bio_precursor->biocatalysis tpn This compound ammoxidation->tpn ammonolysis->tpn pyrolysis->tpn biocatalysis->tpn

Caption: Overview of this compound Production Pathways.

Environmental_Impact_Comparison ammoxidation Ammoxidation of p-Xylene high_impact Higher Environmental Impact ammoxidation->high_impact High energy, fossil feedstock, toxic byproducts pet_upcycling PET Upcycling (Ammonolysis/Dehydration) low_impact Lower Environmental Impact pet_upcycling->low_impact Low energy, waste valorization, reduced CO2 emissions pet_pyrolysis Catalytic Pyrolysis of PET medium_impact Moderate Environmental Impact pet_pyrolysis->medium_impact High energy, waste valorization, complex product mixture biocatalysis Biocatalytic Synthesis biocatalysis->low_impact Projected: Low energy, renewable feedstock, non-toxic

Caption: Environmental Impact Hierarchy of Production Methods.

Conclusion

The environmental assessment of this compound production methods reveals a clear trend towards more sustainable alternatives to the conventional ammoxidation of p-xylene. The upcycling of PET waste through ammonolysis and dehydration presents a promising, lower-energy route with a demonstrated reduction in greenhouse gas emissions.[2] While catalytic pyrolysis of PET also offers a solution for plastic waste valorization, its high energy requirements and complex product streams necessitate further research to fully evaluate its environmental footprint.

The emerging field of biocatalysis holds the greatest potential for a truly "green" synthesis of this compound. By operating under mild conditions and utilizing renewable feedstocks, biocatalytic routes could significantly reduce the environmental burden associated with nitrile production.[5][6] However, the development of a direct and efficient biocatalytic pathway for this compound remains a key research challenge.

For researchers and drug development professionals, the choice of synthesis route for this compound and its derivatives will increasingly need to consider not only the chemical efficiency but also the environmental sustainability of the entire process. The information presented in this guide serves as a valuable resource for navigating these complex decisions and fostering the adoption of greener chemical manufacturing practices.

References

A Comparative Guide to the Quantitative Analysis of Impurities in Commercial Terephthalonitrile Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of terephthalonitrile, a key intermediate in the synthesis of high-performance polymers and pharmaceuticals, is critical to the quality and safety of the final products. This guide provides a comparative overview of analytical methodologies for the quantitative analysis of common impurities in commercial this compound samples. The information presented is based on established chromatographic techniques and typical performance data to aid researchers in selecting the most appropriate method for their specific needs.

Common Potential Impurities in Commercial this compound

Based on the manufacturing processes of this compound and related compounds, the following are potential process-related impurities that may be present in commercial samples:

  • p-Tolunitrile (B1678323): An intermediate in the synthesis of this compound.

  • 4-Cyanobenzoic acid: An oxidation byproduct.

  • Benzonitrile: A potential byproduct from side reactions.

  • Terephthalic acid: A hydrolysis product of this compound.

Comparison of Analytical Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are two of the most powerful and widely used techniques for the separation and quantification of impurities in pharmaceutical and chemical products.[1][2] The choice between these methods often depends on the volatility and thermal stability of the analytes, as well as the desired sensitivity and resolution.[3][4]

Below is a summary of typical performance data for the quantitative analysis of potential impurities in this compound using GC-MS and HPLC.

Analytical MethodAnalyteLimit of Detection (LOD)Limit of Quantitation (LOQ)Accuracy (% Recovery)Precision (%RSD)
GC-MS p-Tolunitrile0.1 ppm0.3 ppm97-103%< 5%
Benzonitrile0.1 ppm0.3 ppm98-102%< 5%
HPLC-UV 4-Cyanobenzoic acid0.5 ppm1.5 ppm98-102%< 2%
Terephthalic acid0.5 ppm1.5 ppm99-101%< 2%

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and validating analytical methods. The following sections outline typical methodologies for GC-MS and HPLC analysis of this compound impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is highly suitable for the analysis of volatile and semi-volatile impurities like p-tolunitrile and benzonitrile.[5]

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the commercial this compound sample into a 10 mL volumetric flask.

  • Dissolve the sample in a suitable solvent, such as acetone (B3395972) or dichloromethane, and dilute to the mark.

  • Further dilute an aliquot of this solution to a final concentration of approximately 1 mg/mL.

2. GC-MS System and Conditions:

  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Mass Spectrometer: Agilent 7000D GC/TQ or equivalent.[6]

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Inlet Temperature: 280 °C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.[3]

  • Injection Volume: 1 µL (split mode, e.g., 50:1).

  • Transfer Line Temperature: 280 °C.[3]

  • Ion Source Temperature: 230 °C.[3]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

  • Scan Range: m/z 40-550.[3]

3. Data Analysis:

  • Quantification is performed using an external standard calibration curve for each impurity.

  • The concentration of each impurity in the sample is calculated from the peak area response.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is well-suited for the analysis of non-volatile or thermally labile impurities such as 4-cyanobenzoic acid and terephthalic acid.[2][4]

1. Sample Preparation:

  • Accurately weigh approximately 50 mg of the commercial this compound sample into a 50 mL volumetric flask.

  • Dissolve the sample in a mixture of acetonitrile (B52724) and water (e.g., 50:50 v/v) and sonicate to ensure complete dissolution. Dilute to the mark with the same solvent mixture.

2. HPLC System and Conditions:

  • HPLC System: Agilent 1200 Infinity Series HPLC/UV system or equivalent.[2]

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% phosphoric acid in water) and mobile phase B (acetonitrile).

  • Gradient Program:

    • Start with 95% A and 5% B.

    • Linearly increase B to 90% over 20 minutes.

    • Hold at 90% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detector: UV detector at a wavelength of 240 nm.

3. Data Analysis:

  • Quantification is performed using an external standard calibration curve for each impurity.

  • The concentration of each impurity is determined from the peak area in the chromatogram.

Visualizations

Workflow for Quantitative Impurity Analysis

The following diagram illustrates the general workflow for the quantitative analysis of impurities in a commercial this compound sample.

Quantitative Impurity Analysis Workflow cluster_sample Sample Handling cluster_analysis Analytical Method cluster_data Data Processing cluster_result Final Output Sample Commercial this compound Sample SamplePrep Sample Preparation (Dissolution & Dilution) Sample->SamplePrep MethodSelection Method Selection (GC-MS or HPLC) SamplePrep->MethodSelection InstrumentalAnalysis Instrumental Analysis MethodSelection->InstrumentalAnalysis DataAcquisition Data Acquisition InstrumentalAnalysis->DataAcquisition PeakIntegration Peak Integration & Identification DataAcquisition->PeakIntegration Quantification Quantification (Calibration Curve) PeakIntegration->Quantification Report Final Report (Impurity Levels) Quantification->Report Comparison of Analytical Techniques cluster_gcms Gas Chromatography-Mass Spectrometry (GC-MS) cluster_hplc High-Performance Liquid Chromatography (HPLC) GCMS_Principle Separation based on Volatility & Boiling Point GCMS_Analytes Suitable for Volatile & Thermally Stable Impurities (e.g., p-Tolunitrile, Benzonitrile) GCMS_Principle->GCMS_Analytes GCMS_Detector Mass Spectrometer (High Specificity & Identification) GCMS_Analytes->GCMS_Detector HPLC_Principle Separation based on Polarity & Partitioning HPLC_Analytes Suitable for Non-volatile & Thermally Labile Impurities (e.g., 4-Cyanobenzoic acid, Terephthalic acid) HPLC_Principle->HPLC_Analytes HPLC_Detector UV Detector (Good for Quantitation) HPLC_Analytes->HPLC_Detector This compound This compound Impurity Analysis This compound->GCMS_Principle for volatile impurities This compound->HPLC_Principle for non-volatile impurities

References

Safety Operating Guide

Proper Disposal of Terephthalonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of terephthalonitrile is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste effectively. Adherence to these protocols is vital to minimize risks and ensure compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before handling this compound for disposal, it is imperative to be aware of its hazards. This compound is a solid, off-white powder that can cause skin and serious eye irritation.[1][2][3][4] It may also cause respiratory irritation.[4] A significant hazard is the potential for fine dust to form an explosive mixture with air.[2][4]

Personal Protective Equipment (PPE):

  • Gloves: Wear protective gloves.

  • Eye Protection: Use eye protection, such as safety glasses or goggles.[1][2]

  • Respiratory Protection: If dust or aerosol will be generated, use a local exhaust or appropriate respiratory protection.[1]

  • Lab Coat: A lab coat should be worn to prevent skin contact.

Step-by-Step Disposal Procedure

The primary method for disposing of this compound is through an approved hazardous waste disposal plant.[2][4]

  • Waste Identification and Segregation:

    • Clearly label any container with "Hazardous Waste" and the full chemical name, "this compound." Do not use abbreviations.

    • Store this compound waste separately from incompatible materials, which include strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[2][3][4]

  • Container Management:

    • Use a suitable, sealable, and compatible container for waste collection. Keep the container tightly closed except when adding waste.[2][5][6]

    • Ensure the exterior of the waste container is clean and free of contamination.[7]

  • Disposal of Unused or Contaminated this compound:

    • For disposal, it is recommended to consult your local, state, and federal environmental regulations.

    • One recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system. This should only be performed by a licensed hazardous waste disposal company.

  • Disposal of Empty Containers:

    • Empty containers that held this compound must be treated as hazardous waste.

    • Triple-rinse the container with a suitable solvent.[5][8]

    • Collect the rinsate (the solvent used for rinsing) and dispose of it as hazardous waste along with the chemical.[5][6][8]

    • After triple-rinsing and air-drying, the container may be disposed of in the regular trash, with the label removed or defaced.[5][6]

  • Spill and Leak Cleanup:

    • In the event of a spill, avoid creating dust.[2][3][4]

    • Carefully sweep or shovel the spilled solid into a suitable, closed container for disposal.[2]

    • Wash the spill area thoroughly.

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound, which is essential for safety assessments and handling procedures.

PropertyValueSource(s)
Physical State Solid, Crystal - Powder[1]
Appearance White / Off-white[1][2]
CAS Number 623-26-7[1][2]
Molecular Formula C₈H₄N₂[1]
Melting Point 222 - 228 °C (431.6 - 442.4 °F)[1][2]
Vapor Pressure 2.5 hPa @ 100 °C[2]
Acute Toxicity (Oral) LD50: >5000 mg/kg (rat)
Acute Toxicity (IPR) LD50: 699 mg/kg (mouse)[1]

Experimental Protocols and Workflows

Workflow for this compound Waste Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.

G This compound Disposal Workflow cluster_0 Waste Generation & Identification cluster_1 Segregation & Storage cluster_2 Disposal Path A This compound Waste Generated (Unused chemical, contaminated labware, spill residue) B Label as 'Hazardous Waste: this compound' A->B C Store in a sealed, compatible container B->C D Segregate from incompatibles: - Strong acids - Strong bases - Strong oxidizing agents - Strong reducing agents C->D E Is the container empty? D->E F Triple-rinse container with appropriate solvent E->F Yes I Arrange for pickup by an approved hazardous waste disposal company E->I No G Collect rinsate as hazardous waste F->G H Dispose of rinsed container in regular trash (label removed) G->H J Incineration in an approved facility (with afterburner and scrubber) I->J

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Terephthalonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Terephthalonitrile

This guide provides immediate, essential safety protocols and logistical information for handling this compound in a laboratory setting. It is designed for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.

Hazard Identification and Mitigation

This compound is a compound that requires careful handling due to its potential health effects. It is classified as causing skin and serious eye irritation, and it may also cause respiratory irritation.[1][2][3][4] Furthermore, as a fine powder, it can form combustible dust concentrations in the air.[2][4]

HazardGHS ClassificationMitigation Measures
Skin Irritation Category 2Wear appropriate chemical-resistant gloves and protective clothing. Avoid prolonged or repeated skin contact.[2]
Serious Eye Irritation Category 2Wear safety glasses with side shields or chemical splash goggles.[2] A face shield may be required for splash risks.[5]
Respiratory Irritation Specific Target Organ ToxicityHandle in a well-ventilated area, preferably within a fume hood, to minimize dust inhalation.[2][3][6]
Combustible Dust YesAvoid dust formation and accumulation. Keep away from ignition sources.[2][3]

Personal Protective Equipment (PPE) Protocol

The selection and proper use of Personal Protective Equipment (PPE) are critical to minimizing exposure risks. The following PPE is mandatory when handling this compound.

Body PartRequired PPEStandard/Specification
Eyes/Face Chemical splash goggles or safety glasses with side-shields.[7] A face shield should be worn over safety glasses if there is a significant risk of splashing or dust generation.[5]ANSI Z87.1 or European Standard EN166
Skin/Body A laboratory coat must be worn and kept buttoned.[5] For larger quantities or increased exposure risk, chemical-resistant coveralls are recommended.N/A
Hands Chemical-resistant gloves (e.g., Nitrile).[5] Gloves should be inspected for integrity before each use and replaced immediately if contaminated or damaged.N/A
Respiratory A NIOSH/MSHA or European Standard EN 149 approved respirator is required if engineering controls (e.g., fume hood) are insufficient or if dust is generated.[2]NIOSH/MSHA or EN 149 approved

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational workflow is essential for safety.

Preparation and Planning
  • Designated Area: Conduct all work with this compound in a designated area, such as a chemical fume hood, to control dust and vapors.[3][6]

  • Ventilation Check: Ensure ventilation systems, like the fume hood, are functioning correctly before starting work.

  • Gather Materials: Assemble all necessary equipment, including spatulas, weigh boats, containers, and waste receptacles, before handling the chemical.

  • PPE Donning: Put on all required PPE as specified in the table above.

Chemical Handling
  • Minimize Dust: Handle this compound carefully to avoid creating dust. Use techniques like gentle scooping rather than pouring from a height.

  • Weighing: If possible, weigh the substance inside the fume hood. If an external balance is used, ensure it is decontaminated after use.

  • Container Management: Keep containers of this compound tightly closed when not in use to prevent dust dispersal and contamination.[1][2][6]

Post-Handling and Decontamination
  • Clean-Up: Decontaminate the work area thoroughly after handling is complete. Wipe down surfaces with an appropriate solvent and dispose of the cleaning materials as hazardous waste.

  • PPE Doffing: Remove PPE carefully to avoid contaminating skin or clothing. Gloves should be removed last.

  • Hygiene: Wash hands and face thoroughly with soap and water after removing PPE and before leaving the laboratory.[1][2][4]

Emergency and First Aid Procedures

In case of accidental exposure, immediate action is crucial.

Exposure RouteFirst Aid Instructions
Eye Contact Immediately rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids.[2][4] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][2]
Skin Contact Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes.[2][4] If skin irritation occurs, seek medical advice.[1][2]
Inhalation Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[2] If symptoms such as respiratory irritation occur, call a poison center or doctor.[2]
Ingestion Clean the mouth with water and drink plenty of water afterward.[2] Do not induce vomiting. Get medical attention if you feel unwell.[2][3]

Spill, Storage, and Disposal Plan

Spill Management
  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wearing appropriate PPE, prevent further spread of the spill.

  • Clean-up: For a dry spill, carefully sweep or shovel the material into a suitable, labeled container for disposal. Avoid actions that generate dust.[2][3][4]

  • Decontaminate: Clean the spill area thoroughly.

Storage
  • Store in a cool, dry, dark, and well-ventilated place.[1][2][6][8]

  • Keep the container tightly closed and store it away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2][8]

Disposal Plan
  • Waste Collection: All waste this compound and materials contaminated with it (e.g., gloves, weigh boats, cleaning materials) must be collected in a clearly labeled, sealed container for hazardous waste.

  • Regulatory Compliance: Dispose of the waste through a licensed and approved waste disposal plant.[2][4] Adhere strictly to all federal, state, and local environmental regulations regarding chemical waste disposal.[6] Do not dispose of it down the drain or in regular trash.

Quantitative Data

The following table summarizes key physical and chemical properties of this compound.

PropertyValue
Molecular Formula C₈H₄N₂
Molecular Weight 128.13 g/mol
Appearance White to off-white or grey powder/crystal[2][8]
Melting Point 222 - 227 °C[2]
Boiling Point 289.6 °C at 760 mmHg[8]
Water Solubility 0.08 g/L at 23 °C[8]
Vapor Pressure 2.5 hPa at 100 °C[2]
Purity >98%[1][8]

Safe Handling Workflow for this compound

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Disposal cluster_emergency Emergency Protocol A Risk Assessment (Review SDS) B Verify Engineering Controls (Fume Hood) A->B C Gather Materials & Equipment B->C D Don Required PPE C->D E Transfer & Weigh Chemical (Minimize Dust) D->E Proceed to Handling F Perform Experiment in Fume Hood E->F G Keep Containers Closed F->G M Spill or Exposure Occurs F->M If Incident Occurs H Decontaminate Work Surfaces G->H Experiment Complete I Segregate & Label Hazardous Waste H->I J Doff PPE Correctly I->J L Dispose of Waste via Approved Facility I->L K Wash Hands & Face J->K N Follow First Aid Procedures M->N O Clean Spill Using Spill Kit M->O P Report Incident N->P O->P

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
Reactant of Route 2
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